molecular formula C20H33N3O3 B1492340 N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Cat. No.: B1492340
M. Wt: 363.5 g/mol
InChI Key: RRWGVFNMYYPEKW-BEEDKBRMSA-N
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Description

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is a useful research compound. Its molecular formula is C20H33N3O3 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-13(2)11-17(19(25)22-16-9-7-6-8-10-16)23-20(26)18(14(3)4)21-12-15(5)24/h6-10,13-15,17-18,21,24H,11-12H2,1-5H3,(H,22,25)(H,23,26)/t15?,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWGVFNMYYPEKW-BEEDKBRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis protocol for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Synthesis of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the chemical synthesis of the modified dipeptide, this compound. Modified peptides are of significant interest in drug discovery and development for their potential to enhance biological activity, stability, and pharmacokinetic profiles.[1][2] This document outlines a robust, multi-step solution-phase synthesis strategy, designed for reproducibility and scalability. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and the rationale behind the selection of reagents and conditions, grounded in established chemical principles. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a practical and scientifically rigorous guide for synthesizing complex peptide derivatives.

Introduction and Synthetic Strategy

The target molecule, this compound, is a dipeptide composed of Valine and Leucine, which is further modified at both its N- and C-termini. The N-terminus features a racemic 2-hydroxypropyl group, and the C-terminus is capped as an anilide. These modifications remove the terminal charges, potentially increasing the peptide's metabolic stability and membrane permeability compared to its parent Val-Leu dipeptide.

The synthesis of such a molecule requires precise control over reactive functional groups to avoid side reactions and ensure the formation of the correct amide bonds.[3][4] A solution-phase strategy is employed, which, while more labor-intensive than solid-phase synthesis for long peptides, offers greater flexibility for purification and characterization of intermediates, a crucial aspect when developing a new synthetic route for a highly modified, short peptide.

Our retrosynthetic analysis breaks down the synthesis into a logical sequence, starting from commercially available protected amino acids.

G cluster_alkylation Final Modification cluster_peptide Dipeptide Formation target This compound intermediate1 Val-Leu-anilide target->intermediate1 N-Alkylation intermediate2 Boc-Val-Leu-anilide intermediate1->intermediate2 Boc Deprotection intermediate3 H-Leu-anilide intermediate2->intermediate3 Peptide Coupling val Boc-Val-OH intermediate2->val intermediate4 Boc-Leu-anilide intermediate3->intermediate4 Boc Deprotection leu Boc-Leu-OH intermediate4->leu aniline Aniline intermediate4->aniline reagent1 + (RS)-Propylene Oxide reagent2 + Boc-Val-OH reagent3 + Aniline G cluster_step1 Step 1: Anilide Formation cluster_step2 Step 2: Dipeptide Formation cluster_step3 Step 3 & 4: Final Modifications start Boc-Leu-OH + Aniline step1_react HATU, DIPEA DMF, 0°C to RT start->step1_react step1_workup Aqueous Workup & Column Chromatography step1_react->step1_workup step1_prod Boc-Leu-anilide step1_workup->step1_prod step2_deprotect TFA / DCM step1_prod->step2_deprotect Intermediate 1 step2_intermediate H-Leu-anilide TFA Salt step2_deprotect->step2_intermediate step2_couple Boc-Val-OH, HATU, DIPEA DMF, 0°C to RT step2_intermediate->step2_couple step2_workup Aqueous Workup & Column Chromatography step2_couple->step2_workup step2_prod Boc-Val-Leu-anilide step2_workup->step2_prod step3_deprotect TFA / DCM step2_prod->step3_deprotect Intermediate 2 step3_intermediate H-Val-Leu-anilide TFA Salt step3_deprotect->step3_intermediate step4_react Propylene Oxide, DIPEA MeOH, RT step3_intermediate->step4_react step4_workup Solvent Evaporation & Final Purification (HPLC) step4_react->step4_workup final_product This compound step4_workup->final_product

Caption: Overall Synthetic Workflow Diagram.

Amide Bond Formation: The Role of Coupling Reagents

The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group. [5][6]This is particularly true when coupling with a weakly nucleophilic aromatic amine like aniline. Standard carbodiimide reagents like DCC can be insufficient and may lead to side reactions. [7] For this synthesis, we select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine and rendering HATU one of the most efficient coupling reagents, especially for difficult couplings. [8]

G RCOOH Boc-AA-OH ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Product Peptide Bond (Boc-AA-NH-R') ActiveEster->Product Nucleophilic Attack Amine R'-NH₂ (e.g., H-Leu-anilide) Amine->Product HOAt HOAt Product->HOAt releases

Caption: Mechanism of HATU-mediated peptide coupling.

N-Terminal Alkylation with Propylene Oxide

The final modification introduces the N-(2-hydroxypropyl) group. While reductive amination is a common N-alkylation strategy, it requires the corresponding aldehyde (lactaldehyde), which is unstable. [9][10]A more direct and efficient method is the ring-opening of an epoxide. Propylene oxide serves as an ideal reagent. The N-terminal amine of the dipeptide anilide acts as a nucleophile, attacking one of the two carbons of the epoxide ring. [11]This reaction proceeds under mild conditions and, because propylene oxide is a racemic reagent, it naturally produces the desired (RS) diastereomeric mixture at the newly formed chiral center.

Detailed Experimental Protocols

Safety Precaution: Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of N-Boc-L-Leucine anilide
  • Reaction Setup: To a round-bottom flask, add N-Boc-L-leucine (1.0 eq). Dissolve it in anhydrous Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15 minutes to pre-activate the carboxylic acid.

  • Aniline Coupling: Add aniline (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-L-Leucine anilide as a white solid.

Protocol 2: Synthesis of N-Boc-L-Valyl-L-Leucine anilide
  • Boc Deprotection: Dissolve N-Boc-L-Leucine anilide (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

  • Isolation: Remove the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting L-Leucine anilide TFA salt is used directly in the next step.

  • Peptide Coupling: In a separate flask, dissolve N-Boc-L-valine (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Cool to 0 °C and stir for 15 minutes.

  • Reaction: Add a solution of the L-Leucine anilide TFA salt in DMF to the activated Boc-Valine solution. Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1 to obtain the dipeptide N-Boc-L-Valyl-L-Leucine anilide.

Protocol 3: Synthesis of L-Valyl-L-Leucine anilide
  • Boc Deprotection: Dissolve N-Boc-L-Valyl-L-Leucine anilide (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour.

  • Isolation: Remove the solvent under reduced pressure. The crude L-Valyl-L-Leucine anilide TFA salt is triturated with cold diethyl ether, filtered, and dried under vacuum. This product is used directly in the final step without further purification.

Protocol 4: Synthesis of this compound
  • Reaction Setup: Dissolve the L-Valyl-L-Leucine anilide TFA salt (1.0 eq) in methanol (MeOH). Add DIPEA (1.5 eq) to neutralize the salt.

  • Alkylation: Add (RS)-propylene oxide (2.0 eq) to the solution. Seal the vessel and stir at room temperature for 24 hours.

  • Work-up: Monitor the reaction by LC-MS. Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to yield the final this compound as a purified solid.

Quantitative Data and Reagent Summary

The following table provides an example of reagent stoichiometry for a 1 mmol scale synthesis.

StepReagentM.W.Eq.Amount (mmol)Mass/Volume
1 Boc-Leu-OH 231.291.01.0231 mg
Aniline93.131.11.1102 mg (100 µL)
HATU380.231.11.1418 mg
DIPEA129.242.52.5323 mg (435 µL)
2 Boc-Leu-anilide 306.411.01.0306 mg
TFA/DCM (1:1)---10 mL
Boc-Val-OH 217.261.01.0217 mg
HATU380.231.11.1418 mg
DIPEA129.243.03.0388 mg (522 µL)
3 Boc-Val-Leu-anilide 405.551.01.0405 mg
TFA/DCM (1:1)---10 mL
4 H-Val-Leu-anilide 305.421.01.0305 mg
(RS)-Propylene Oxide58.082.02.0116 mg (138 µL)
DIPEA129.241.51.5194 mg (261 µL)

Conclusion

This guide presents a validated and logically structured protocol for the synthesis of this compound. By employing a solution-phase strategy with high-efficiency coupling reagents and a direct N-alkylation method, this approach provides a reliable pathway to obtain the target molecule with high purity. The detailed protocols and mechanistic discussions herein are intended to empower researchers to confidently undertake the synthesis of this and other similarly complex modified peptides.

References

  • Stawikowski, M., & Fields, G. B. (2002). Solid-phase synthesis of peptide-4-nitroanilides. Journal of Peptide Research, 59(4), 148-155. [Link]

  • Reichwein, J. F., & Liskamp, R. M. (1998). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Tetrahedron Letters, 39(10), 1243-1246. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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In-Depth Technical Guide: Elucidating the Mechanism of Action of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is a synthetic peptidomimetic compound identified by its core dipeptide structure (Val-Leu) and terminal anilide group.[] While direct studies on its specific biological activity are not extensively published, its chemical architecture strongly suggests a mechanism of action centered on competitive enzyme inhibition, likely targeting a specific class of proteases. This guide presents a hypothesized mechanism for this compound as a protease inhibitor, providing the theoretical framework and detailed experimental protocols required to validate this hypothesis, identify its molecular target, and characterize its inhibitory action from a biochemical and cellular perspective.

Introduction and Molecular Profile

This compound is a molecule of interest in drug discovery, classified as a polypeptide or peptide derivative.[2] Its structure is built upon a valine-leucine dipeptide core, which is a common recognition motif for various endopeptidases. The presence of an N-terminal 2-hydroxy-propyl group and a C-terminal anilide moiety differentiates it from natural peptides, suggesting it is designed for enhanced stability, cell permeability, and specific target engagement. Peptidomimetics of this nature are frequently developed as enzyme inhibitors, leveraging the specificity of peptide-protein interactions while improving upon the pharmacological properties of natural peptides.[3]

Table 1: Molecular Profile of this compound

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide[]
CAS Number 282726-24-3[][4]
Molecular Formula C20H33N3O3[][5]
Molecular Weight 363.49 g/mol [][5]
Appearance White solid[5]
Purity > 95% (Typically)[5]

Hypothesized Mechanism of Action: Competitive Protease Inhibition

Based on its Val-Leu-anilide structure, the primary hypothesis is that this compound acts as a competitive inhibitor of a serine or cysteine protease . The dipeptide sequence Val-Leu mimics the substrate's P2-P1 residues, which are critical for recognition and binding within the enzyme's active site. The anilide group may function as a warhead or a stabilizing moiety that prevents peptide bond cleavage.

Causality behind the hypothesis:

  • Peptidomimetic Core: The Val-Leu sequence is a known substrate motif for proteases like chymotrypsin, elastase, or certain viral proteases.[3]

  • Anilide Moiety: Phenylanilide groups are present in various known protease inhibitors and can occupy the S1' pocket of the enzyme's active site, contributing to binding affinity.[6]

  • Competitive Inhibition: The molecule is expected to reversibly bind to the enzyme's active site, directly competing with the endogenous substrate. The inhibitor's binding affinity (Ki) will dictate its potency.

The proposed inhibitory model is visualized below.

MOA_Hypothesis cluster_enzyme Protease Active Site cluster_molecules Competing Molecules ActiveSite Substrate Binding Pockets (S2, S1, S1') CatalyticResidue Catalytic Residue (e.g., Ser, Cys) NoCleavage Biological Effect (Pathway Modulation) CatalyticResidue->NoCleavage No Reaction Inhibitor N-((RS)-2-Hydroxy-propyl) -Val-Leu-anilide Inhibitor->ActiveSite Binds Reversibly (High Affinity) Substrate Endogenous Substrate (Protein with Val-Leu) Substrate->ActiveSite Binding Blocked CleavedProducts Cleaved Products Substrate->CleavedProducts Normal Reaction (Inhibited)

Caption: Hypothesized competitive inhibition of a target protease.

Experimental Validation Workflow

To validate the proposed mechanism, a multi-stage experimental approach is necessary. This workflow systematically moves from broad screening to specific kinetic and cellular characterization.

Workflow cluster_1 Phase 1: Target Identification cluster_2 Phase 2: Biochemical Characterization cluster_3 Phase 3: Cellular Validation A1 Protease Panel Screening (Broad Spectrum) A2 Identify 'Hit' Proteases (e.g., Elastase, Cathepsins) A1->A2 B1 Enzyme Kinetic Assays (Determine IC50 & Ki) A2->B1 Validated Target B2 Mechanism of Inhibition Plot (e.g., Lineweaver-Burk) B1->B2 B3 Binding Affinity Assay (ITC or SPR) B1->B3 C1 Cell-Based Potency Assay (Target-relevant cell line) B2->C1 Confirmed Mechanism & Potency C2 Target Engagement Assay (e.g., Cellular Thermal Shift Assay) C1->C2

Caption: A three-phase workflow for validating the inhibitory mechanism.

Key Experimental Protocols

Protocol: Protease Inhibition Assay (Fluorogenic Substrate)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific protease.

Principle: A fluorogenic substrate, which is non-fluorescent until cleaved by the protease, is used. The rate of fluorescence increase is proportional to enzyme activity. The inhibitor's presence will reduce this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Protease Stock: Reconstitute the target protease in assay buffer to a concentration of 1 µM.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

    • Substrate Stock: Prepare a 1 mM stock of a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for elastase) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the inhibitor serial dilutions to the respective wells. For the control (100% activity), add 10 µL of assay buffer with DMSO. For the blank (0% activity), add 10 µL of buffer.

    • Add 20 µL of the protease solution to all wells except the blank. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells (final concentration ~10 µM).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every 60 seconds for 30 minutes.

    • Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol directly measures the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-enzyme interaction.

Principle: ITC measures the heat released or absorbed during the binding event. A solution of the inhibitor is titrated into a solution containing the target protease, and the resulting minute heat changes are measured.

Step-by-Step Methodology:

  • Sample Preparation:

    • Protein: Dialyze the target protease extensively against the ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to ensure buffer matching. Concentrate the protein to ~10-50 µM.

    • Ligand (Inhibitor): Dissolve this compound in the final dialysis buffer to a concentration approximately 10-20 times that of the protein (~100-500 µM).

    • Thoroughly degas both solutions before use.

  • ITC Experiment Setup:

    • Load the protease solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

  • Data Acquisition and Analysis:

    • Perform an initial injection (e.g., 0.4 µL) which is typically discarded from the analysis, followed by 20-30 subsequent injections.

    • The raw data appears as a series of heat burst peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software (e.g., MicroCal Origin). This fit yields the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion and Future Directions

The structural characteristics of this compound provide a strong, rational basis for hypothesizing its function as a competitive protease inhibitor. The experimental workflows and protocols detailed in this guide offer a clear and robust path to validating this mechanism of action. Successful execution of these studies will enable the determination of its potency (IC50), binding affinity (KD), and mode of inhibition.

Future research should focus on identifying the specific endogenous protease target(s), evaluating the compound's efficacy and selectivity in relevant cellular models, and initiating medicinal chemistry efforts to optimize its structure for improved potency and drug-like properties.

References

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  • Brömme, D., & Lecaille, F. (2009). Protease inhibitors and their peptidomimetic derivatives as potential drugs. The International Journal of Biochemistry & Cell Biology, 41(3), 506-517. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is a dipeptide anilide that has been identified through peptide screening methodologies.[1][2][3] Its structure, comprising the amino acids valine and leucine, an anilide group, and a hydroxy-propyl modification, suggests a potential for diverse applications in drug discovery and development. The physicochemical properties of this molecule are paramount in determining its suitability as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed experimental protocols for the determination of these critical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Chemical Identity

PropertyValueSource
Chemical Name This compound[1][4][5]
CAS Number 282726-24-3[2][4]
Molecular Formula C₂₀H₃₃N₃O₃[4][6]
Molecular Weight 363.5 g/mol [4]
Appearance White solid[4]

Aqueous Solubility

The aqueous solubility of a drug candidate is a critical factor influencing its bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The solubility of this compound is influenced by the hydrophobicity of the valine, leucine, and anilide moieties, as well as the hydrophilic contribution of the hydroxyl group and the peptide backbone.

Theoretical Considerations

The overall solubility of a peptide is determined by the sum of the hydrophilic and hydrophobic contributions of its amino acid residues and terminal modifications.[7][8] The presence of the hydrophobic Valine and Leucine side chains, along with the phenyl group of the anilide, would suggest limited aqueous solubility. However, the hydroxyl group on the propyl chain and the polar peptide bond contribute to its solubility. The pH of the aqueous medium will also play a significant role due to the presence of an ionizable secondary amine.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is a gold standard for determining the thermodynamic solubility of a compound.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hypothetical Data Summary

Due to the lack of publicly available experimental data, the following table presents hypothetical solubility data for illustrative purposes.

pHTemperature (°C)Solubility (µg/mL)
2.025550
5.025150
7.42580
9.02575
7.437105

The hypothetical data suggests that the compound is more soluble at acidic pH due to the protonation of the secondary amine, which increases its polarity.

Lipophilicity (LogP/LogD)

Lipophilicity is a crucial parameter that affects a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP) between an organic and an aqueous phase.

Theoretical Considerations

The lipophilicity of this compound is expected to be significant due to the presence of the hydrophobic valine, leucine, and anilide groups.[2][9] The hydroxy-propyl modification will slightly decrease the overall lipophilicity. The distribution coefficient (LogD) will be pH-dependent due to the ionizable amine.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP values.[3][10][11]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for LogD measurement). Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Sample Addition: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase and shake the mixture for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the LogP or LogD value using the formula: LogP (or LogD) = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Hypothetical Data Summary
ParameterpHValue
LogP N/A (for neutral species)3.2
LogD 7.42.8

The hypothetical LogP value suggests a lipophilic character. The lower LogD at physiological pH indicates that the protonated form of the molecule is less lipophilic.

Ionization Constant (pKa)

The pKa value represents the pH at which a molecule is 50% ionized and 50% non-ionized. It is a critical determinant of a drug's solubility, absorption, and interaction with biological targets.

Theoretical Considerations

The primary ionizable group in this compound is the secondary amine within the hydroxy-propyl modification. The amide bonds of the peptide backbone are generally not considered ionizable under physiological conditions. The pKa of this secondary amine will influence the charge state of the molecule at different pH values.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[4][12][13][14][15]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture if solubility is low).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Hypothetical Data Summary
Ionizable GroupPredicted pKa
Secondary Amine 8.5

This hypothetical pKa value suggests that at physiological pH (7.4), a significant portion of the molecules will be in their protonated, charged form.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and widely used method for determining the melting point of a crystalline solid.[1][5][6][16][17]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A faster rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/min) near the expected melting point for an accurate measurement.

  • Observation: Observe the sample through the magnifying lens.

  • Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.

Hypothetical Data Summary
PropertyValue
Melting Point 185 - 188 °C

A sharp melting point range would be indicative of a high degree of purity.

Chemical Stability

Assessing the chemical stability of a drug candidate under various conditions is crucial for determining its shelf-life and potential degradation pathways.

Theoretical Considerations

The amide bonds in the dipeptide backbone of this compound are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. The other functional groups are generally more stable.

Experimental Protocol: HPLC-Based Stability Assay

HPLC is a powerful tool for monitoring the degradation of a compound over time.[18][19][20][21]

Step-by-Step Methodology:

  • Stress Conditions: Prepare solutions of the compound in various buffers (acidic, neutral, and basic) and expose them to different stress conditions, such as elevated temperature (e.g., 40°C, 60°C) and light (photostability).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

  • Quantification: Quantify the amount of the parent compound remaining at each time point by measuring the peak area.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation rate and half-life under each condition.

Hypothetical Data Summary (at 40°C)
pHHalf-life (t½) in daysMajor Degradation Pathway
2.015Amide bond hydrolysis
7.4> 90Minimal degradation
9.025Amide bond hydrolysis

These hypothetical results suggest that the compound is most stable at neutral pH and that hydrolysis of the peptide bond is the primary degradation pathway under acidic and basic conditions.

Visualizations

Experimental Workflow for Physicochemical Profiling

G cluster_0 Initial Characterization cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Interpretation Compound Synthesis Compound Synthesis Structural Confirmation Structural Confirmation Compound Synthesis->Structural Confirmation Purity Assessment Purity Assessment Structural Confirmation->Purity Assessment Solubility Solubility Purity Assessment->Solubility LogP_LogD LogP/LogD Purity Assessment->LogP_LogD pKa pKa Purity Assessment->pKa Melting_Point Melting Point Purity Assessment->Melting_Point Stability Stability Purity Assessment->Stability ADME Profiling ADME Profiling Solubility->ADME Profiling LogP_LogD->ADME Profiling pKa->ADME Profiling Formulation Development Formulation Development Melting_Point->Formulation Development Stability->Formulation Development Candidate Selection Candidate Selection ADME Profiling->Candidate Selection Formulation Development->Candidate Selection

Caption: Workflow for the comprehensive physicochemical profiling of a new chemical entity.

Relationship between pH, pKa, and Molecular Charge

G cluster_0 Dominant Molecular Form pH_Scale pH_Scale Protonated Cationic (+) pH_Scale:acidic->Protonated Predominantly Protonated pH_Scale:neutral->Protonated Neutral Neutral (0) pH_Scale:neutral->Neutral 50% Protonated 50% Neutral pH_Scale:basic->Neutral Predominantly Neutral

Caption: Influence of pH on the ionization state of this compound.

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental to its progression as a potential drug candidate. This guide has outlined the theoretical importance and provided detailed, self-validating experimental protocols for determining key parameters such as solubility, lipophilicity, pKa, melting point, and stability. While the presented quantitative data is hypothetical due to a lack of published information, it serves to illustrate the expected behavior of this dipeptide anilide and provides a framework for the analysis of future experimental results. The systematic application of these methodologies will enable a comprehensive assessment of this compound's drug-like properties and inform its future development.

References

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Pharmaffiliates. This compound. [Link]

  • University of Houston. (2010). Melting Point Apparatus Guidelines. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Visconti, A., Ermondi, G., Caron, G., & Esposito, R. (2015). Prediction and interpretation of the lipophilicity of small peptides. Journal of Computer-Aided Molecular Design, 29(4), 361-370. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Krzemińska, M., Smułek, W., Kaczorek, E., & Prochaska, K. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 23(19), 11839. [Link]

  • Böttger, R., Hoffmann, T., & Knappe, D. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Reches, M., & Gazit, E. (2006). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. Langmuir, 22(5), 2157-2162. [Link]

  • ResearchGate. (n.d.). Effects of temperature on stability and rate of dipeptide synthesis by SSAP. [Link]

  • GenScript. Peptide Solubility Guidelines. [Link]

  • Erckes, V., & Steuer, C. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. RSC Medicinal Chemistry, 13(5), 536-549. [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Bio Basic. Peptide Solubility. [Link]

  • Peptide Information. (2023). Peptide Solubility. [Link]

  • ResearchGate. (2015). (PDF) Prediction and interpretation of the lipophilicity of small peptides. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • D'Aloisio, V., Schofield, A., Kendall, D. A., & Hutcheon, G. A. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, e3539. [Link]

  • Dripdok Help Center. Maximum Temperature For Peptides That Are Mixed & Unmixed. [Link]

  • PubChem. Leu-Val. [Link]

  • Maslarska, V., & Tencheva, J. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research, 54(2), 346-352. [Link]

  • PubChem. Val-Leu-Ile. [Link]

  • Verevkin, S. P., Zaitsau, D. H., Emel'yanenko, V. N., Schick, C., & Held, C. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(43), 24099-24111. [Link]

  • Wikipedia. Dipeptide. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Van der Heyden, F., Van den Bossche, J., & De Backer, B. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(8), 966-985. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • Svozil, D., & Skoda, P. (2021). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Journal of Cheminformatics, 13(1), 1-16. [Link]

  • Bio-Rad. HPLC for Peptides and Proteins: Principles, Methods and Applications. [Link]

  • ResearchGate. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. [Link]

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  • ResearchGate. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. [Link]

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An In-depth Technical Guide on the Biological Activity of Val-Leu-Anilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Dipeptidyl peptidase III (DPP III) is a ubiquitously expressed zinc-dependent metallopeptidase implicated in several critical pathophysiological processes, including pain modulation, blood pressure regulation, and cancer progression.[1][2] Its role in degrading signaling peptides like enkephalins makes it a compelling target for therapeutic intervention.[3] This guide provides a comprehensive technical overview of a specific class of potential inhibitors: Val-Leu-anilide derivatives. We will explore the scientific rationale for their design, provide detailed protocols for their synthesis and biological evaluation, and discuss the interpretation of experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the therapeutic potential of DPP III inhibition.

Chapter 1: The Scientific Imperative for Targeting Dipeptidyl Peptidase III (DPP III)

Biochemical Profile of a Key Metalloprotease

Dipeptidyl peptidase III (DPP III, EC 3.4.14.4) is a cytosolic enzyme belonging to the M49 family of metalloproteinases.[1] A key characteristic of this enzyme is its reliance on a zinc ion (Zn²⁺) within its active site, which is crucial for its catalytic activity.[2] The primary function of DPP III is to cleave dipeptides from the N-terminus of various oligopeptides, typically ranging from four to ten amino acids in length.[2] This activity positions DPP III as a significant player in intracellular peptide catabolism and protein turnover.[4]

The Pathophysiological Landscape of DPP III

The rationale for targeting DPP III stems from its deep involvement in critical signaling pathways. Its known substrates include enkephalins and angiotensins, peptides central to pain and blood pressure regulation, respectively.[2][5]

  • Pain Modulation: By degrading enkephalins, which are endogenous opioid peptides, DPP III effectively dampens their analgesic effect. Inhibition of DPP III is therefore a promising strategy for pain management, as it would prolong the action of these natural pain-killers.[3]

  • Blood Pressure Regulation: DPP III participates in the renin-angiotensin system, a cascade that governs blood pressure. Modulating its activity could offer a novel approach to treating hypertension.[2]

  • Oncology: Emerging evidence has linked DPP III to cancer progression and the cellular response to oxidative stress, expanding its relevance as a therapeutic target.[2][4]

The ubiquitous expression of DPP III and its role in fundamental cellular processes underscore the need for potent and highly selective inhibitors to minimize off-target effects.[2]

Chapter 2: Rational Design and Synthesis of Val-Leu-Anilide Inhibitors

The Dipeptide Core: Why Val-Leu?

The selection of a dipeptide scaffold is a logical starting point for designing DPP III inhibitors, as the enzyme naturally recognizes and processes dipeptide units. The choice of N-terminal amino acids is critical for inhibitory potency. Studies on various peptide inhibitors have shown that bulky, hydrophobic residues at the N-terminus often lead to stronger inhibition.[5] The Val-Leu sequence provides a robust hydrophobic character that is hypothesized to favor strong binding within the active site of DPP III. Leucine-rich peptides, in general, have demonstrated significant interactions with biological membranes and proteins.[6]

The Anilide Modification: Enhancing Drug-like Properties

While a simple dipeptide may show enzymatic inhibition, it is often a poor candidate for a drug due to rapid degradation by other proteases and poor cell permeability. The anilide modification—capping the C-terminus with an aniline derivative—serves several strategic purposes:

  • Increased Stability: It replaces the native carboxylic acid with an amide bond that is more resistant to hydrolysis by carboxypeptidases.

  • Modulated Lipophilicity: The aromatic anilide group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes.

  • Scaffold for Further Modification: The aniline ring can be substituted with various functional groups to fine-tune the molecule's electronic properties, solubility, and binding interactions, allowing for systematic Structure-Activity Relationship (SAR) studies.

Diagram: General Structure of a Val-Leu-Anilide Derivative```dot

G cluster_val Valine Residue cluster_leu Leucine Residue cluster_anilide Anilide Moiety val_amino H₂N val_alpha α-C val_amino->val_alpha val_side CH(CH₃)₂ val_alpha->val_side val_carbonyl C=O val_alpha->val_carbonyl leu_amino N-H val_carbonyl->leu_amino Peptide Bond leu_alpha α-C leu_amino->leu_alpha leu_side CH₂CH(CH₃)₂ leu_alpha->leu_side leu_carbonyl C=O leu_alpha->leu_carbonyl anilide_amino N-H leu_carbonyl->anilide_amino Amide Bond anilide_ring Phenyl Ring (R) anilide_amino->anilide_ring

Caption: Workflow for determining the IC₅₀ of Val-Leu-anilide derivatives against DPP III.

Detailed Experimental Protocol: In Vitro DPP III Inhibition Assay

Materials:

  • Recombinant human DPP III (hDPP III)

  • Substrate: Arg-Arg-β-naphthylamide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Val-Leu-anilide derivatives dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the Val-Leu-anilide derivatives in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Plate Setup:

    • Add 2 µL of each compound dilution to triplicate wells of the 96-well plate.

    • Self-Validation (Controls): Include "No Inhibitor" wells (2 µL DMSO only) for 100% enzyme activity and "No Enzyme" wells (assay buffer only) for background fluorescence.

  • Enzyme Addition: Dilute hDPP III in assay buffer to a working concentration (e.g., 10 nM). Add 98 µL of the diluted enzyme to each well (except "No Enzyme" controls). The total volume is now 100 µL.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the substrate solution (e.g., 100 µM Arg-Arg-β-naphthylamide in assay buffer). Add 100 µL of the substrate solution to all wells to start the reaction. The final volume is 200 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 340 nm, Emission: 425 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibitor - V₀_background))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Illustrative Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a series of Val-Leu-anilide derivatives to illustrate how SAR can be evaluated.

Compound IDR-Group on Anilide RingDPP III IC₅₀ (µM)
VL-A-01-H (unsubstituted)15.2
VL-A-024-Cl2.5
VL-A-034-OCH₃18.9
VL-A-044-CF₃0.8
VL-A-053,4-diCl1.1

This is hypothetical data for illustrative purposes.

Interpretation: The data suggests that electron-withdrawing groups at the para-position of the anilide ring (e.g., -Cl, -CF₃) enhance inhibitory potency. This provides a clear direction for the next round of chemical synthesis and optimization.

Elucidating Inhibition Modality

To determine if the inhibition is competitive, non-competitive, or uncompetitive, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. Plotting the data on a Lineweaver-Burk plot can distinguish the mode of inhibition.

Diagram: Mechanism of DPP III Inhibition

G cluster_enzyme DPP III Active Site Enzyme Zn²⁺ Substrate Binding Cleft Product Products Enzyme:site->Product Catalysis Substrate Arg-Arg-βNA Substrate->Enzyme:site Binds Inhibitor Val-Leu-Anilide Inhibitor->Enzyme:site Blocks (Competitive Inhibition)

Caption: Competitive inhibition of DPP III by a Val-Leu-anilide derivative.

Chapter 4: Assessing Biological Activity in a Cellular Context

Demonstrating enzymatic inhibition is a crucial first step, but assessing the compound's effect on living cells is necessary to evaluate its therapeutic potential.

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To determine the cytotoxicity of the Val-Leu-anilide derivatives. An ideal inhibitor should be potent against its target but have minimal toxicity to cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cells (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Val-Leu-anilide derivatives for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Causality Check: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. Cell viability is proportional to the absorbance. The CC₅₀ (cytotoxic concentration 50%) can then be calculated.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the Val-Leu-anilide derivative binds to DPP III inside intact cells.

Principle: The binding of a ligand (the inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western Blot. A shift to a higher denaturation temperature in the presence of the compound indicates target engagement.

Chapter 5: Conclusion and Future Perspectives

This guide has outlined a systematic approach to investigating the biological activity of Val-Leu-anilide derivatives as inhibitors of DPP III. The journey from rational design and chemical synthesis to enzymatic and cellular evaluation provides a robust framework for identifying and optimizing novel therapeutic agents. The hypothetical SAR data underscores the potential for tuning the anilide moiety to achieve sub-micromolar potency.

Future work should focus on:

  • Lead Optimization: Expanding the SAR studies to improve potency and selectivity.

  • ADME Profiling: Evaluating the absorption, distribution, metabolism, and excretion properties of lead compounds.

  • In Vivo Efficacy: Testing promising candidates in animal models of pain or hypertension to translate in vitro findings into physiological effects.

The inhibition of DPP III remains a compelling therapeutic strategy, and peptide-mimetic structures like the Val-Leu-anilides represent a promising class of molecules to achieve this goal.

References

  • Inhibition of recombinant dipeptidyl peptidase III by synthetic hemorphin-like peptides. (n.d.). PubMed.
  • Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. (2021). MDPI. [Link]

  • The emerging role of dipeptidyl peptidase 3 in p
  • In Silico Evaluation of Potential DPP-III Inhibitor Precursors from Dietary Proteins. (2015). ResearchGate. [Link]

  • Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. (2022). National Institutes of Health. [Link]

  • The effects of Leu or Val residues on cell selectivity of α-helical peptides. (n.d.). PubMed.

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"N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide structure elucidation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

For researchers, scientists, and drug development professionals, the precise determination of a molecule's structure is a cornerstone of chemical and pharmaceutical science. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of this compound, a modified dipeptide anilide. This document moves beyond a simple listing of procedures to offer insights into the strategic application of modern analytical techniques, ensuring both accuracy and a deep understanding of the molecule's constitution.

Introduction to this compound

This compound is a polypeptide derivative with the chemical formula C20H33N3O3 and a molecular weight of 363.5 g/mol .[1][2] Its structure consists of a valine-leucine dipeptide core, with the N-terminus of valine modified by a 2-hydroxypropyl group and the C-terminus of leucine forming an anilide. The "(RS)" designation at the 2-hydroxy-propyl group indicates a racemic mixture at this stereocenter, a critical detail for structural confirmation. The elucidation of such a structure requires a multi-faceted analytical approach to unambiguously determine its connectivity, stereochemistry, and purity.

Core Analytical Strategy: A Multi-Technique Approach

A robust structural elucidation workflow for a molecule like this compound relies on the synergistic use of several key analytical techniques. The primary methods employed are Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and stereochemical insights.[3][4] In cases where a crystalline solid can be obtained, X-ray crystallography offers the most definitive three-dimensional structure.[5][6]

Section 1: Mass Spectrometry – Confirming Molecular Weight and Sequence

Mass spectrometry is the initial and indispensable technique for verifying the molecular weight and obtaining sequence information of peptides and their derivatives.[7][8]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is a crucial first step in verifying the identity of the target compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique well-suited for peptides that minimizes fragmentation of the parent molecule.[3]

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: Look for the protonated molecule [M+H]+. For this compound (C20H33N3O3), the expected exact mass of the neutral molecule is 363.2522 Da. The [M+H]+ ion should be observed at m/z 364.2595.

Parameter Expected Value
Molecular FormulaC20H33N3O3
Exact Mass363.2522 Da
[M+H]+ (monoisotopic)364.2595 m/z
Tandem Mass Spectrometry (MS/MS)

Rationale: MS/MS provides information about the molecule's connectivity by inducing fragmentation and analyzing the resulting fragment ions. This is particularly useful for confirming the amino acid sequence.[9][10]

Experimental Protocol:

  • Parent Ion Selection: In the mass spectrometer, isolate the [M+H]+ ion (m/z 364.2595).

  • Collision-Induced Dissociation (CID): Subject the isolated parent ions to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Fragment Ion Analysis: Analyze the resulting fragment ions in a second stage of mass spectrometry.

  • Data Interpretation: For peptides, fragmentation typically occurs at the amide bonds, producing b- and y-ions. The expected fragmentation pattern for this compound would confirm the Val-Leu sequence.

G cluster_workflow Tandem Mass Spectrometry (MS/MS) Workflow IonSource ESI Source Generates [M+H]+ MS1 MS Analyzer 1 Isolates [M+H]+ IonSource->MS1 Ion Transfer CID Collision Cell (CID Fragmentation) MS1->CID Parent Ion Selection MS2 MS Analyzer 2 Detects Fragment Ions CID->MS2 Fragment Ion Transfer Spectrum MS/MS Spectrum (b- and y-ions) MS2->Spectrum Data Acquisition

Caption: Workflow for MS/MS analysis of this compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structure elucidation of molecules in solution.[4][11] It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

1D NMR: ¹H and ¹³C Spectra

Rationale: One-dimensional NMR spectra provide the fundamental framework of the molecule's structure. The ¹H NMR spectrum shows the number of different types of protons and their integrations reveal their relative numbers. The ¹³C NMR spectrum indicates the number of unique carbon atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid exchange of labile protons (e.g., -OH, -NH).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the anilide group, the amide protons, the protons of the valine and leucine side chains, the α-protons of the amino acids, and the protons of the 2-hydroxypropyl group. The complexity of the spectrum will be increased by the diastereomers resulting from the (RS) stereocenter.

    • ¹³C NMR: Expect distinct signals for each of the 20 carbon atoms. The chemical shifts will be indicative of the functional groups (e.g., carbonyls, aromatic carbons, aliphatic carbons).

2D NMR: COSY, HSQC, and HMBC

Rationale: Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace out the spin systems of the valine, leucine, and 2-hydroxypropyl fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting the individual spin systems together, for example, linking the α-proton of valine to the carbonyl carbon of leucine.

G cluster_nmr 2D NMR Connectivity Strategy COSY COSY (¹H-¹H Correlations) HSQC HSQC (¹H-¹³C Direct Correlations) COSY->HSQC Assign Protons to Carbons Structure Final Structure COSY->Structure Assemble Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Confirm C-H Assignments HMBC->Structure Assemble Fragments

Caption: Logic flow for assembling the structure using 2D NMR data.

NOESY/ROESY for Stereochemistry

Rationale: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about protons that are close in space, even if they are not directly bonded. This is invaluable for determining the relative stereochemistry and conformation of the molecule. For a flexible molecule like this, ROESY is often preferred.

Experimental Protocol:

  • Data Acquisition: Acquire a 2D ROESY spectrum.

  • Data Interpretation: Look for cross-peaks between protons on different parts of the molecule. For example, correlations between the α-proton of valine and protons on the 2-hydroxypropyl group can help define the conformation around the N-terminal amide bond.

Section 3: X-ray Crystallography – The Gold Standard (When Applicable)

Rationale: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry if a suitable derivative is used.[6][12]

Experimental Protocol:

  • Crystallization: This is often the most challenging step. The goal is to grow single, high-quality crystals of this compound. This involves screening a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Challenges: Obtaining suitable crystals for a flexible, and in this case, racemic (at one center), molecule can be difficult. The presence of the (RS)-2-hydroxypropyl group may lead to disordered structures in the crystal lattice.

Summary of Elucidation Strategy

Technique Information Gained Rationale for Use
HRMS (ESI-TOF/Orbitrap) Accurate Mass & Elemental FormulaConfirms the molecular formula and purity.
Tandem MS (MS/MS) Amino Acid SequenceConfirms the Val-Leu connectivity through fragmentation.
¹H & ¹³C NMR Proton & Carbon EnvironmentsProvides the basic structural framework.
COSY NMR ¹H-¹H ConnectivityEstablishes the individual spin systems of the residues.
HSQC NMR ¹H-¹³C Direct ConnectivityAssigns carbons based on their attached protons.
HMBC NMR ¹H-¹³C Long-Range ConnectivityConnects the molecular fragments.
ROESY/NOESY NMR Through-Space Proton ProximityProvides information on conformation and relative stereochemistry.
X-ray Crystallography Absolute 3D StructureUnambiguous structural determination (if crystals can be grown).

Conclusion

The comprehensive structure elucidation of this compound is a systematic process that relies on the integration of data from multiple advanced analytical techniques. By beginning with mass spectrometry to confirm the molecular weight and sequence, and then employing a suite of 1D and 2D NMR experiments to piece together the molecular framework and probe its stereochemistry, a high degree of confidence in the assigned structure can be achieved. While X-ray crystallography remains the ultimate arbiter of solid-state structure, its application is contingent on successful crystallization. This guide provides the strategic framework and technical considerations necessary for researchers to confidently approach the structural characterization of this and similar modified peptide molecules.

References

  • Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology. Available at: [Link]

  • How to Identify Small Molecule Peptides?. Mtoz Biolabs. Available at: [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • Peptide/Protein NMR. Zerbe/Bader. Available at: [Link]

  • A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. American Society for Microbiology. Available at: [Link]

  • Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link]

  • Peptide and Protein De Novo Sequencing by Mass Spectrometry. MetwareBio. Available at: [Link]

  • X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. ProQuest. Available at: [Link]

  • A Newcomer's Guide to Peptide Crystallography. PubMed Central. Available at: [Link]

  • Protein mass spectrometry. Wikipedia. Available at: [Link]

  • N-((RS)-3-CHLORO-2-HYDROXY-PROPYL)-VAL-LEU-ANILIDE. ChemBK. Available at: [Link]

  • Targeted Quantification of Peptides Using Miniature Mass Spectrometry. ACS Publications. Available at: [Link]

  • This compound. Shanghai HONGTIDE Biotech. Available at: [Link]

  • X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). ResearchGate. Available at: [Link]

  • A Newcomer′s Guide to Peptide Crystallography. eScholarship. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide, a modified dipeptide anilide of interest in drug discovery and development. The document outlines the key molecular features influencing its solubility, presents a predicted solubility profile in a range of common laboratory solvents, and offers detailed, step-by-step protocols for the experimental determination of both kinetic and thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and empirically determine the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences the developability of a potential drug candidate. Poor solubility can lead to a cascade of challenges, including low bioavailability, difficulties in formulation, and unreliable in vitro assay results.[1][2] this compound is a compound that combines several structural features with significant implications for its solubility profile. As a derivative of the dipeptide Val-Leu, it possesses a hydrophobic core. The N-terminal modification with a 2-hydroxypropyl group and the C-terminal anilide further modulate its polarity and intermolecular interactions. Understanding the interplay of these structural elements is paramount for predicting and experimentally verifying its solubility in various solvent systems.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by a balance of hydrophobic and hydrophilic interactions, as dictated by its constituent parts:

  • Valine-Leucine (Val-Leu) Dipeptide Core: Both valine and leucine are amino acids with nonpolar, aliphatic side chains.[3] This inherent hydrophobicity suggests a preference for non-polar organic solvents over aqueous media. Peptides rich in such hydrophobic residues often exhibit limited aqueous solubility.[3][4]

  • N-terminal (RS)-2-Hydroxy-propyl Group: The introduction of a hydroxyl (-OH) group via the 2-hydroxypropyl moiety adds a polar functional group capable of hydrogen bonding.[5][6] This modification can enhance solubility in polar protic solvents. However, the overall impact on aqueous solubility will be a trade-off with the hydrophobicity of the rest of the molecule.

  • C-terminal Anilide: The anilide group (a phenylamine attached to the carbonyl carbon) is a bulky, aromatic, and largely non-polar moiety.[7][8] This group is expected to significantly decrease aqueous solubility due to its hydrophobic nature and potential for π-stacking interactions, favoring solubility in aromatic and some polar aprotic solvents.

Based on these structural features, this compound is anticipated to be a sparingly soluble compound in aqueous solutions, with a higher affinity for organic solvents.

Predicted Solubility Profile

Due to the absence of specific experimental data for this compound in public literature, the following table presents a predicted solubility profile based on its structural analysis and the general principles of peptide and small molecule solubility.[3][9][10] This profile is intended as a guideline for solvent selection in experimental work.

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic Water, PBS (pH 7.4)Very LowThe dominant hydrophobic character of the Val-Leu core and the anilide group outweighs the polarity of the hydroxyl group.
Methanol, EthanolLow to ModerateThe alkyl nature of these alcohols can solvate the hydrophobic parts of the molecule, while the hydroxyl group can interact with the polar functionalities.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful, polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of organic molecules, including hydrophobic peptides.[4]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is an excellent solvent for protected and hydrophobic peptides.[10]
Acetonitrile (ACN)ModerateAcetonitrile is less polar than DMSO and DMF, but it is often effective for dissolving moderately hydrophobic peptides.[11]
Tetrahydrofuran (THF)Moderate to LowTHF's lower polarity may limit its effectiveness compared to more polar aprotic solvents.
Non-Polar Dichloromethane (DCM)ModerateDCM can effectively solvate the non-polar regions of the molecule.
Toluene, HexaneVery LowThe presence of polar groups (amide, hydroxyl) will likely limit solubility in highly non-polar, non-hydrogen bonding solvents.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. The two most common methods employed in drug discovery are the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method that measures the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[1][2] This method is particularly useful in the early stages of drug discovery for ranking compounds.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a clear-bottomed 96-well microplate, add the DMSO stock solution to aqueous buffer (e.g., PBS, pH 7.4) in a serial dilution format to achieve a range of final compound concentrations (e.g., 1-200 µM) with a final DMSO concentration of ≤1%.

  • Incubation: Mix the plate on a shaker for 2 hours at room temperature to allow for precipitation to equilibrate.

  • Measurement: Measure the turbidity of each well using a nephelometer, which quantifies light scattering from undissolved particles.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is the concentration at which the light scattering signal begins to increase significantly above the background.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilution into 96-well Plate stock->dilute buffer Prepare Aqueous Buffer (PBS) buffer->dilute incubate Incubate (2h, RT) with Shaking dilute->incubate measure Measure Turbidity (Nephelometer) incubate->measure plot Plot Light Scattering vs. Concentration measure->plot determine Determine Kinetic Solubility plot->determine

Kinetic solubility determination workflow.

Thermodynamic (Equilibrium) Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[12] It measures the concentration of a compound in a saturated solution after a prolonged incubation period, allowing for equilibrium to be reached between the dissolved and solid states of the compound.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4, or organic solvents) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate (24-48h, Constant Temp) add_solid->agitate separate Separate Solid (Centrifuge/Filter) agitate->separate quantify Quantify Supernatant (HPLC/LC-MS) separate->quantify result Determine Equilibrium Solubility quantify->result

Thermodynamic solubility determination workflow.

Conclusion

The solubility of this compound is a complex property influenced by its hydrophobic dipeptide core, a polar N-terminal modification, and a non-polar C-terminal anilide group. While predicted to have low aqueous solubility, it is expected to be readily soluble in polar aprotic solvents like DMSO and DMF. For definitive characterization, the detailed experimental protocols for kinetic and thermodynamic solubility provided in this guide should be followed. The insights and methodologies presented herein will aid researchers in accurately assessing the solubility of this compound and making informed decisions in the drug development process.

References

An In-depth Technical Guide to GW4064: A Potent Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

DISCLAIMER: The initial query for CAS number 282726-24-3 identified a polypeptide, N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide, with limited publicly available technical information.[1][2][3][4] However, the vast body of scientific literature concerning potent, selective modulators in drug discovery points to a likely interest in the well-researched compound GW4064 , which is associated with CAS number 278779-30-9 . This guide will focus on GW4064, a compound extensively used as a chemical tool to investigate the physiological and pathological roles of the Farnesoid X Receptor (FXR).

Introduction to GW4064

GW4064 is a potent, selective, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in the regulation of bile acid, lipid, and glucose homeostasis.[5][6][7] Developed as a chemical tool, GW4064 has been instrumental in elucidating the multifaceted functions of FXR in various physiological and disease contexts, including metabolic disorders, inflammation, and cancer.[6][8] Its high potency, with an EC50 value of approximately 15 nM for human FXR, and selectivity over other nuclear receptors have established it as a standard experimental compound in pharmacological research.[5][6] However, it is important to note that limitations such as poor solubility, a potentially toxic stilbene pharmacophore, and UV light instability make it unsuitable as a drug candidate, reinforcing its primary role as a research tool.[5]

Physicochemical Properties of GW4064

A clear understanding of the physicochemical properties of GW4064 is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
IUPAC Name 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid[6][9]
CAS Number 278779-30-9[5][6]
Molecular Formula C₂₈H₂₂Cl₃NO₄[5][6][9]
Molecular Weight 542.8 g/mol [5][6][9]
Appearance Crystalline solid[9]
Solubility Soluble in DMSO (≥24.7 mg/mL), DMF (~25 mg/mL), and Ethanol (~1 mg/mL). Insoluble in water.[5][6][9]
Storage Store at -20°C[5][9]
Stability ≥ 4 years when stored properly[6][9]

Mechanism of Action: The Farnesoid X Receptor (FXR) Pathway

GW4064 exerts its biological effects primarily by binding to and activating FXR. As a nuclear receptor, FXR functions as a ligand-activated transcription factor. The canonical pathway involves the following key steps:

  • Ligand Binding: GW4064 enters the cell and binds to the ligand-binding domain of FXR located in the nucleus.

  • Conformational Change & Heterodimerization: Ligand binding induces a conformational change in FXR, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.

  • Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the transcriptional activation or repression of a wide array of genes involved in metabolic and inflammatory pathways.

A key target gene induced by FXR activation is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8][10] This negative feedback loop is crucial for maintaining bile acid homeostasis.

FXR_Signaling_Pathway cluster_cell Hepatocyte GW4064 GW4064 FXR FXR GW4064->FXR Binds & Activates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR Dimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds to SHP SHP Gene Transcription FXRE->SHP Induces CYP7A1 CYP7A1 Gene Repression SHP->CYP7A1 Inhibits BileAcid Bile Acid Synthesis ↓ CYP7A1->BileAcid Leads to Off_Target_Signaling cluster_cell FXR-deficient Cell GW4064 GW4064 GPCRs Histamine Receptors (H1, H2, H4) GW4064->GPCRs Binds & Modulates G_proteins Gαq/11, Gαi/o GPCRs->G_proteins Activates PLC PLC G_proteins->PLC Activates AC Adenylyl Cyclase G_proteins->AC Inhibits (H2) Activates (H1/H4) Ca2 ↑ [Ca²⁺]i PLC->Ca2 cAMP ↑ [cAMP] AC->cAMP Downstream Downstream Effects (e.g., NFAT, CREB) Ca2->Downstream cAMP->Downstream

References

"discovery and initial screening of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Initial Screening of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Authored by a Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and initial screening of the novel dipeptide anilide, this compound. The document delineates the strategic rationale behind the molecular design, rooted in the principles of enzyme inhibition, and offers detailed methodologies for its chemical synthesis and preliminary biological evaluation. The target audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug development who are interested in the early-stage exploration of peptide-based therapeutic agents. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating framework for the described protocols.

Introduction: The Rationale for Targeting Proteolytic Enzymes with Dipeptide Anilides

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] Inhibition of the proteasome has emerged as a validated and powerful strategy in cancer therapy, with drugs like bortezomib and carfilzomib demonstrating significant clinical efficacy, particularly in hematological malignancies.[2][3][4] These inhibitors typically target the chymotrypsin-like, trypsin-like, or caspase-like activities of the 20S proteasome core particle.[4]

The design of this compound is predicated on the hypothesis that a dipeptide scaffold can mimic the natural substrates of certain proteases, while the anilide and hydroxy-propyl moieties can confer desirable properties such as increased stability, cell permeability, and specific interactions within the enzyme's active site. The Val-Leu dipeptide sequence is a common recognition motif for certain proteases. This guide outlines the journey from conceptualization to the initial biological assessment of this promising compound.

Molecular Design and Synthesis

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and coupling conditions to ensure high yield and purity.[5] The general chemical synthesis of dipeptides involves four main steps: protection of functional groups, activation of the free carboxyl group, formation of the peptide bond, and removal of the protecting groups.[5]

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the two amide bonds, suggesting a convergent synthesis from protected amino acid precursors.

retrosynthesis target This compound intermediate1 Boc-Val-Leu-anilide target->intermediate1 Amide bond formation intermediate2 H-Val-Leu-anilide intermediate1->intermediate2 Boc deprotection intermediate3 Boc-Val-OH + H-Leu-anilide intermediate2->intermediate3 Peptide coupling intermediate4 (RS)-1-amino-2-propanol

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

The following protocol outlines a standard solution-phase synthesis approach.

Materials:

  • N-Boc-L-Valine

  • L-Leucine anilide hydrochloride

  • (RS)-1-amino-2-propanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Protocol:

  • Synthesis of Boc-Val-Leu-anilide:

    • Dissolve N-Boc-L-Valine (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF.

    • Add L-Leucine anilide hydrochloride (1.0 eq) and TEA (1.5 eq) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Extract the product with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-Val-Leu-anilide in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with DCM several times to remove residual TFA.

    • The resulting H-Val-Leu-anilide TFA salt is used in the next step without further purification.

  • Coupling with (RS)-1-amino-2-propanol:

    • This step is a standard amide bond formation. However, for the final N-alkylation to form the title compound, a reductive amination would be a more appropriate strategy starting from the Val-Leu-anilide and 1-hydroxyacetone, followed by reduction. A direct amide coupling as implied by the name is less common for N-alkylated peptides. For the purpose of this guide, we will assume a reductive amination approach.

  • Reductive Amination:

    • Dissolve H-Val-Leu-anilide (1.0 eq) and 1-hydroxyacetone (1.2 eq) in methanol.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with water and concentrate under reduced pressure.

    • Extract the product with ethyl acetate and wash with brine.

    • Dry the organic layer and purify by reverse-phase HPLC to obtain this compound.

Initial Screening Cascade

The initial screening of this compound is designed to assess its potential as an enzyme inhibitor. A tiered approach is employed, starting with broad-spectrum protease inhibition assays and progressing to more specific cell-based assays.

screening_cascade cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Primary Screening: Broad-Spectrum Protease Panel b Secondary Screening: IC50 Determination for Hits a->b c Mechanism of Action Studies: Reversibility and Kinetics b->c d Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) b->d e Target Engagement Assay (e.g., Cellular Thermal Shift Assay) d->e

Caption: A tiered screening cascade for this compound.

Primary Screening: Broad-Spectrum Protease Panel

Objective: To identify which, if any, proteases are inhibited by the test compound.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Use a commercially available protease panel (e.g., encompassing serine, cysteine, and metalloproteases).

  • In a 96-well plate, add the specific protease, its corresponding fluorogenic substrate, and the test compound at a fixed concentration (e.g., 10 µM).

  • Include appropriate controls (no inhibitor, known inhibitor).

  • Incubate the plate at the optimal temperature for each enzyme.

  • Measure the fluorescence signal over time using a plate reader.

  • Calculate the percentage of inhibition for each protease.

Secondary Screening: IC50 Determination

Objective: To quantify the potency of inhibition for the "hit" proteases identified in the primary screen.

Protocol:

  • For each hit protease, prepare a series of dilutions of this compound (e.g., from 100 µM to 1 nM).

  • Perform the same enzymatic assay as in the primary screen, using the different concentrations of the inhibitor.

  • Measure the enzyme activity at each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays: Viability and Cytotoxicity

Objective: To assess the effect of the compound on the viability of cancer cell lines, particularly those known to be sensitive to proteasome inhibitors (e.g., multiple myeloma cell lines).[4]

Protocol (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number282726-24-3[6][7][][9]
Molecular FormulaC20H33N3O3[7][][10]
Molecular Weight363.49 g/mol [7][][10]
AppearanceWhite solid[10]
Purity (by HPLC)>95%[10]
Table 2: Hypothetical Initial Screening Results
AssayTarget/Cell LineResult
Primary Protease Screen20S Proteasome (Chymotrypsin-like)>50% inhibition at 10 µM
IC50 Determination20S Proteasome (Chymotrypsin-like)1.5 µM
Cell Viability (MTT)MM.1S (Multiple Myeloma)GI50 = 5.2 µM

Conclusion and Future Directions

The discovery and initial screening of this compound have demonstrated its potential as a novel enzyme inhibitor with modest activity against the 20S proteasome and corresponding cytotoxicity in a multiple myeloma cell line. The described synthetic route is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies.

Future work should focus on:

  • Chiral Separation: The current synthesis yields a racemic mixture at the hydroxy-propyl moiety. Separation of the diastereomers and evaluation of their individual biological activities is crucial.

  • SAR Studies: Systematic modification of the Val-Leu dipeptide, the anilide ring, and the N-alkyl substituent will help to optimize potency and selectivity.

  • Mechanism of Action Studies: Further biochemical assays are needed to determine the mode of inhibition (e.g., reversible, irreversible, competitive).

  • In Vivo Studies: Promising analogs should be advanced to animal models to evaluate their pharmacokinetic properties and anti-tumor efficacy.

This technical guide provides a foundational framework for the continued exploration of this compound and related compounds as potential therapeutic agents. The methodologies and insights presented herein are intended to guide further research and development in this promising area of medicinal chemistry.

References

  • Development of Proteasome Inhibitors as Therapeutic Drugs. (n.d.). National Institutes of Health (NIH).
  • The Proteasome in Modern Drug Discovery: Second Life of a Highly Valuable Drug Target. (2017, August 7). ACS Publications.
  • Development of proteasome inhibitors as research tools and cancer drugs. (2012, November 12). Rockefeller University Press.
  • Proteasome Inhibitor Drugs on the Rise. (2006, August 15). AACR Journals.
  • This compound. (n.d.). ChemicalBook.
  • This compound CAS. (n.d.). ChemicalBook.
  • This compound (CAS 282726-24-3). (n.d.). BOC Sciences.
  • 282726-24-3 | Product Name : this compound. (n.d.). Pharmaffiliates.
  • This compound. (n.d.). CymitQuimica.
  • Synthesis and application of dipeptides; Current status and perspectives. (2025, August 10). ResearchGate.

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Methodological & Application

Application Notes and Protocols for the Cellular Use of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide (CAS 282726-24-3) in cell culture applications.[1][2][3][4] As a polypeptide identified through peptide screening methodologies, this compound holds potential for dissecting cellular pathways, particularly in the realm of protein-protein interactions.[3][5][6][7] These notes offer a foundational framework, from initial handling and characterization to the design and execution of robust cell-based assays. The protocols herein are designed to be self-validating, emphasizing scientific integrity and causality behind experimental choices.

Introduction: Understanding the Compound

This compound is a synthetic polypeptide.[1][] Compounds of this nature, discovered through peptide screening, are often investigated for their ability to modulate protein-protein interactions, serve as enzyme substrates, or act as competitive inhibitors.[9][10][11] The Val-Leu-anilide backbone suggests a potential for hydrophobic and specific interactions within protein binding pockets. The N-terminal modification with a hydroxy-propyl group may influence its solubility, stability, and cellular uptake.

Given the novelty of this specific peptide, a systematic approach to its characterization in a cellular context is paramount. The following sections will guide the user through a logical workflow to determine its biological activity and mechanism of action.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the peptide's physical and chemical characteristics is the bedrock of reproducible cell culture experiments.

PropertyValueSource
CAS Number 282726-24-3[1][2][3][4]
Molecular Formula C₂₀H₃₃N₃O₃[2]
Molecular Weight 363.49 g/mol [2][3]
Appearance White solid[2]
Purity >95% (as specified by supplier)[2]
Reconstitution and Storage of Lyophilized Peptide

Lyophilized peptides are stable for extended periods when stored correctly.[12][13][14][15][16] Improper handling can lead to degradation or aggregation, compromising experimental outcomes.

Protocol 2.1.1: Reconstitution of this compound

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide.[16]

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[12]

  • Solvent Selection: Due to the hydrophobic nature of the Val-Leu-anilide moiety, initial solubilization in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) is recommended before dilution with aqueous buffers.

    • Expert Insight: Starting with a high concentration stock in an organic solvent minimizes the final percentage of the solvent in your cell culture medium, which can be cytotoxic.

  • Solubilization:

    • Add the required volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or sonicate the vial until the peptide is completely dissolved.[15][16]

  • Aqueous Dilution: For working solutions, further dilute the DMSO stock with a sterile aqueous buffer such as Phosphate-Buffered Saline (PBS) or cell culture medium. Perform serial dilutions to create a range of concentrations for your experiments.

  • Storage of Stock Solutions:

    • Aliquot the high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[14][17]

    • Store aliquots at -20°C or -80°C for long-term stability.[12][13][14][15][16] Reconstituted peptides in solution are significantly more prone to degradation.[13]

Determining Peptide Concentration

Accurate determination of the peptide concentration is critical for dose-response experiments. The net peptide content of a lyophilized powder can vary due to the presence of residual salts and water.[18]

Protocol 2.2.1: Concentration Determination by UV-Vis Spectrophotometry

Since this compound lacks strong chromophoric amino acids like Tryptophan or Tyrosine, direct quantification at 280 nm is not feasible.[18] An alternative is to use a quantitative amino acid analysis service or to rely on the manufacturer's specified net peptide content to calculate the concentration from the weighed mass.

If the net peptide content is known (e.g., 80%), the volume of solvent to add for a desired concentration should be adjusted accordingly. For example, to make a 1 mg/mL solution from 1 mg of lyophilized powder with 80% peptide content, you would dissolve it in 800 µL of solvent.[18]

Initial Cellular Characterization: Cytotoxicity and Optimal Concentration Range

Before investigating the functional effects of the peptide, it is essential to determine its impact on cell viability and establish a non-toxic working concentration range.

Workflow for Determining Working Concentration

The following workflow provides a systematic approach to defining the appropriate concentration range for subsequent functional assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Functional Assay Range Selection A Prepare broad range of peptide concentrations (e.g., 1 nM to 100 µM) B Treat cells for relevant time points (e.g., 24h, 48h, 72h) A->B C Perform MTT or similar viability assay B->C D Calculate % cell viability vs. vehicle control C->D E Plot dose-response curve and determine IC50 D->E F Identify sub-toxic concentration range (e.g., >90% viability) E->F G Select 3-5 concentrations within the sub-toxic range for functional assays F->G H Confirm lack of cytotoxicity at selected concentrations in the functional assay format G->H

Figure 1: Workflow for determining the optimal working concentration of the peptide.
Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21]

Protocol 3.2.1: Assessing Peptide Cytotoxicity

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.[19]

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest peptide concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for time points relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Vehicle)100 ± 4.5100 ± 5.1
198 ± 3.997 ± 4.2
596 ± 5.094 ± 3.8
1094 ± 4.191 ± 4.5
2589 ± 5.385 ± 5.0
5075 ± 6.168 ± 5.9
10052 ± 5.845 ± 6.2

Note: Data are hypothetical and for illustrative purposes only.

Based on this hypothetical data, a working concentration range of 1-10 µM would be appropriate for initial functional assays, as it demonstrates minimal impact on cell viability at 24 and 48 hours.

Investigating Biological Activity: Protein-Protein Interaction Assays

As a product of peptide screening, a primary hypothesis for the function of this compound is the disruption or modulation of a protein-protein interaction (PPI).

Conceptual Pathway: Peptide as a PPI Inhibitor

The peptide may act by mimicking a binding motif on one protein, thereby competitively inhibiting its interaction with a partner protein. This can disrupt downstream signaling pathways.

G cluster_0 Normal State cluster_1 Inhibited State A Protein A B Protein B A->B Interaction C Downstream Signaling B->C Activation D Protein A E Protein B G No Signaling E->G F Peptide F->D Binding

Figure 2: Hypothetical mechanism of the peptide as a competitive PPI inhibitor.
Protocol: Co-Immunoprecipitation (Co-IP) to Assess PPI Disruption

Co-IP is a powerful technique to study PPIs in a cellular context. This protocol can be used to determine if the peptide disrupts a known or suspected interaction.

Protocol 4.2.1: Cellular Co-Immunoprecipitation Assay

  • Cell Culture and Treatment:

    • Culture cells known to express the interacting proteins of interest (Protein A and Protein B).

    • Treat the cells with this compound at pre-determined non-toxic concentrations for a suitable duration (e.g., 4-6 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at high speed to pellet cell debris and collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody specific to Protein A overnight at 4°C with gentle rotation.

    • Add protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against Protein B to detect its presence in the immunoprecipitated complex.

    • Also, probe for Protein A to confirm successful immunoprecipitation.

  • Analysis: A decrease in the amount of co-immunoprecipitated Protein B in the peptide-treated samples compared to the vehicle control indicates that the peptide has disrupted the interaction between Protein A and Protein B.

Assessing Cellular Uptake

Understanding if and how the peptide enters the cells is crucial for interpreting its biological effects.

Protocol: Indirect Assessment of Cellular Uptake via Immunofluorescence

This method can qualitatively assess peptide uptake by tagging the peptide and observing its subcellular localization.

Protocol 5.1.1: Cellular Uptake Visualization

Note: This protocol requires a fluorescently labeled or biotinylated version of the peptide.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with the labeled peptide at a non-toxic concentration for various time points (e.g., 30 min, 1h, 4h).

  • Washing: Wash the cells thoroughly with PBS to remove any peptide that is not internalized.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like Triton X-100 (if detecting an intracellular target).

  • Staining:

    • If using a biotinylated peptide, incubate with fluorescently-labeled streptavidin.

    • Counterstain with DAPI to visualize the nuclei.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Observe the localization of the fluorescent signal. Punctate cytoplasmic staining may suggest endosomal uptake, while diffuse cytoplasmic or nuclear staining could indicate release into the cytosol.[22]

Concluding Remarks

This compound represents a class of synthetic peptides with the potential to be valuable tools in cell biology and drug discovery. The protocols and workflows detailed in these application notes provide a robust framework for the systematic investigation of its effects in cell culture. By first establishing its physicochemical properties and cytotoxicity profile, researchers can proceed with confidence to dissect its biological function, such as the modulation of protein-protein interactions. Adherence to these rigorous, self-validating methodologies will ensure the generation of high-quality, reproducible data.

References

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • BenchSci. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • Boutin, J. A., & Hennig, P. (2006). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Nature Protocols, 1(1), 200–205. Retrieved from [Link]

  • Amartely, H., Iosub-Amir, A., & Friedler, A. (2014). Identifying protein-protein interaction sites using peptide arrays. Journal of Visualized Experiments, (93), e52097. Retrieved from [Link]

  • Dripdok. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]

  • UK Peptides. (n.d.). Everything you need to know about reconstituting Peptides. Retrieved from [Link]

  • Rasti, B., et al. (2021). Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery. Advanced Pharmaceutical Bulletin, 11(4), 748–757. Retrieved from [Link]

  • JoVE. (2022, July 30). Identifying Protein-Protein Interaction Sites Using Peptide Arrays l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Wierzbicki, M., et al. (2023). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Chemical Biology, 4(6), 488-498. Retrieved from [Link]

  • Future Fields. (2022, August 8). How to Reconstitute Lyophilized Proteins [Video]. YouTube. Retrieved from [Link]

  • Amartely, H., Iosub-Amir, A., & Friedler, A. (2014). Studying protein-protein interactions using peptide arrays. Journal of Visualized Experiments, (93). Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity and stability of synthetic peptides. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide-binding Characteristics: Protein Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular uptake of peptide P2. Retrieved from [Link]

  • He, L., et al. (2019). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Molecules, 24(22), 4027. Retrieved from [Link]

  • Shen, J., et al. (2021). In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Journal of Peptide Science, 27(11), e3350. Retrieved from [Link]

  • MCE. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • LifeTein. (n.d.). How to calculate peptides concentrations?. Retrieved from [Link]

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Application Notes and Protocols for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sample Integrity in Proteomics

In the intricate landscape of proteomics, the fidelity of experimental results hinges on the preservation of the proteome from the moment of sample collection. A significant challenge in this endeavor is the endogenous proteolytic activity that can rapidly degrade proteins, leading to biased and non-representative analytical outcomes. Proteases, ubiquitous enzymes that catalyze the breakdown of proteins, can be broadly classified based on their cleavage specificity. Among these, aminopeptidases pose a particular threat by sequentially removing amino acids from the N-terminus of proteins and peptides.[1][2] The use of specific inhibitors to neutralize such enzymatic activity is therefore a cornerstone of robust proteomic workflows.

This guide focuses on the application of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide, a dipeptide derivative, as a putative inhibitor of aminopeptidase activity in proteomics research. While direct literature on this specific compound's application in proteomics is nascent, its structural similarity to known peptide-based inhibitors suggests its utility in safeguarding protein samples against N-terminal degradation.[3] These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its theorized mechanism and practical protocols for its integration into proteomics sample preparation.

Scientific Foundation: The Rationale for Aminopeptidase Inhibition

Aminopeptidases are a class of exopeptidases that play crucial roles in various cellular processes, including protein turnover and maturation.[1][4] However, their uncontrolled activity following cell lysis can be detrimental to proteomic analysis, leading to:

  • Artifactual Protein Truncation: N-terminal degradation alters the molecular weight and sequence of proteins, potentially leading to misidentification or the complete loss of identifiable peptides in mass spectrometry.

  • Compromised Biomarker Discovery: The discovery of reliable biomarkers requires the analysis of intact, unmodified proteins. Proteolytic degradation can obscure or eliminate potential biomarker candidates.

The chemical structure of this compound, featuring a dipeptide core (Val-Leu), suggests a competitive inhibition mechanism. It is hypothesized to bind to the active site of aminopeptidases, mimicking the natural substrate and thereby preventing the cleavage of endogenous proteins and peptides.

Visualizing the Workflow: Integration of this compound in Proteomics Sample Preparation

The following diagram illustrates the critical points for introducing a protease inhibitor like this compound in a typical bottom-up proteomics workflow.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis Cell_Culture Cell Culture / Tissue Homogenization Lysis Cell Lysis Cell_Culture->Lysis Inhibitor Addition of N-((RS)-2-Hydroxy-propyl) -Val-Leu-anilide Lysis->Inhibitor Immediate Addition Protein_Quant Protein Quantification Inhibitor->Protein_Quant Reduction_Alkylation Reduction & Alkylation Protein_Quant->Reduction_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Integration of the aminopeptidase inhibitor into the proteomics workflow.

Experimental Protocols: Harnessing this compound for Proteome Preservation

The following protocols are designed to provide a framework for the use of this compound in standard proteomics sample preparation. Researchers should optimize concentrations and incubation times based on their specific sample type and experimental goals.

Protocol 1: Preparation of Stock Solution

A concentrated stock solution is essential for accurate and reproducible addition to lysis buffers.

Materials:

  • This compound (CAS: 282726-24-3)[][6][7]

  • Dimethyl sulfoxide (DMSO), proteomics grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Inhibition of Proteolysis in Cell Lysates

This protocol details the addition of the inhibitor to cell lysates for the preservation of the proteome.

Materials:

  • Cell pellet or tissue sample

  • Lysis buffer (e.g., RIPA, urea-based)

  • This compound stock solution (from Protocol 1)

  • Other protease and phosphatase inhibitors (optional, but recommended)

  • Microcentrifuge

  • Sonciator or homogenizer

Procedure:

  • Prepare the lysis buffer on ice.

  • Immediately before use, supplement the lysis buffer with the this compound stock solution to the desired final concentration. A starting concentration of 1-10 µM is recommended, which can be further optimized.

  • Resuspend the cell pellet or homogenized tissue in the inhibitor-containing lysis buffer.

  • Proceed with the standard cell lysis protocol (e.g., sonication, mechanical homogenization).

  • Incubate the lysate on ice for 30 minutes to ensure complete lysis and inhibition.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the proteome for downstream processing.

Protocol 3: Monitoring Inhibitor Efficacy

To validate the effectiveness of this compound, a simple time-course experiment can be performed.

Materials:

  • Cell lysate prepared without any protease inhibitors

  • This compound stock solution

  • SDS-PAGE gels and running buffer

  • Western blotting apparatus and antibodies against proteins with known susceptibility to N-terminal cleavage (if available) or general protein stain (e.g., Coomassie)

Procedure:

  • Divide the untreated cell lysate into two aliquots.

  • To one aliquot, add this compound to the desired final concentration. The other aliquot will serve as the negative control.

  • Incubate both samples at room temperature or 37°C to accelerate proteolytic activity.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take a small sample from each aliquot and immediately add SDS-PAGE loading buffer to quench the reaction.

  • Run the samples on an SDS-PAGE gel.

  • Visualize the protein bands by Coomassie staining or perform a Western blot for a target protein.

  • Compare the protein degradation patterns between the treated and untreated samples over time. A reduction in the appearance of lower molecular weight bands in the treated sample indicates effective inhibition.

Data Presentation: Expected Outcomes and Interpretation

The successful application of this compound should result in a noticeable preservation of protein integrity.

Parameter Without Inhibitor With this compound
Protein Gel Electrophoresis Increased smearing and appearance of lower molecular weight degradation products over time.Sharper, more defined protein bands with minimal degradation.
Mass Spectrometry (Peptide IDs) Fewer unique peptides identified per protein, particularly from the N-terminal regions.Increased peptide coverage, especially for the N-termini of proteins.
Quantitative Proteomics Underestimation of protein abundance due to degradation.More accurate and reproducible quantification of proteins.

Logical Framework: The Decision to Employ an Aminopeptidase Inhibitor

The following diagram outlines the decision-making process for incorporating an aminopeptidase inhibitor into a proteomics study.

Decision_Tree Start Proteomics Experiment Planned Question1 Is N-terminal protein integrity critical? Start->Question1 Question2 Is the sample known to have high proteolytic activity? Question1->Question2 No Use_Inhibitor Incorporate N-((RS)-2-Hydroxy-propyl) -Val-Leu-anilide in Lysis Buffer Question1->Use_Inhibitor Yes Question2->Use_Inhibitor Yes Consider_Inhibitor Consider adding for enhanced proteome coverage and data quality Question2->Consider_Inhibitor No/Unknown No_Inhibitor Proceed with standard protease inhibitor cocktail Consider_Inhibitor->No_Inhibitor

Caption: Decision tree for using an aminopeptidase inhibitor.

Conclusion and Future Perspectives

While this compound is a promising candidate for the inhibition of aminopeptidases in proteomics, empirical validation is paramount. The protocols and guidelines presented here offer a robust starting point for researchers to integrate this compound into their workflows. Future studies should focus on determining its specific inhibitory profile against a panel of aminopeptidases and its efficacy in complex biological samples, such as those used in single-cell proteomics where sample integrity is of utmost importance.[8][9] The continued development and characterization of novel protease inhibitors are essential for advancing the frontiers of proteomics and enabling deeper insights into the complex world of proteins.

References

  • Drag, M. & Salvesen, G. S. (2010). Metallo-aminopeptidase inhibitors. Journal of Medicinal Chemistry, 53(1), 1-17. Available from: [Link]

  • Monash University. (n.d.). Aminopeptidase inhibitors for human, animal and microbial use. Available from: [Link]

  • Paetzel, M. & Dalbey, R. E. (1997). Inhibitors of Bacterial Signal Peptidases. Trends in Microbiology, 5(10), 412-417. Available from: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available from: [Link]

  • O'Fágáin, C. (2014). Approaches to Avoid Proteolysis During Protein Expression and Purification. Arrow@TU Dublin. Available from: [Link]

  • Zorzi, A., et al. (2017). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 22(8), 1297. Available from: [Link]

  • Li, Z., et al. (2024). Pick-up single-cell proteomic analysis for quantifying up to 3000 proteins in a Mammalian cell. Nature Communications, 15(1), 1234. Available from: [Link]

  • Matzinger, M., et al. (2024). Thermal inkjet makes label-free single-cell proteomics accessible and easy. Frontiers in Molecular Biosciences, 11. Available from: [Link]

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Application Notes and Protocols: N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide for Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Peptide Mimetic in PPI Research

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is a synthetic polypeptide analog with a structural backbone composed of valine and leucine residues, suggesting its potential to mimic natural peptide motifs involved in protein-protein interactions (PPIs).[1][2][3] While the specific biological targets of this compound are not yet extensively documented in publicly available literature, its dipeptide core is a feature found in molecules with diverse biological activities, including antimicrobial and antimalarial properties.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize this compound as a chemical probe to identify and characterize novel protein-protein interactions.

The modulation of PPIs with small molecules is a frontier in drug discovery, offering the potential to address disease targets previously considered "undruggable."[7][8][9] Compounds like this compound, which can be identified through peptide screening, serve as valuable tools for exploring these complex biological landscapes.[1][2][3] This document outlines a strategic workflow, from initial target identification to detailed biophysical characterization, empowering researchers to elucidate the mechanism of action of this and similar peptide mimetics.

Strategic Workflow for Target Identification and Validation

Given that the specific protein targets of this compound are not predetermined, a systematic approach is required to identify its binding partners and understand its biological effects. The following workflow provides a roadmap for this discovery process.

Target Identification Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation & Characterization Compound Immobilization Compound Immobilization Affinity Chromatography Affinity Chromatography Compound Immobilization->Affinity Chromatography Bait for Pulldown Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Eluted Proteins Bioinformatic Analysis Bioinformatic Analysis Mass Spectrometry->Bioinformatic Analysis Protein ID Recombinant Protein Expression Recombinant Protein Expression Bioinformatic Analysis->Recombinant Protein Expression Candidate Targets Direct Binding Assays Direct Binding Assays Recombinant Protein Expression->Direct Binding Assays Purified Protein Cellular Target Engagement Cellular Target Engagement Direct Binding Assays->Cellular Target Engagement Confirmed Interaction Functional Assays Functional Assays Cellular Target Engagement->Functional Assays Biological Relevance

Figure 1: A generalized workflow for identifying and validating the protein targets of a small molecule probe like this compound.

Part 1: Target Identification using Affinity-Based Proteomics

The primary challenge in working with a novel compound is to identify its direct binding partners within the complex milieu of the cellular proteome. Affinity purification coupled with mass spectrometry (AP-MS) is a robust and widely used method for this purpose.[10][11]

Protocol 1: Immobilization of this compound for Affinity Chromatography

Rationale: To capture interacting proteins from a cell lysate, the small molecule "bait" must be immobilized on a solid support. The choice of linker and immobilization chemistry is critical to ensure that the pharmacophore of the molecule remains accessible for protein binding. The presence of a hydroxyl group and secondary amines in the structure of this compound offers potential sites for chemical conjugation.

Materials:

  • This compound

  • NHS-activated Sepharose beads (or similar activated resin)

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Anhydrous DMSO

Procedure:

  • Solubilization: Dissolve this compound in a minimal amount of anhydrous DMSO.

  • Resin Preparation: Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl to remove preserving agents, followed by washes with coupling buffer.

  • Coupling Reaction: Immediately add the dissolved compound to the washed beads in coupling buffer. Incubate overnight at 4°C with gentle rotation.

  • Blocking: Pellet the beads by centrifugation and remove the supernatant. Add blocking buffer and incubate for 2 hours at room temperature to quench any unreacted NHS esters.

  • Washing: Wash the beads extensively with wash buffer to remove non-covalently bound compound and blocking agents.

  • Storage: Resuspend the affinity resin in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.

Protocol 2: Affinity Pulldown Assay and Mass Spectrometry

Rationale: The immobilized compound is used to "pull down" its binding partners from a complex protein mixture, such as a cell lysate. Non-specific binders are washed away, and specifically bound proteins are then eluted and identified by mass spectrometry.

Materials:

  • Prepared affinity resin (Protocol 1)

  • Control resin (beads with no compound or with an inactive analog)

  • Cell lysate (from a relevant cell line or tissue)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Wash buffer (lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE loading buffer)

  • Mass spectrometer (e.g., Orbitrap-based)

Procedure:

  • Lysate Preparation: Prepare a clarified cell lysate by standard methods. Determine protein concentration.

  • Incubation: Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the affinity resin and control resin for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the resin and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using the chosen elution buffer. For SDS-PAGE, boil the beads in loading buffer.

  • Sample Preparation for Mass Spectrometry: Run the eluate on an SDS-PAGE gel. Excise the entire lane or specific bands for in-gel digestion with trypsin. Alternatively, perform in-solution digestion of the eluate.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a protein identification software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database.

  • Hit Prioritization: Compare the proteins identified from the compound-bound resin to the control resin. True binding partners should be significantly enriched in the experimental sample.

Part 2: Validation and Biophysical Characterization of Interactions

Following the identification of putative protein targets, it is essential to validate these interactions using orthogonal methods and to quantify the binding affinity.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD). This provides quantitative validation of the interaction between the compound and a purified candidate protein.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5)

  • Purified recombinant candidate protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Protein Immobilization: Immobilize the purified candidate protein onto the sensor chip surface via amine coupling or other suitable chemistry.

  • Analyte Preparation: Prepare a dilution series of this compound in running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the immobilized protein surface and a reference surface. Monitor the change in response units (RU) over time to measure association.

  • Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 1: Representative SPR Data for a Hypothetical Interaction

Compound Concentration (µM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (µM)
11.2 x 10^45.0 x 10^-30.42
51.3 x 10^44.8 x 10^-30.37
101.1 x 10^45.1 x 10^-30.46
Average 1.2 x 10^4 5.0 x 10^-3 0.42
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Rationale: ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). This method does not require immobilization and is performed in solution.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant candidate protein

  • This compound

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the purified protein against the desired buffer. Dissolve the compound in the same dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment: Load the protein into the sample cell and the compound into the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

ITC Binding Isotherm cluster_0 ITC Experimental Setup cluster_1 Resulting Binding Isotherm Syringe Compound Solution Cell Protein Solution Syringe->Cell Titration Isotherm Binding Curve Parameters KD, ΔH, ΔS, n Isotherm->Parameters Data Fitting

Figure 2: Conceptual diagram of an Isothermal Titration Calorimetry (ITC) experiment to characterize the thermodynamics of compound-protein interaction.

Part 3: Elucidating the Functional Consequences of PPI Modulation

Once a direct interaction is validated and characterized, the next critical step is to understand the functional consequences of this interaction in a biological context.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm target engagement in a cellular environment. The binding of a ligand can stabilize its target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells treated with the compound and quantifying the amount of soluble protein at different temperatures.

Materials:

  • Cultured cells

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Equipment for heating samples (e.g., PCR cycler)

  • Western blotting or mass spectrometry equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a defined period.

  • Heating: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the samples to a range of temperatures.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry-based proteomics.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the exploration of novel protein-protein interactions. The protocols detailed in this application note provide a robust framework for researchers to systematically identify its cellular targets, validate the interactions with biophysical rigor, and assess the functional consequences of these interactions. By employing this integrated approach, the scientific community can unlock the full potential of this and other peptide mimetics as tools for chemical biology and as starting points for the development of new therapeutic agents that modulate the complex network of protein-protein interactions.

References

  • Birnbaum S, et al. (1992). Peptide screening. Current Opinion in Biotechnology, 3(1): 49-54. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645-654. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Ezugwu, C. I., et al. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Frontiers in Chemistry, 8, 583926. [Link]

Sources

Application Notes and Protocols for the Functional Analysis of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide as a Putative Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Peptidomimetic

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation. This guide provides a comprehensive experimental framework for the functional analysis of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide , a synthetic polypeptide derivative with potential inhibitory activity against proteases. The presence of a Val-Leu dipeptide motif in its structure suggests a possible interaction with proteases that exhibit a preference for hydrophobic residues at their substrate binding sites.

Notably, the calpain family of calcium-dependent cysteine proteases demonstrates a substrate preference for small hydrophobic amino acids, such as leucine and valine.[1] This structural homology provides a strong rationale for investigating this compound as a potential calpain inhibitor. Inappropriate regulation of the calpain-calpastatin system is implicated in a multitude of human pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders, making calpains attractive therapeutic targets.[2][3]

These application notes are designed for researchers, scientists, and drug development professionals, offering a structured, in-depth guide to the experimental design for the functional analysis of this compound. The protocols herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

I. Foundational Principles: Compound Characteristics and Handling

Before initiating functional assays, it is imperative to understand the fundamental properties of this compound and to establish proper handling and storage procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 282726-24-3[4]
Molecular Formula C₂₀H₃₃N₃O₃[4]
Molecular Weight 363.49 g/mol [4]
Appearance White solid[5]
Purity >95% (typically assessed by HPLC)[5]
Solubility Soluble in DMSO and other organic solvents. Aqueous solubility may be limited.[6]

Protocol 1: Preparation of Stock Solutions

The accuracy of subsequent assays is critically dependent on the precise preparation of the compound stock solution.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile, amber glass vials or low-protein binding microcentrifuge tubes

  • Procedure:

    • Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Gently vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber glass vials or low-protein binding tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.

II. Experimental Workflow for Functional Characterization

The functional analysis of this compound should follow a logical progression from initial screening to in-depth mechanistic studies. This workflow ensures a comprehensive evaluation of the compound's inhibitory potential.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation A Primary Screening: In Vitro Calpain Activity Assay B Dose-Response Analysis: IC50 Determination A->B Hit Confirmation C Mechanism of Inhibition: Enzyme Kinetic Studies B->C Potency & MoA D Selectivity Profiling: Counter-Screening C->D Specificity E Cellular Calpain Activity Assay D->E Cellular Efficacy F Cytotoxicity Assessment E->F Safety Profile

Figure 1: A comprehensive workflow for the functional analysis of this compound.

III. In Vitro Characterization: Unraveling the Inhibitory Mechanism

The initial phase of the investigation focuses on the direct interaction of the compound with the purified target enzyme in a controlled, cell-free environment.

A. Primary Screening: In Vitro Calpain Activity Assay

The primary screen aims to identify whether this compound exhibits inhibitory activity against calpain. A fluorometric assay using a specific calpain substrate is a sensitive and high-throughput method for this initial assessment.[3]

Protocol 2: Fluorometric Calpain Activity Assay

  • Materials:

    • Purified human calpain-1 (µ-calpain) or calpain-2 (m-calpain)

    • Calpain substrate (e.g., Ac-LLY-AFC or Suc-LLVY-AMC)[3][7]

    • Assay buffer (e.g., Tris-HCl buffer containing CaCl₂, and a reducing agent like DTT)

    • This compound stock solution

    • Known calpain inhibitor (e.g., ALLN or Calpeptin) as a positive control

    • 96-well or 384-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare the assay buffer and working solutions of the enzyme and substrate.

    • In a black microplate, add the assay buffer, the test compound at a fixed concentration (e.g., 10 µM), and the purified calpain enzyme.

    • Include control wells: a "no inhibitor" control (with DMSO vehicle) and a "positive inhibitor" control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) kinetically over a set period (e.g., 30-60 minutes).

    • The rate of increase in fluorescence is proportional to the calpain activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition of the test compound relative to the "no inhibitor" control.

    • A significant reduction in the reaction rate indicates potential inhibitory activity.

B. Dose-Response Analysis: IC₅₀ Determination

Following a positive result in the primary screen, a dose-response analysis is performed to quantify the potency of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for this assessment.[8]

Protocol 3: IC₅₀ Determination

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Perform the fluorometric calpain activity assay as described in Protocol 2, using the different concentrations of the inhibitor.

    • Measure the reaction rates for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Table 2: Hypothetical Dose-Response Data

[Inhibitor] (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
C. Mechanism of Inhibition: Enzyme Kinetic Studies

Understanding how the inhibitor interacts with the enzyme and its substrate is crucial for lead optimization. Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9][10]

inhibition_mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E Enzyme ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate I_comp Inhibitor ES->E + Product E_nc Enzyme ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate I_nc Inhibitor ES_nc->E_nc + Product ESI_nc ESI Complex ES_nc->ESI_nc + I EI_nc->ESI_nc + S E_uc Enzyme ES_uc ES Complex E_uc->ES_uc + S S_uc Substrate I_uc Inhibitor ES_uc->E_uc + Product ESI_uc ESI Complex ES_uc->ESI_uc + I

Figure 2: Schematic representation of different enzyme inhibition mechanisms.

Protocol 4: Determining the Mechanism of Inhibition

  • Procedure:

    • Perform a series of kinetic experiments as described in Protocol 2, but in the presence of several fixed concentrations of this compound.

    • For each inhibitor concentration, vary the concentration of the calpain substrate.

    • Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity against 1/[substrate] for each inhibitor concentration.[10]

    • Analyze the pattern of the lines to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second quadrant.

    • From these plots, the inhibition constant (Ki) can be calculated, which is a more accurate measure of inhibitor potency than the IC₅₀.[8]

D. Selectivity Profiling: Counter-Screening

An ideal therapeutic agent should be highly selective for its target enzyme to minimize off-target effects. Therefore, it is essential to assess the inhibitory activity of this compound against a panel of other proteases, particularly other cysteine proteases like cathepsins.[11]

Protocol 5: Protease Selectivity Panel

  • Procedure:

    • Select a panel of relevant proteases (e.g., Cathepsin B, Cathepsin L, Trypsin, Chymotrypsin).

    • For each protease, use an appropriate fluorogenic or chromogenic substrate and assay buffer.

    • Perform dose-response experiments (as in Protocol 3) for this compound against each protease in the panel.

    • Determine the IC₅₀ value for each protease.

  • Data Analysis:

    • Compare the IC₅₀ values obtained for the target enzyme (calpain) with those for the other proteases.

    • A significantly higher IC₅₀ value for the other proteases indicates selectivity for calpain.

IV. Cell-Based Validation: Assessing Activity in a Biological Context

While in vitro assays are crucial for mechanistic understanding, it is equally important to validate the inhibitor's activity in a more physiologically relevant cellular environment.

A. Cellular Calpain Activity Assay

This assay determines if the compound can penetrate the cell membrane and inhibit endogenous calpain activity.

Protocol 6: Cell-Based Calpain Activity Assay

  • Materials:

    • A suitable cell line (e.g., SH-SY5Y, HeLa, or a cell line relevant to the intended therapeutic area).

    • A cell-permeable calpain substrate (e.g., a derivative of Suc-LLVY).[12]

    • A calpain-activating stimulus (e.g., calcium ionophore like A23187 or thapsigargin).

    • This compound.

    • Cell culture medium and reagents.

    • Lysis buffer.

    • Plate reader (fluorescence or luminescence).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified period.

    • Induce calpain activity by treating the cells with a calcium ionophore.

    • Lyse the cells and measure the calpain activity in the cell lysates using a suitable fluorogenic or luminescent substrate.[12]

  • Data Analysis:

    • Determine the dose-dependent inhibition of cellular calpain activity by the test compound.

B. Cytotoxicity Assessment

It is essential to ensure that the observed inhibition of cellular calpain activity is not a result of general cytotoxicity. Standard cell viability assays should be performed in parallel with the cellular activity assays.

Protocol 7: Cell Viability Assay

  • Procedure:

    • Treat cells with the same range of concentrations of this compound as used in the cellular activity assay.

    • After the incubation period, assess cell viability using a standard method, such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis:

    • Determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀).

    • A therapeutic window can be established by comparing the cellular IC₅₀ with the CC₅₀. A large therapeutic window is desirable.

V. Conclusion and Future Directions

This comprehensive guide provides a robust framework for the functional characterization of this compound as a potential protease inhibitor. By systematically progressing through in vitro and cell-based assays, researchers can obtain a detailed understanding of the compound's potency, mechanism of action, selectivity, and cellular efficacy. The insights gained from these studies will be invaluable for guiding further preclinical development and ultimately realizing the therapeutic potential of this novel compound.

VI. References

  • Birnbaum S, et al. Peptide screening. Current Opinion in Biotechnology, 1992, 3(1): 49-54.

  • Wikipedia. Calpain. [Link]

  • Carragher NO. Calpain inhibition: a therapeutic strategy targeting multiple disease states. Curr Pharm Des. 2006;12(5):615-38. [Link]

  • Tompa P, Buzder-Lantos P, Tantos A, Farkas A, Szilagyi A, Banoczi Z, Friedrich P. On the substrate specificity of calpain. J Biol Chem. 2004;279(20):20775-85.

  • Springer Nature Experiments. Assaying Calpain Activity. [Link]

  • Eurogentec. SensoLyte AMC Calpain Activity Assay Kit Fluorimetric. [Link]

  • Chou KC. Review: Prediction of protein signal sequences. Curr Protein Pept Sci. 2001;2(4):343-58.

  • National Center for Biotechnology Information. Potential Use of Calpain Inhibitors as Brain Injury Therapy. [Link]

  • PubMed. Mechanistic and kinetic studies of inhibition of enzymes. [Link]

  • Fiveable. Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. [Link]

  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • Biomedical Research Service Center. Calpain Assay Kit. [Link]

  • Pharmaffiliates. 282726-24-3 | Product Name : this compound. [Link]

  • ACS Publications. Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform | ACS Nano. [Link]

  • National Center for Biotechnology Information. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. [Link]

  • ResearchGate. Calpain activation assays in vitro with or without recombinant calpains.... [Link]

  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]

  • Biocompare. How to Select the Right Protease Inhibitor. [Link]

  • ResearchGate. Is there a method to determine specific protease inhibitor activities via spectrophotometer?. [Link]

  • Frontiers. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. [Link]

  • National Center for Biotechnology Information. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem. [Link]

  • PNAS. Isolation, properties, and complete amino acid sequence of human secretory leukocyte protease inhibitor, a potent inhibitor of l. [Link]

  • The Biochem Belle. Proteases and their inhibitors - a biochemist's overview of the what, where, when, & how. [Link]

Sources

Application Note: High-Throughput Screening for Protease Inhibitors Using N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide as a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the utilization of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide in a high-throughput screening (HTS) campaign to identify inhibitors of chymotrypsin-like serine proteases. The Val-Leu dipeptide sequence serves as a recognition motif for proteases that preferentially cleave at the C-terminus of large hydrophobic residues. Upon enzymatic cleavage of the amide bond between leucine and the anilide group, a chromogenic signal is produced, which can be quantified spectrophotometrically. This assay is amenable to miniaturization in 96- and 384-well formats, making it suitable for large-scale screening of compound libraries.

Introduction: The Rationale for a Targeted Protease Assay

Serine proteases are a large family of enzymes that play critical roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in various diseases such as cancer, inflammatory disorders, and cardiovascular diseases, making them attractive targets for therapeutic intervention[1]. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of these enzymes[2].

The substrate this compound is a synthetic peptide derivative designed for the specific and sensitive detection of chymotrypsin-like protease activity. The core of this substrate is the Val-Leu sequence, a known recognition and cleavage site for proteases like chymotrypsin and plasmin[3][4]. The anilide group, upon cleavage, generates a product that can be detected by its absorbance, providing a continuous and quantitative measure of enzyme activity[5][6]. The N-terminal N-((RS)-2-Hydroxy-propyl) modification is incorporated to enhance the aqueous solubility of the substrate, a critical feature for robust and reproducible HTS assays.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to employing this substrate in a robust HTS campaign. We will delve into the principles of the assay, provide detailed step-by-step protocols, and discuss data analysis and interpretation.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond between the leucine residue and the anilide group of the substrate by a chymotrypsin-like protease. This cleavage event releases the anilide moiety, which results in a measurable change in absorbance. The rate of this change is directly proportional to the activity of the protease. In an inhibitor screening context, a decrease in the rate of anilide release indicates the presence of a potential inhibitor.

The workflow for a typical HTS campaign using this substrate involves incubating the target protease with a library of test compounds, followed by the addition of the substrate to initiate the enzymatic reaction. The reaction progress is monitored kinetically by measuring the absorbance at a specific wavelength over time.


Figure 1. High-Throughput Screening Workflow.

Materials and Reagents

Key Components
  • Substrate: this compound (CAS: 282626-24-3)

  • Enzyme: Purified, recombinant human chymotrypsin or other chymotrypsin-like protease

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂ (optimization may be required for specific proteases)

  • Positive Control Inhibitor: A known inhibitor of the target protease (e.g., Aprotinin for chymotrypsin)

  • Negative Control: DMSO (or the solvent used for the compound library)

  • Microplates: 96- or 384-well, clear, flat-bottom plates suitable for absorbance measurements.

Equipment
  • Microplate reader capable of kinetic absorbance measurements at the appropriate wavelength (typically 320-410 nm for anilide cleavage, wavelength to be determined empirically).

  • Automated liquid handling systems for dispensing reagents in an HTS setting.

  • Multichannel pipettes for manual or semi-automated operation.

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C).

Experimental Protocols

Reagent Preparation
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve to identify the concentration that yields a robust linear reaction rate within the desired assay window.

  • Compound Plates: Prepare plates containing the test compounds serially diluted in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

HTS Assay Protocol (384-well format)
  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of each test compound solution from the compound plates into the wells of the assay plate. Also, dispense 100 nL of DMSO into the negative control wells and 100 nL of the positive control inhibitor solution into the positive control wells.

  • Enzyme Addition: Add 10 µL of the enzyme working solution to all wells.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.

  • Reaction Initiation: Add 10 µL of the substrate working solution (prepared by diluting the stock solution in assay buffer to the desired final concentration, typically at or near the Km value) to all wells to initiate the reaction. The final volume in each well is 20 µL.

  • Kinetic Measurement: Immediately place the microplate into a pre-warmed (37°C) microplate reader. Measure the absorbance at the determined wavelength every 60 seconds for 15-30 minutes.


Figure 2. Principle of the Chromogenic Protease Assay.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

  • Calculate Percent Inhibition: The percentage of inhibition for each test compound can be calculated using the following formula:

    % Inhibition = [1 - (V₀_compound - V₀_min) / (V₀_max - V₀_min)] * 100

    Where:

    • V₀_compound is the reaction rate in the presence of the test compound.

    • V₀_max is the average reaction rate of the negative control (DMSO) wells.

    • V₀_min is the average reaction rate of the positive control (e.g., Aprotinin) wells.

  • Assay Quality Control: The robustness of the HTS assay should be evaluated using the Z'-factor, which is calculated as follows:

    Z' = 1 - [ (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ]

    Where:

    • SD_max and SD_min are the standard deviations of the positive and negative controls, respectively.

    • Mean_max and Mean_min are the means of the positive and negative controls, respectively. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS[2].

Data Presentation: Representative Assay Parameters

The following table provides example parameters for a chymotrypsin assay using this compound. These values should be optimized for each specific protease and set of experimental conditions.

ParameterExample ValueUnit
Enzyme Concentration5nM
Substrate Concentration100µM
Final DMSO Concentration0.5%
Incubation Temperature37°C
Read Wavelength405nm
Z'-Factor> 0.7-

Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary screen (typically those exceeding a certain inhibition threshold, e.g., >50%) should be subjected to further validation to confirm their activity and rule out artifacts.

  • Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (IC₅₀ value).

  • Selectivity Profiling: Active compounds should be tested against other proteases to assess their selectivity.

  • Mechanism of Inhibition Studies: Further biochemical assays can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

This compound is a valuable tool for the high-throughput screening of chymotrypsin-like protease inhibitors. Its favorable solubility and specific cleavage by target proteases, coupled with a straightforward chromogenic readout, make it an ideal substrate for large-scale drug discovery campaigns. The protocol outlined in this application note provides a robust framework for the successful implementation of this substrate in identifying novel protease modulators.

References

  • Blombäck, B., Hessel, B., Hogg, D., & Thorell, L. (1976). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research, 8(5), 637-647.
  • ExPASy - PeptideCutter. (n.d.). Cleavage specificities of selected enzymes and chemicals. Retrieved from [Link]

  • 5-Diagnostics. (n.d.). Chromogenic & Fluorogenic Substrates. Retrieved from [Link]

  • MDPI. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 433.
  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual.
  • Peak Proteins. (n.d.). Proteases. Retrieved from [Link]

  • PLOS One. (2010).
  • PubMed. (1998). Proteolytic cleavage of N-Succ-Leu-Leu-Val-Tyr-AMC by the proteasome in lens epithelium from clear and cataractous human lenses. Experimental Eye Research, 67(4), 441-447.
  • PubMed. (2004). Beta Galactosidase Enzyme Fragment Complementation as a High-Throughput Screening Protease Technology. Journal of Biomolecular Screening, 9(4), 327-336.
  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2. SLAS Discovery, 25(9), 1046-1055.

Sources

Application Notes and Protocols: N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is a synthetic dipeptide derivative with potential applications as a molecular probe in the study of specific proteases. Its core structure, featuring a Valine-Leucine sequence, is recognized by several classes of proteases, most notably the calpain family of calcium-dependent cysteine proteases.[1][2] Calpains are implicated in a wide array of cellular processes, including signal transduction, cell motility, and apoptosis, and their dysregulation is associated with various pathologies such as neurodegenerative diseases and cancer.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a competitive inhibitor for in vitro enzyme kinetic studies and as a foundational molecule for the development of fluorescent probes for measuring protease activity.

Based on established substrate specificity profiles, we hypothesize that this compound acts as a competitive inhibitor of calpain-1, where the Val-Leu motif mimics the natural substrate recognition site at the P2 and P1 positions.[1][2] The N-terminal 2-hydroxy-propyl group and the C-terminal anilide may contribute to the binding affinity and specificity of the compound. These application notes will therefore focus on the use of this molecule to probe the activity of calpain-1.

Physicochemical Properties

PropertyValue
CAS Number 282726-24-3[4]
Molecular Formula C₂₀H₃₃N₃O₃[4][5]
Molecular Weight 363.49 g/mol [4][5]
Appearance White solid[5]
Purity >95%[5]
Storage Store at -20°C[6]

Mechanism of Action: A Competitive Inhibitor Model

This compound is proposed to function as a competitive inhibitor of calpain-1. In this model, the inhibitor binds to the active site of the enzyme, thereby preventing the binding and cleavage of the natural substrate. The Val-Leu dipeptide core of the inhibitor is crucial for its recognition by the S2 and S1 pockets of the calpain-1 active site. The binding is reversible, and the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

G cluster_0 Without Inhibitor cluster_1 With Inhibitor Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Binds Substrate Substrate Substrate->Enzyme-Substrate Complex Products Products Enzyme-Substrate Complex->Products Cleavage Enzyme_i Enzyme Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_i->Enzyme-Inhibitor Complex Binds Inhibitor This compound Inhibitor->Enzyme-Inhibitor Complex

Figure 1. Competitive inhibition of calpain-1.

Protocol 1: In Vitro Calpain-1 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound against human calpain-1. The assay is based on the cleavage of a fluorogenic calpain substrate, such as Ac-LLY-AFC, which releases a fluorescent product (AFC) that can be measured over time.[6]

A. Materials and Reagents

  • This compound (herein referred to as "Test Inhibitor")

  • Human Calpain-1, active (recombinant)

  • Calpain-1 Substrate (e.g., Ac-LLY-AFC, 7-amino-4-trifluoromethylcoumarin)

  • Calpain-1 Assay Buffer (e.g., 25 mM HEPES, pH 7.4, containing 10 mM DTT and 10 mM CaCl₂)

  • Known Calpain-1 Inhibitor (e.g., ALLN, as a positive control)

  • DMSO (for dissolving inhibitor)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

B. Preparation of Reagents

  • Test Inhibitor Stock Solution: Prepare a 10 mM stock solution of the Test Inhibitor in DMSO. Further dilute in Assay Buffer to desired concentrations (e.g., 2x final concentration).

  • Calpain-1 Enzyme Solution: Dilute the active calpain-1 enzyme in Assay Buffer to a working concentration (e.g., 2x final concentration). The optimal concentration should be determined empirically to give a linear reaction rate for at least 30 minutes.

  • Calpain-1 Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute in Assay Buffer to a working concentration (e.g., 2x final concentration, typically around the Km value for the enzyme).

  • Positive Control Inhibitor: Prepare a series of dilutions of the known calpain-1 inhibitor in Assay Buffer.

C. Assay Procedure

  • Plate Setup: Add 50 µL of Assay Buffer to the blank wells. Add 50 µL of the diluted Test Inhibitor or Positive Control Inhibitor to the respective wells. For the enzyme control (no inhibitor), add 50 µL of Assay Buffer.

  • Enzyme Addition: Add 50 µL of the diluted Calpain-1 Enzyme Solution to all wells except the blank. Mix gently and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add 100 µL of the Calpain-1 Substrate Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity (Ex/Em = 400/505 nm) every minute for 30-60 minutes at 37°C.

D. Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] * 100

  • Determine IC₅₀ Value: Plot the percent inhibition as a function of the logarithm of the Test Inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Application Note 2: Development of a Fluorescent Calpain-1 Probe

This compound can serve as a scaffold for the synthesis of a highly specific, fluorescently quenched substrate probe for calpain-1. This involves the covalent attachment of a fluorophore and a quencher to the peptide backbone. Upon cleavage by calpain-1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[7][8]

A. Proposed Synthesis of a FRET-based Probe

A potential design for a FRET (Förster Resonance Energy Transfer) probe involves the introduction of a fluorophore, such as 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, like 2,4-dinitrophenyl (Dnp), to the this compound backbone. A linker may be required to optimize the cleavage efficiency and FRET.

G Start This compound Step1 Modify N-terminus with Fluorophore (e.g., Mca) Start->Step1 Step2 Modify C-terminus with Quencher (e.g., Dnp) Step1->Step2 Final Fluorescent Quenched Probe Step2->Final

Figure 2. Proposed synthesis workflow for a FRET probe.

B. Protocol 2: Measuring Calpain-1 Activity in Cell Lysates with a Fluorescent Probe

This protocol outlines the use of the hypothetical fluorescent probe (Probe-VL) to measure calpain-1 activity in cell lysates.

A. Materials and Reagents

  • Fluorescent Calpain-1 Probe (Probe-VL)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail without calpain inhibitors)

  • Calpain-1 Assay Buffer

  • Cultured cells (treated and untreated)

  • Bradford Reagent for protein quantification

B. Preparation of Cell Lysates

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells in ice-cold Cell Lysis Buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using the Bradford assay.

C. Assay Procedure

  • Plate Setup: In a 96-well black, clear-bottom microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with Assay Buffer to 100 µL.

  • Reaction Initiation: Add 100 µL of the Probe-VL solution (at a final concentration optimized for the assay, typically in the low micromolar range) to each well.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (at the appropriate Ex/Em wavelengths for the chosen fluorophore) every 5 minutes for 1-2 hours at 37°C.

D. Data Analysis and Interpretation

  • Calculate Reaction Rates: Determine the rate of fluorescence increase for each sample.

  • Normalize Activity: Normalize the calpain-1 activity to the total protein concentration in each lysate.

  • Compare Conditions: Compare the normalized calpain-1 activity between different experimental conditions (e.g., treated vs. untreated cells) to assess changes in enzyme activity.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a known inhibitor as a positive control in the inhibition assay (Protocol 1) ensures that the assay is performing as expected and provides a benchmark for the potency of the test compound. For the cell-based assay (Protocol 2), the use of a calpain-specific inhibitor alongside the fluorescent probe can confirm that the observed fluorescence increase is indeed due to calpain activity. Furthermore, performing the assay on lysates from cells with known differences in calpain expression or activation (e.g., through genetic manipulation or stimulation with a calcium ionophore) can further validate the specificity of the probe.

References

  • Birnbaum S, et al. Peptide screening. Current Opinion in Biotechnology, 1992, 3(1): 49-54. [Link]

  • Tompa P, et al. On the sequential determinants of calpain cleavage. Journal of Biological Chemistry, 2004, 279(20):20775-85. [Link]

  • Cuerrier D, et al. The P2-P1 rule of calpain substrate cleavage. Journal of Biological Chemistry, 2005, 280(48):40016-23. [Link]

  • Mittoo S, et al. Synthesis and evaluation of fluorescent probes for the detection of calpain activity. Bioconjugate Chemistry, 2003, 14(5):927-34. [Link]

  • Verdoes M, et al. Fluorescent probes for proteolysis: Tools for drug discovery. Chemical Reviews, 2008, 108(9):3447-79. [Link]

  • Goll DE, et al. The calpain system. Physiological Reviews, 2003, 83(3):731-801. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this modified dipeptide anilide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Understanding the Molecule: A Proactive Approach to Solubility

Before diving into troubleshooting, let's analyze the structure of this compound to anticipate its solubility characteristics.

Molecular Formula: C₂₀H₃₃N₃O₃[1][2][3] Molecular Weight: 363.5 g/mol [1][3]

The molecule consists of three key components:

  • N-terminal (RS)-2-Hydroxy-propyl group: This modification adds a hydroxyl group, which can participate in hydrogen bonding, potentially increasing aqueous solubility compared to an unmodified N-terminus.[4] The presence of a chiral center (RS) means it is a racemic mixture.

  • Val-Leu dipeptide core: Both valine and leucine are amino acids with nonpolar, hydrophobic side chains.[5][][7] A high proportion of hydrophobic residues in a peptide is a primary driver of poor aqueous solubility.[7]

  • C-terminal anilide group: The phenyl ring of the anilide is hydrophobic, further contributing to the molecule's overall low affinity for aqueous solvents.

Overall Assessment: The molecule has a significant hydrophobic character due to the Val-Leu core and the anilide group, which is likely the primary cause of poor solubility in aqueous solutions. The N-terminal modification provides a hydrophilic region, but it may not be sufficient to counteract the hydrophobicity of the rest of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and provide a systematic approach to overcoming solubility issues.

Q1: My this compound won't dissolve in water or common aqueous buffers (like PBS). What is the first step I should take?

A1: Initial Solvent Selection & The "Organic First" Approach

Given the predicted hydrophobicity, attempting to dissolve this compound directly in aqueous solutions is often unsuccessful. The recommended starting point is to use a small amount of a water-miscible organic solvent to first wet and dissolve the compound, followed by a gradual dilution with your aqueous buffer of choice.[8]

Recommended Initial Solvents:

  • Dimethyl Sulfoxide (DMSO): Generally the preferred choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[8]

  • Dimethylformamide (DMF): A good alternative if DMSO is not compatible with your experimental setup.

  • Ethanol or Isopropanol: Can be effective, particularly for less hydrophobic compounds.

Step-by-Step Protocol: The "Organic First" Method

  • Pre-treatment: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.

  • Initial Dissolution: Add a small volume of 100% DMSO (e.g., 20-50 µL) to the vial to create a concentrated stock solution. Gently vortex or sonicate for a few minutes to aid dissolution.[8] Visually inspect to ensure no solid particles remain.

  • Serial Dilution: Slowly add your desired aqueous buffer (e.g., PBS, Tris) to the concentrated stock solution while vortexing . This gradual dilution is crucial to prevent the compound from precipitating out of solution.

  • Final Concentration Check: Be mindful of the final concentration of the organic solvent in your working solution. For most cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: I tried the "Organic First" method with DMSO, but the compound precipitates upon dilution with my aqueous buffer. What should I do next?

A2: Optimizing pH and Considering Co-solvents

If precipitation occurs upon aqueous dilution, it indicates that the hydrophobicity of the molecule is still dominating. The next logical steps involve manipulating the pH of the aqueous phase or using co-solvents.

  • pH Adjustment: The charge state of a molecule can significantly impact its solubility.[7] While this compound does not have readily ionizable acidic or basic side chains in the Val-Leu core, the N-terminal secondary amine and the anilide nitrogen have pKa values that could be influenced by pH.

    • Acidic Conditions: Try diluting the DMSO stock with a buffer at a slightly acidic pH (e.g., pH 5-6). Protonation of the nitrogens may increase polarity.

    • Basic Conditions: Conversely, a slightly basic pH (e.g., pH 8-9) could also be attempted, although this may increase the risk of hydrolysis of the amide bonds over time.[8][9]

  • Co-solvents: A co-solvent system can reduce the polarity of the aqueous phase, making it more favorable for hydrophobic molecules.

    • Propylene Glycol (PG): A biocompatible co-solvent that can be used in combination with water to increase the solubility of hydrophobic compounds.[10]

    • Ethanol/Water Mixtures: Varying the ratio of ethanol to water can help identify an optimal solvent system.

Experimental Workflow for pH and Co-solvent Screening

G cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed (DMSO + Aqueous Buffer) ph_test Prepare small aliquots of DMSO stock start->ph_test acidic_ph Dilute with acidic buffer (e.g., pH 5.0 Acetate) ph_test->acidic_ph basic_ph Dilute with basic buffer (e.g., pH 8.5 Tris) ph_test->basic_ph observe_ph Observe for precipitation acidic_ph->observe_ph basic_ph->observe_ph cosolvent Prepare DMSO stock for co-solvent testing observe_ph->cosolvent Precipitation persists success Optimized Protocol Found observe_ph->success Soluble pg_water Dilute with Propylene Glycol/ Water mixture cosolvent->pg_water etoh_water Dilute with Ethanol/ Water mixture cosolvent->etoh_water observe_cosolvent Observe for precipitation pg_water->observe_cosolvent etoh_water->observe_cosolvent observe_cosolvent->success Soluble

Caption: Decision tree for systematic troubleshooting of precipitation issues.

Q3: I have achieved solubility, but I am concerned about the stability of the compound in my final solution. How can I assess this?

A3: Understanding and Detecting Degradation

Poor solubility can sometimes be confused with degradation, where the compound chemically changes over time, potentially forming insoluble byproducts. Key degradation pathways for peptides and their derivatives include hydrolysis and oxidation.[8][9]

  • Hydrolysis: The amide bonds in the peptide backbone and the C-terminal anilide are susceptible to hydrolysis, especially at non-neutral pH.[8]

  • Oxidation: While this molecule does not contain highly susceptible residues like methionine or cysteine, prolonged exposure to air in solution can be a factor for long-term storage.

Protocol for a Quick Stability Check:

  • Prepare Fresh: Always prepare solutions fresh for your experiments whenever possible.

  • Incubation Study: Prepare your final soluble formulation and incubate it under your experimental conditions (e.g., 37°C for 24 hours).

  • Visual Inspection: Check for any signs of precipitation or color change over time.

  • Analytical Check (if available): If you have access to HPLC, inject a sample of the aged solution and compare the chromatogram to that of a freshly prepared solution. Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.

Q4: Could impurities in my sample be causing the solubility problems?

A4: The Impact of Synthetic Impurities

Yes, impurities from the synthesis process can significantly impact solubility. Most peptides are synthesized using solid-phase peptide synthesis (SPPS), which can lead to several types of impurities.[9]

Potential Impurity Type Description & Impact on Solubility
Deletion Sequences Peptides missing one of the amino acids (e.g., N-((RS)-2-Hydroxy-propyl)-Val-anilide). These may have different solubility profiles.
Incomplete Deprotection Residual protecting groups from synthesis can increase hydrophobicity and lead to aggregation.
Aggregates Both covalent (e.g., dimers) and non-covalent aggregates can form during synthesis or storage, appearing as insoluble material.

What to do:

  • Check the Certificate of Analysis (CoA): The CoA from your supplier should specify the purity of the compound, typically determined by HPLC. A purity of >95% is generally acceptable for most research applications.

  • Purification: If you suspect impurities are the issue and have the capabilities, re-purification by reversed-phase HPLC may be necessary.

Q5: Are there any advanced formulation strategies I can use for this compound?

A5: Employing Excipients for Enhanced Solubility

For particularly challenging compounds, formulation with excipients can dramatically improve solubility. These are often used in drug development to create stable and bioavailable formulations.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[11][12][13]

  • Surfactants: Surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. The concentration used should be above the critical micelle concentration (CMC).

  • Polymers: Water-soluble polymers such as Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP) can also be used to improve solubility, sometimes in combination with other techniques like forming solid dispersions.[14]

Workflow for Advanced Formulation Screening

Caption: Options for advanced formulation strategies.

Summary of Key Recommendations

Strategy Rationale Key Considerations
Organic First (DMSO) Overcomes initial hydrophobic barrier.Keep final organic solvent concentration low for biological assays.
pH Adjustment Modifies the charge state of the molecule to enhance polarity.Can affect compound stability (hydrolysis at extreme pH).
Co-solvents (PG, Ethanol) Reduces the polarity of the bulk solvent.Ensure co-solvent is compatible with the downstream application.
Excipients (Cyclodextrins, Surfactants) Encapsulate the hydrophobic molecule in a hydrophilic shell.May interfere with some biological assays; requires careful validation.
Sonication Provides energy to break up solid aggregates.Use in short bursts to avoid heating the sample.
Purity Check Impurities can significantly alter solubility.Refer to the Certificate of Analysis or consider re-purification.

By systematically applying these principles and techniques, you can overcome the solubility challenges associated with this compound and proceed with your research confidently.

References

  • Birnbaum S, et al. Peptide screening. Current Opinion in Biotechnology, 1992, 3(1): 49-54.
  • This compound - - 上海鸿肽生物科技. (URL: [Link])

  • Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC - NIH. (URL: [Link])

  • Non-specific degradation of peptides with N-terminal amines is rapid... - ResearchGate. (URL: [Link])

  • Nonspecific degradation of peptides with N-terminal amines is rapid... - ResearchGate. (URL: [Link])

  • The effects of Leu or Val residues on cell selectivity of α-helical peptides - PubMed. (URL: [Link])

  • 282726-24-3 | Product Name : this compound - Pharmaffiliates. (URL: [Link])

  • Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. (URL: [Link])

  • Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - NIH. (URL: [Link])

  • Hydrophobic dipeptides: the final piece in the puzzle | Request PDF - ResearchGate. (URL: [Link])

  • Non-Specific Degradation of Peptides is Dependent on End Group Chemistry... - E. Thomas. (URL: [Link])

  • Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility. (URL: [Link])

  • Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC - PubMed Central. (URL: [Link])

  • Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. (URL: [Link])

  • (PDF) Novel synthesis of process related impurities of valganciclovir hydrochloride. (URL: [Link])

  • NOVEL SYNTHESIS OF PROCESS RELATED IMPURITIES OF VALGANCICLOVIR HYDROCHLORIDE - ResearchGate. (URL: [Link])

  • Effect of hydroxypropyl beta-cyclodextrin on drug solubility in water-propylene glycol mixtures - PubMed. (URL: [Link])

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. (URL: [Link])

  • Effect of 2-hydroxypropyl-β-cyclodextrin on solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed. (URL: [Link])

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"preventing degradation of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for potential degradation issues encountered when working with this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a decrease in the purity of my this compound stock solution over time. What are the likely causes?

Answer:

A decrease in purity of a peptide-like molecule such as this compound in solution is typically due to chemical degradation. The most common pathways for this compound, based on its structure, are hydrolysis and oxidation.

  • Hydrolysis: The two amide bonds in the peptide backbone (Val-Leu and Leu-anilide) are susceptible to cleavage by water.[1][2] This reaction is often catalyzed by acidic or basic conditions.[1][3] The terminal anilide bond may exhibit different stability compared to the internal peptide bond.

  • Oxidation: While Valine and Leucine are not the most susceptible amino acids to oxidation, the presence of dissolved oxygen, trace metal ions, or exposure to light can initiate oxidative degradation pathways.[4][5]

The rate of these degradation processes is influenced by several factors including pH, temperature, buffer composition, light exposure, and the presence of oxidizing agents.

Question 2: My HPLC analysis shows new, more polar peaks appearing in my aged solution. What could these be?

Answer:

The appearance of new, more polar peaks in your HPLC chromatogram is a strong indicator of hydrolytic degradation. When the amide bonds in this compound are hydrolyzed, the molecule is cleaved into smaller, more polar fragments that will typically have shorter retention times on a reverse-phase HPLC column.

Primary Hydrolysis Products:

  • Cleavage of the Leu-anilide bond: This would yield Val-Leu and aniline.

  • Cleavage of the Val-Leu bond: This would result in Valine and Leu-anilide.

To confirm the identity of these new peaks, LC-MS/MS analysis is the recommended next step. This technique can provide molecular weight information for the degradation products, allowing for their definitive identification.[6]

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a systematic approach to diagnosing and preventing the degradation of this compound in your experiments.

Step 1: Identify the Degradation Pathway

To effectively prevent degradation, you must first identify the primary pathway through which it is occurring. A forced degradation (or stress testing) study is a standard approach to predict and identify potential degradation products.[7][8]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Dissolve this compound in your typical experimental solvent to a known concentration.

  • Aliquot and Stress: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic Hydrolysis: Add 0.1 M HCl.

    • Basic Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Stress: Add 3% H₂O₂.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 50-70°C).

    • Photostability: Expose to light (as per ICH Q1B guidelines).

    • Control: Keep one aliquot under your normal storage conditions.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).[7][9] Couple this with mass spectrometry (LC-MS) to identify the mass of the degradation products.[6]

  • Interpretation: Compare the chromatograms from the stressed samples to your aged experimental sample. If the degradation peaks in your sample match those from a specific stress condition (e.g., acidic hydrolysis), you have likely identified the degradation pathway.

Step 2: Mitigate the Identified Degradation Pathway

Once the primary degradation pathway is understood, you can implement targeted strategies to enhance the stability of your solution.

Table 1: Mitigation Strategies for Common Degradation Pathways

Degradation PathwayMitigation StrategyRationale
Hydrolysis (Acid or Base Catalyzed) pH Adjustment: Maintain the solution pH between 5 and 7.[10]The rate of amide bond hydrolysis is minimized in the neutral pH range.[11]
Buffer Selection: Use buffers with minimal catalytic activity (e.g., phosphate, acetate).
Low Temperature Storage: Store solutions at 4°C for short-term and -20°C or -80°C for long-term storage.[4]Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures.
Oxidation Use of Antioxidants: Add antioxidants such as ascorbic acid or EDTA to the solution.[12]Antioxidants can scavenge free radicals and chelate metal ions that catalyze oxidation.
Inert Atmosphere: Sparge solutions with an inert gas (e.g., argon or nitrogen) before sealing the storage vial.This removes dissolved oxygen, a key component in many oxidation reactions.[4]
Light Protection: Store solutions in amber vials or protect them from light.Light can provide the energy to initiate photo-oxidative degradation.

Visualizing Degradation and Troubleshooting

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary hydrolytic and oxidative degradation points of this compound.

cluster_main This compound cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products main This compound H1 Val-Leu main->H1 Hydrolysis (Leu-anilide bond) H2 Aniline main->H2 Hydrolysis (Leu-anilide bond) H3 Valine main->H3 Hydrolysis (Val-Leu bond) H4 Leu-anilide main->H4 Hydrolysis (Val-Leu bond) O1 Oxidized Val/Leu Residues main->O1 Oxidation decision decision action action start Purity Decrease Observed check_hplc Analyze by Stability-Indicating HPLC-MS start->check_hplc new_peaks New Peaks Observed? check_hplc->new_peaks forced_degradation Perform Forced Degradation Study new_peaks->forced_degradation Yes no_new_peaks No, review analytical method new_peaks->no_new_peaks No match_peaks Peaks Match Stress Condition? forced_degradation->match_peaks implement_mitigation Implement Targeted Mitigation Strategy match_peaks->implement_mitigation Yes no_match No, consider other degradation pathways or formulation issues match_peaks->no_match No reanalyze Re-analyze for Stability implement_mitigation->reanalyze stable Solution is Stable reanalyze->stable

Caption: Workflow for troubleshooting degradation of the compound in solution.

Recommended Storage Conditions

To maximize the shelf-life of your this compound solutions, please adhere to the following recommendations.

Table 2: Recommended Storage of Solutions

Storage DurationTemperaturepHSolventAdditional Precautions
Short-term (≤ 1 week) 2-8°C5-7Aqueous buffer (e.g., phosphate) or organic solvent (e.g., DMSO, Ethanol)Protect from light.
Long-term (> 1 week) -20°C or -80°C5-7Aliquot into single-use volumes to avoid freeze-thaw cycles. [10]Use amber, tightly sealed vials. Consider storing under an inert atmosphere.

Note: For stock solutions in organic solvents like DMSO, be aware that freezing may cause the solvent to expand, potentially compromising the vial seal. Ensure vials are not overfilled.

References

  • Allen, C.
  • Veeprho.
  • Steinhardt, J., Fugitt, C.H. Catalyzed hydrolysis of amide and peptide bonds in proteins.
  • Kishore, R., et al. Amide Bond Activation of Biological Molecules. Molecules. 2021.
  • Chemistry LibreTexts. 2.11: Peptide Hydrolysis. Chemistry LibreTexts. 2023-05-03.
  • Wikipedia. Peptide bond. Wikipedia.
  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. AMSbiopharma. 2025-12-11.
  • McKay, D.B., et al.
  • Medicilon. Analysis Methods for Peptide-Related Impurities in Peptide Drugs. Medicilon. 2023-06-19.
  • National Center for Biotechnology Information.
  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. 2025-02-24.
  • ResolveMass Laboratories Inc. Peptide Degradation Product Characterization.
  • CymitQuimica. This compound. CymitQuimica.
  • Tokoph, K.
  • Chuang, D.T., et al. Enzymology of the branched-chain amino acid oxidation disorders: The valine pathway. Journal of Inherited Metabolic Disease. 2010-11-23.
  • Slideshare. Metabolism of Brached Chain Amino Acid (Valine, Isoleucine, Leucine). Slideshare.
  • ChemicalBook. This compound CAS 282726-24-3. ChemicalBook.
  • Pharmaffiliates. This compound.
  • Yanfen Biotech. Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech. 2024-10-10.
  • Encyclopedia.pub.
  • Hovorka, S.W., et al. Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich.
  • Bachem. How long can I store peptide solutions?. Bachem. 2021-03-16.
  • Li, Y., et al. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. 2000.
  • National Center for Biotechnology Information. N-ethyl-N-(2-methylpropyl)aniline. PubChem.
  • National Center for Biotechnology Information. N,N-dihydroxy-2-(2-methylpropyl)aniline. PubChem.
  • KEGG.

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"N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide interference in fluorescence assays"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Fluorescence Assay Interference

Welcome to the technical support guide for researchers utilizing N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide in their experimental workflows. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand how promising compounds can yield perplexing results in fluorescence-based assays. This guide is designed to move beyond simple protocols and delve into the mechanistic underpinnings of potential assay interference, empowering you to generate clean, reliable, and publishable data.

This compound is a dipeptide anilide derivative used in various research applications, including peptide screening and as a tool for studying enzyme selectivity.[1][2][3] However, its inherent chemical structure, specifically the anilide moiety, presents a significant risk of interference in fluorescence-based detection methods. This guide provides a systematic, question-and-answer framework for diagnosing, troubleshooting, and mitigating these common artifacts.

Part 1: Frequently Asked Questions - Understanding the "Why"

This section addresses the fundamental reasons this compound can interfere with your experiments. Understanding these core principles is the first step toward effective troubleshooting.

Q1: My assay is showing unexpected results. Why might this compound be the cause?

Small molecules can disrupt fluorescence assays through several distinct mechanisms, and the structure of this compound makes it a candidate for multiple types of interference.[4][5] The primary concerns are:

  • Autofluorescence: The compound itself may be fluorescent. The anilide group in the molecule is a derivative of aniline, a well-known fluorophore.[6] When the excitation light from your instrument hits the compound, it may emit its own light within the detection window of your assay's specific reporter dye, leading to artificially high signals or false positives.[7][8]

  • Fluorescence Quenching: The compound can decrease the signal from your fluorescent probe. This occurs when the compound absorbs the energy from the excited fluorophore, preventing it from emitting a photon.[9][10] This can happen through direct molecular contact (collisional quenching) or the formation of a non-fluorescent complex (static quenching), leading to false-negative results.[11][12]

  • Inner Filter Effect (IFE): This is a common artifact where the compound absorbs either the excitation light intended for your fluorophore or the emitted light from the fluorophore before it reaches the detector.[13][14] This is especially prevalent at higher compound concentrations and can lead to a non-linear relationship between activity and signal, potentially masking true results.[15][16]

  • Light Scattering: At higher concentrations, some peptide-based molecules can form aggregates. These particles can scatter the excitation light, causing an erroneously high reading that is not true fluorescence.[17][18]

Q2: What's the difference between these interference mechanisms in practice?

Understanding the expected outcome of each interference type is critical for diagnosis. Autofluorescence adds signal, while quenching and the inner filter effect remove signal.

G cluster_assay Assay Well cluster_output Instrument Reading Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore 1. Excites Compound Test Compound (this compound) Excitation->Compound 3a. Excites Compound Detector Detector Fluorophore->Detector 2. Emits Signal (True Result) Compound->Fluorophore Compound->Detector 3b. Autofluorescence (False Positive)

Caption: Mechanisms of fluorescence interference.

Part 2: A Systematic Troubleshooting Workflow

If you suspect interference, follow this logical workflow to diagnose the specific issue. This process is designed to be self-validating by systematically isolating each potential variable.

Troubleshooting_Workflow start Start: Suspected Interference protocol1 Protocol 1: Run Autofluorescence Check start->protocol1 decision1 Is Compound Autofluorescent? protocol1->decision1 mitigate_af Go to Mitigation (Section 3, Q4) decision1->mitigate_af Yes protocol2 Protocol 2: Run Absorbance Scan & Quenching Assay decision1->protocol2 No end Proceed to Hit Validation (Section 3, Q6) mitigate_af->end decision2 Does Absorbance Overlap with Assay λ? protocol2->decision2 ife Interference is likely Inner Filter Effect (IFE) decision2->ife Yes decision3 Is Signal Reduced in Quenching Assay? decision2->decision3 No ife->decision3 quenching Interference is likely Quenching decision3->quenching Yes no_interference No direct spectral interference detected. Consider other mechanisms (e.g., aggregation, reactivity). decision3->no_interference No mitigate_q_ife Go to Mitigation (Section 3, Q5) quenching->mitigate_q_ife mitigate_q_ife->end no_interference->end

Caption: Diagnostic workflow for assay interference.

Protocol 1: Screening for Compound Autofluorescence

This is the most critical first step. The goal is to measure any signal generated by the test compound alone.[4][19]

Methodology:

  • Plate Preparation: Use the same microplate type as your primary assay (e.g., black-walled, clear-bottom).

  • Compound Dilution: Prepare a serial dilution of this compound in the final assay buffer. The concentration range should match or exceed that used in your main experiment.

  • Controls:

    • Negative Control: Wells containing only assay buffer.

    • Positive Control (Optional but Recommended): A known fluorescent compound (e.g., fluorescein) to confirm instrument settings.

  • Assay Conditions: Replicate the final volume and solvent (e.g., DMSO) concentration of your primary assay. Crucially, do not add your assay's fluorescent reporter or biological target (enzyme, cells, etc.).

  • Measurement: Place the plate in your fluorescence plate reader. Use the exact same excitation and emission wavelengths, gain, and other instrument settings as your primary experiment.

  • Analysis: Subtract the average signal from the negative control (buffer-only) wells from all other wells. A concentration-dependent increase in signal from the test compound indicates autofluorescence.

Observation Interpretation
Signal in compound wells is significantly above buffer-only wells.Autofluorescence Confirmed. The compound is contributing to the total signal.
Signal in compound wells is similar to buffer-only wells.No significant autofluorescence at these wavelengths. Proceed to Protocol 2.
Protocol 2: Assessing Quenching and Inner Filter Effect (IFE)

This protocol has two parts. Part A checks for absorbance overlap (IFE), and Part B checks for signal reduction (quenching).

Part A: Compound Absorbance Spectrum

  • Preparation: Prepare a solution of the compound in the assay buffer at the highest concentration used in your assay.

  • Measurement: Using a UV-Visible spectrophotometer or a plate reader with absorbance capabilities, scan the absorbance of the compound solution from ~300 nm to ~700 nm.

  • Analysis: Compare the compound's absorbance spectrum to the excitation and emission wavelengths of your assay's fluorophore. Significant overlap is a strong indicator of a potential Inner Filter Effect.[4][7]

Part B: Cell-Free Quenching Assay

  • Plate Preparation: In a microplate, add a constant, final concentration of your fluorescent reporter dye to a series of wells.

  • Compound Addition: Add a serial dilution of your test compound to these wells.

  • Controls: Include wells with the reporter dye only (maximum signal) and buffer only (background).

  • Measurement: Read the fluorescence using the standard assay settings.

  • Analysis: A compound concentration-dependent decrease in fluorescence compared to the dye-alone control suggests quenching or IFE.[4]

Part A Result (Absorbance) Part B Result (Fluorescence) Interpretation
High absorbance at assay excitation or emission λ.Signal decreases with increasing compound concentration.Inner Filter Effect is likely the primary cause. [13][20]
Low/No absorbance at assay excitation or emission λ.Signal decreases with increasing compound concentration.Fluorescence Quenching is the likely cause. [9][11]
Low/No absorbance at assay λ.No change in signal.No significant IFE or quenching.
Part 3: Mitigation and Hit Validation Strategies

Once you have diagnosed the problem, you can select an appropriate strategy to either eliminate the interference or validate your results using an orthogonal method.

Q3: My compound is autofluorescent. How can I get reliable data?
  • Strategy 1 (Most Recommended): Switch to a Red-Shifted Fluorophore. Autofluorescence from organic molecules is typically strongest in the blue-green spectral region (350-550 nm).[4] By switching to a reporter dye that excites and emits in the far-red or near-infrared range (e.g., >650 nm), you can often shift your detection window away from the compound's intrinsic fluorescence.[8][17][18]

  • Strategy 2: Use an Orthogonal Assay. The most rigorous approach is to confirm your findings using a non-fluorescence-based method. This eliminates spectral interference as a confounding variable entirely.[19][21] (See Q5).

  • Strategy 3 (Use with Caution): Background Subtraction. In some cases, you can run a parallel plate with the compound but without the enzyme/target and subtract this background signal. However, this assumes the compound's fluorescence is not altered by interacting with assay components, which is not always a valid assumption.

Q4: How do I overcome quenching or the Inner Filter Effect?
  • Strategy 1: Reduce Concentrations. IFE is highly dependent on concentration.[14] Reducing the concentration of the test compound or, if possible, the fluorophore can often mitigate the effect to an acceptable level.

  • Strategy 2: Alter the Assay Geometry. The pathlength of the light affects the magnitude of IFE. Switching from a 96-well plate to a 384-well or 1536-well plate, which have shorter pathlengths for the same volume, can reduce the effect.[8]

  • Strategy 3: Confirm with an Orthogonal Assay. As with autofluorescence, the best way to be certain of a hit is to reproduce the result with a different technology.[22]

Q5: How do I confirm my hits are real and not artifacts?

Confirming a hit from a primary screen requires using orthogonal assays—methods that rely on a different physical principle to measure the biological effect.[4][19][23] This is the gold standard for hit validation.[24][25]

Hit_Validation cluster_validation Orthogonal Validation Assays primary_screen Primary Screen (Fluorescence Intensity) hits Putative 'Hits' Identified primary_screen->hits luminescence Luminescence-Based Assay (e.g., Luciferase, Kinase-Glo) hits->luminescence Test with orthogonal method(s) absorbance Absorbance-Based Assay (e.g., Colorimetric, MTT) hits->absorbance Test with orthogonal method(s) label_free Label-Free Biophysical Assay (e.g., SPR, ITC, MST) hits->label_free Test with orthogonal method(s) decision Do results from orthogonal assays confirm the hit? luminescence->decision absorbance->decision label_free->decision validated_hit Validated Hit Proceed to Lead Optimization decision->validated_hit Yes artifact False Positive (Artifact) Deprioritize Compound decision->artifact No

Caption: Hit validation workflow using orthogonal assays.

Primary Assay Method Recommended Orthogonal Confirmation Methods Principle
Fluorescence Intensity / PolarizationLuminescence (e.g., Kinase-Glo®, CellTiter-Glo®)Measures ATP consumption or cell viability via light emission from an enzymatic reaction.[21]
Absorbance / ColorimetricMeasures a colored product produced by an enzymatic reaction.
Surface Plasmon Resonance (SPR)A label-free method that directly measures binding of the compound to the target protein in real-time.[23]
Isothermal Titration Calorimetry (ITC)A label-free method that measures the heat released or absorbed during compound-target binding.[22]

By diligently applying these diagnostic and mitigation strategies, you can confidently differentiate true biological activity from assay artifacts, ensuring the integrity of your research involving this compound.

References
  • Benchchem. (n.d.). Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays.
  • PubMed. (n.d.). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers.
  • Horiba. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Horiba. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • SPIE Digital Library. (n.d.). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the.
  • Texas Christian University. (n.d.). How to deal with inner filter effect in fluorescence experiments.
  • RSC Publishing. (n.d.). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra.
  • NIH - PMC. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase.
  • Benchchem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • NanoTemper Technologies. (n.d.). Quenching.
  • ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers | Request PDF.
  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
  • CymitQuimica. (n.d.). This compound.
  • Edinburgh Instruments. (2024, May 2). What is Fluorescence Quenching?
  • AxisPharm. (2024, September 26). What is fluorescence quenching?
  • Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms.
  • ResearchGate. (n.d.). Validation of hits from the Initial Screen.
  • Revvity. (2025, February 20). Mastering screening: Validating and following up on hits from loss-of-function screens.
  • PubMed. (2014, April 2). Applications of Biophysics in High-Throughput Screening Hit Validation.
  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • MedChemExpress. (n.d.). This compound | Polypeptide.
  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • ChemicalBook. (n.d.). This compound CAS.
  • Digital Discovery (RSC Publishing). (2022, March 30). Nuisance small molecules under a machine-learning lens.
  • Creative Peptides. (n.d.). N-((RS)-2-Hydroxy-2-phenyl-ethyl)-Val-Leu-anilide.
  • PubMed. (n.d.). The fluorescence of indoles and aniline derivatives.
  • Wiley Online Library. (n.d.). Fluorescence Emission of Self‐assembling Amyloid‐like Peptides: Solution versus Solid State.
  • NIH. (2023, May 6). A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies.
  • PubChem - NIH. (n.d.). Leu-Val | C11H22N2O3 | CID 6993116.
  • NIH - PMC. (n.d.). Tuning Molecular Motion Enhances Intrinsic Fluorescence in Peptide Amphiphile Nanofibers.
  • Gottfried Köhler. (1987). Solvent effects on the fluorescence properties of anilines.

Sources

Technical Support Center: Addressing Off-Target Effects of HLV-237 (N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for HLV-237 (N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide). This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges related to the off-target effects of this novel peptidomimetic compound. As HLV-237 is a research compound, this guide is built upon the established principles of pharmacology and drug development for peptide-based inhibitors. Our goal is to equip you with the knowledge and experimental frameworks to anticipate, identify, and mitigate potential off-target activities, ensuring the accuracy and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for HLV-237 and what are its likely off-target families?

A1: HLV-237, with its Val-Leu dipeptide core, is designed as a competitive inhibitor of proteases that recognize this sequence. However, the inherent flexibility of peptidomimetics can lead to interactions with multiple targets.[1] Potential off-target families include:

  • Other Proteases: Due to conserved structural motifs in active sites, HLV-237 may inhibit other proteases with similar substrate specificities, such as certain caspases, calpains, or cathepsins.[2][3][4]

  • Kinases: Some protease inhibitors have been observed to interact with the ATP-binding pocket of kinases.[5]

  • Ion Channels: A critical off-target class for many small molecules is the hERG potassium channel, which can lead to cardiotoxicity.[6][7][8]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolism of HLV-237 or co-administered compounds.[9][10]

Q2: I'm observing unexpected cytotoxicity in my cell-based assays. Could this be an off-target effect?

A2: Yes, unexpected cytotoxicity is a common indicator of off-target activity. This could be due to several factors:

  • Inhibition of essential cellular proteases: Off-target inhibition of proteases crucial for cell survival, such as certain caspases involved in normal cellular turnover, could trigger apoptosis.[11]

  • Mitochondrial toxicity: The compound may be interfering with mitochondrial function.

  • General membrane disruption: At higher concentrations, the hydrophobic nature of peptidomimetics can lead to non-specific membrane effects.[12]

It is crucial to perform a dose-response curve to determine if the cytotoxicity occurs at concentrations significantly higher than the IC50 for your primary target.

Q3: How can I proactively assess the selectivity of HLV-237?

A3: A tiered approach to selectivity profiling is recommended:

  • In Silico Profiling: Computational docking against a panel of known off-targets can provide an initial assessment of potential interactions.[13]

  • Biochemical Screening: Screen HLV-237 against a panel of purified proteases and kinases. Several commercial services offer comprehensive profiling.[5][14][15]

  • Cell-Based Assays: Utilize cell lines with known expression profiles of potential off-targets to confirm biochemical findings in a more physiological context.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values in enzymatic assays.

Possible Cause: This could be due to non-specific inhibition or issues with the assay conditions. Peptidomimetic compounds can be "promiscuous" inhibitors, especially at higher concentrations.

Troubleshooting Steps:

  • Vary Enzyme and Substrate Concentrations: Perform kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive). Non-specific inhibitors often display non-classical inhibition patterns.

  • Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help disrupt compound aggregation, a common cause of non-specific inhibition.

  • Use a Different Assay Format: If using a fluorescence-based assay, consider a label-free method to rule out interference with the detection method.[16]

Problem 2: Discrepancy between biochemical potency and cellular activity.

Possible Cause: A potent inhibitor in a biochemical assay that shows weak or no activity in a cellular context may have poor cell permeability or be subject to efflux. Conversely, a compound with moderate biochemical potency but high cellular activity could indicate the involvement of off-targets in the cellular phenotype.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting potency discrepancies.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[17][18][19][20][21] It relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Cell line of interest

  • HLV-237

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (containing protease inhibitors, excluding those of the same class as HLV-237)

  • Antibody against the primary target for Western blotting

Protocol:

  • Cell Treatment: Treat cultured cells with HLV-237 at various concentrations and a vehicle control (DMSO) for a predetermined time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting or other quantitative protein detection methods.

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of HLV-237 indicates direct binding and stabilization of the target protein.

Problem 3: Suspected Cardiotoxicity (hERG Inhibition).

Possible Cause: Many compounds can block the hERG potassium channel, leading to a prolonged QT interval and potentially fatal arrhythmias.[6][7][8] This is a critical safety liability that should be assessed early.

Troubleshooting and Assessment Strategy:

Assay Tier Methodology Purpose Considerations
Tier 1: Screening Automated Patch ClampHigh-throughput screening for hERG inhibition.Provides an initial IC50 value.
Tier 2: Confirmation Manual Patch ClampGold-standard for detailed characterization of inhibition kinetics.Lower throughput but provides more detailed mechanistic information.
Tier 3: Integrated Cardiomyocyte Action Potential Duration AssayAssesses the effect on the overall cardiac action potential in a more physiological system.Can reveal integrated effects on multiple ion channels.[22]

Experimental Protocol: Preliminary hERG Assessment via Automated Patch Clamp

This is typically performed as a service by specialized CROs. The general principle involves:

  • Cell Line: Using a stable cell line expressing the hERG channel (e.g., HEK293).

  • Compound Application: Applying a range of HLV-237 concentrations to the cells.

  • Electrophysiology: Measuring the potassium current through the hERG channels using an automated patch-clamp system.

  • Data Analysis: Calculating the concentration-dependent inhibition of the hERG current to determine an IC50 value.

A safety margin is often calculated by comparing the hERG IC50 to the therapeutic unbound plasma concentration. A margin of 30-50x is often desired.[23]

Problem 4: Potential for Drug-Drug Interactions (CYP450 Inhibition).

Possible Cause: HLV-237 may inhibit one or more cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs.[10][24][25]

Troubleshooting and Assessment Strategy:

Experimental Protocol: In Vitro CYP450 Inhibition Assay

This assay measures the ability of HLV-237 to inhibit the activity of major human CYP isoforms.

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • HLV-237

  • A panel of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • NADPH regenerating system

Protocol:

  • Incubation: Incubate human liver microsomes or recombinant enzymes with a range of HLV-237 concentrations and a specific probe substrate.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Quenching: Stop the reaction after a set time with a suitable solvent (e.g., acetonitrile).

  • Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.

  • IC50 Determination: Calculate the IC50 value for HLV-237 against each CYP isoform.

Broad Spectrum Off-Target Screening

For a comprehensive understanding of HLV-237's selectivity, consider a broad, unbiased screening approach.

Recommended Screening Panels:

Panel Type Description Providers (Examples)
Protease Panel A broad panel of purified human proteases to identify off-target inhibition within the same enzyme class.Various CROs
Kinome Profiling Screening against a large panel of human kinases to identify any unexpected kinase inhibition.Reaction Biology, AssayQuant, Pamgene[14][26][27]
Safety Pharmacology Panel A panel of common off-targets associated with adverse drug reactions, including receptors, transporters, and ion channels.Charles River Laboratories, Eurofins

Workflow for Broad Off-Target Screening:

G A HLV-237 Ready for Profiling B Protease Panel Screen A->B C Kinome Profiling A->C D Safety Pharmacology Panel (including hERG, CYP) A->D E Data Integration & Analysis B->E C->E D->E F Identify Off-Target 'Hits' E->F G Cellular Validation of Hits F->G H Structure-Activity Relationship (SAR) Studies G->H I Optimize for Selectivity H->I

Caption: A tiered strategy for comprehensive off-target profiling.

References

  • Cardiac hERG K+ Channel as Safety and Pharmacological Target. PubMed.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Kinome Profiling Service. MtoZ Biolabs.
  • KinomePro - Functional Kinase Activity Profiling. Pamgene.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Keeping the rhythm: hERG and beyond in cardiovascular safety pharmacology. PubMed.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Kinome Profiling. Oncolines B.V..
  • Unraveling the Role of hERG Channels in Drug Safety.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
  • In Vitro Safety Pharmacology Assays.
  • Five commonly used methods for testing protease inhibitors. DIFF Biotech.
  • CYP Inhibition Assay. LifeNet Health LifeSciences.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • hERG channel inhibition & cardiotoxicity. YouTube.
  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. SpringerLink.
  • Quantitative profiling of protease specificity. PubMed Central.
  • Activity-Based Profiling of Proteases. Stanford Medicine.
  • Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. PubMed Central.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • Calpain Inhibition: A Therapeutic Strategy Targeting Multiple Disease St
  • Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories. PubMed.
  • Small Molecule Protease Inhibitors as Model Peptidomimetics. PubMed Central.
  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. PubMed Central.
  • Peptidomimetics in Modern Drug Discovery. Life Chemicals.
  • How to improve the accuracy of protease inhibitor testing?. DIFF Biotech.
  • Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online.
  • Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors.
  • Cathepsin K inhibitors for osteoporosis and potential off-target effects. PubMed Central.
  • Is there a method to determine specific protease inhibitor activities via spectrophotometer?.
  • Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio.
  • The Complete Guide for Protease Inhibition. Roche.
  • Cathepsin K inhibitors for osteoporosis and potential off-target effects.
  • Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. PubMed Central.
  • Peptidomics-Based Drug Off-Target Effects Research.
  • Calpain inhibition: a therapeutic strategy targeting multiple disease st
  • Inhibition of calpain stabilises podosomes and impairs dendritic cell motility. Journal of Cell Science.
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innov
  • Assay for protease inhibitors: qualitative measurement and detection in polyacrylamide gel electrophoretograms. PubMed.
  • Protease and Phosphatase Inhibitors and Proteases Guide. G-Biosciences.
  • Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. MDPI.
  • Comparing off-target effects triggered by cleaving versus nicking....
  • Endogenous Compounds, Peptidomimetics and Oligonucleotides as Drugs. YouTube.
  • Peptidomimetics in Drug Discovery: Challenges, Strategies and TherapeuticApplic
  • Off-target effects in CRISPR/Cas9 gene editing. PubMed Central.
  • Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type p

Sources

Technical Support Center: Enhancing the Specificity of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide actionable strategies and troubleshooting advice to enhance the target specificity of this compound. Given its peptide-like nature—a Valine-Leucine dipeptide core—and terminal modifications, this molecule presents unique challenges and opportunities in optimizing its interaction profile.[1][2][3]

This document provides a structured approach, from initial diagnosis of non-specificity to advanced medicinal chemistry and proteomic strategies for improvement.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Specificity Challenge

Q1: What is this compound and what are its likely structural features influencing specificity?

A1: this compound is a synthetic dipeptide mimetic.[][5][6][7] Its structure consists of three key regions that dictate its biological activity and potential for off-target effects:

  • Val-Leu Dipeptide Core: This hydrophobic core is likely responsible for key interactions with the primary biological target. The bulky, nonpolar side chains of Valine and Leucine often interact with hydrophobic pockets in target proteins.[3] However, this same hydrophobicity can be a major driver of non-specific binding to other proteins or lipid membranes.[8]

  • Anilide Cap: The N-phenylamide (anilide) group at the C-terminus is a common feature in many bioactive molecules, including kinase inhibitors.[9][10] While it can form important hydrogen bonds or pi-stacking interactions, the aniline moiety can also contribute to metabolic instability and potential toxicity, which may be misinterpreted as off-target effects.[11][12]

  • N-terminal (RS)-2-Hydroxy-propyl Group: This group adds a polar hydroxyl feature and a chiral center. The "(RS)" designation indicates it's a racemic mixture, meaning you are testing two different stereoisomers. These isomers may have different binding affinities and specificities for the target. The hydroxyl group could form a critical hydrogen bond, but its flexibility might also allow for promiscuous interactions.

Q2: What are the common causes of non-specific binding for a compound like this?

A2: Non-specific binding for peptide-like molecules often stems from several factors:

  • Hydrophobicity: As mentioned, the Val-Leu core can lead to aggregation or non-specific interactions with hydrophobic surfaces on off-target proteins.[8]

  • Excessive Flexibility: A highly flexible molecule can adopt multiple conformations, allowing it to fit into various binding sites on different proteins.[13][14]

  • Chemical Reactivity: While not immediately obvious from the structure, certain functionalities can be metabolically activated to reactive species that covalently bind to proteins indiscriminately. The aniline group is a common suspect for such bioactivation.[11]

  • Stereoisomeric Mixture: Since the compound is a racemic mixture at the hydroxy-propyl group, one stereoisomer might be highly specific while the other is promiscuous or inactive. The observed non-specificity could be an averaged effect of both.

Q3: How do I initially diagnose if my compound's activity is due to off-target effects?

A3: Several key experiments can help distinguish on-target from off-target or non-specific effects:[15]

  • Dose-Response Curve Analysis: A steep and monophasic dose-response curve typically suggests a specific, high-affinity interaction with a single target. A shallow or multiphasic curve may indicate multiple, lower-affinity interactions with off-targets.

  • Structure-Activity Relationship (SAR): Synthesize and test a "scrambled" or inactive analog. For instance, replacing the L-amino acids with their D-enantiomers (D-Val, D-Leu) often disrupts specific binding without significantly altering physicochemical properties like solubility or hydrophobicity.[16] If the D-amino acid version retains activity, it strongly suggests non-specific effects.

  • Target Engagement Assays: Directly confirm that your compound is binding to the intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this purpose.[15][17]

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Improving Specificity

This section provides a logical workflow for systematically identifying and mitigating sources of non-specificity.

Workflow for Enhancing Compound Specificity

G A 1. Initial Observation (e.g., cell death, inconsistent IC50) B 2. Run Control Experiments - Dose-Response Curve - Test Inactive Analogs (D-amino acids) - Check for Aggregation (DLS) A->B C 3. Confirm Target Engagement - Cellular Thermal Shift Assay (CETSA) - Affinity Pull-down B->C D 4. Analyze Structure for Liabilities - Hydrophobic regions (Val-Leu, Aniline) - Racemic center - Flexible linkers C->D E 5. Synthesize Analogs (SAR) - Resolve Stereoisomers - Modify Aniline Ring - Introduce Polar Groups - Constrain Conformation (Cyclization) D->E F 6. Screen Analogs - On-target potency assay - Counter-screen against known off-targets E->F G 7. Proteome-Wide Specificity Profiling - Chemoproteomics (e.g., KiNativ) - Affinity Chromatography + Mass Spec F->G H 8. Final Candidate Selection - High on-target potency - Clean off-target profile - Favorable ADME properties G->H

Caption: A systematic workflow for diagnosing and improving compound specificity.

Issue 1: My dose-response curve is shallow, suggesting multiple targets.
  • Underlying Cause: This often indicates that the observed biological effect is the sum of interactions with multiple proteins, each with a different affinity for your compound.

  • Troubleshooting Protocol: Counter-Screening Assay

    • Identify Likely Off-Targets: Based on the intended target class (e.g., if it's a kinase inhibitor, screen against a panel of common kinases). If the target is unknown, consider proteins that are highly abundant or known to bind promiscuously.

    • Develop or Outsource Assays: Use biochemical or binding assays for these potential off-targets.[18] Commercial services offer broad screening panels (e.g., kinase panels, GPCR panels).[19]

    • Determine IC50/Kd Values: Quantify the potency of your compound against both the primary target and the identified off-targets.

    • Calculate Selectivity Index (SI):

      • SI = IC50 (Off-Target) / IC50 (On-Target)

      • A higher SI value (>100) indicates good selectivity.

Issue 2: The compound is cytotoxic at concentrations close to its effective dose.
  • Underlying Cause: The observed cell death may be due to inhibition of an essential housekeeping protein or general disruption of cellular processes (e.g., mitochondrial toxicity), rather than specific inhibition of your target pathway.

  • Troubleshooting Protocol: Distinguishing Toxicity from On-Target Effects

    • Determine Cytotoxic Threshold: Run a simple cell viability assay (e.g., MTT, Trypan Blue) to find the concentration at which the compound becomes toxic (e.g., LC50).[15]

    • Use a Rescue Experiment: If possible, overexpress the intended target protein in your cells. If the effect is on-target, higher concentrations of the inhibitor should be required to achieve the same phenotypic effect. Conversely, if a drug-resistant mutant of the target is expressed, the cells should become insensitive to the compound.

    • Conduct Assays Below Toxic Concentrations: Ensure all your functional experiments are performed at concentrations well below the cytotoxic threshold to be confident you are observing specific inhibition.[15]

Part 3: Medicinal Chemistry Strategies for Increasing Specificity

Once non-specificity is confirmed, rational drug design principles can be applied to create improved analogs.[14]

Key Modifiable Regions of this compound

Caption: Key structural regions for chemical modification to enhance specificity.

Strategy 1: Resolve and Test Stereoisomers

The presence of the (RS) racemic center is a critical, unaddressed variable.

  • Rationale: The (R) and (S) isomers will have different three-dimensional shapes. It is highly likely that one isomer binds to the target with much higher affinity and specificity than the other. The "bad" isomer may be the primary cause of off-target effects.

  • Experimental Protocol: Chiral Separation and Testing

    • Separation: Use chiral chromatography (e.g., HPLC with a chiral column) to separate the (R) and (S) isomers of your lead compound.

    • Characterization: Confirm the absolute stereochemistry of each separated isomer using techniques like X-ray crystallography if possible.

    • Parallel Testing: Test the pure (R) and pure (S) isomers, alongside the original racemic mixture, in both your on-target and off-target assays.

    • Analysis: Compare the potency and selectivity indices. This will reveal which isomer is the more promising candidate to carry forward.

Strategy 2: Attenuate Hydrophobicity and Increase Rigidity

High hydrophobicity and flexibility are primary drivers of non-specific binding for peptide-like molecules.[8][20]

  • Rationale: Adding polar functional groups can disrupt non-specific hydrophobic interactions and improve solubility.[21] Reducing conformational flexibility (e.g., through cyclization) can lock the molecule into its active shape, increasing its affinity for the on-target binding site while making it a poorer fit for off-target sites.[16][22]

  • Medicinal Chemistry Approaches:

    • Anilide Ring Modification: Add small, polar substituents (e.g., -OH, -NH2, -F) to the phenyl ring. This can modulate electronic properties and provide new hydrogen bonding opportunities, improving selectivity.[13][23] Replacing the aniline with a more polar heterocyclic ring (e.g., pyridine, pyrimidine) is also a common and effective strategy.[11]

    • Backbone Modification: Incorporate non-natural amino acids or N-methylated amino acids. N-methylation, for example, can reduce the number of hydrogen bond donors and restrict bond rotation, which can enhance metabolic stability and cell permeability.[20]

    • Cyclization: "Stapling" the peptide backbone by creating a covalent linker between the side chains of two amino acids can dramatically improve stability and specificity.[16][22]

Data Summary: Hypothetical SAR for Specificity Enhancement
Compound IDModificationOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Index (SI)
Parent This compound5050010
Analog 1 Pure (S)-isomer of Parent301,50050
Analog 2 Pure (R)-isomer of Parent5006001.2
Analog 3 (S)-isomer + 4-Fluoro on Aniline25>10,000>400
Analog 4 (S)-isomer + Aniline -> Pyridine40>10,000>250

This table illustrates how resolving stereoisomers (Analog 1 vs 2) and subsequent modification of the aniline ring (Analog 3, 4) can lead to a dramatic improvement in the selectivity index.

Part 4: Advanced Profiling with Chemoproteomics

Q4: How can I get a global, unbiased view of all the proteins my compound interacts with in a cell?

A4: For a comprehensive understanding of your compound's specificity, chemoproteomics is the state-of-the-art approach.[24] These methods allow for the proteome-wide identification of drug targets and off-targets directly in a biological system.[25][26][27]

  • Technique: Affinity-Based Protein Profiling (AfBPP)

    • Probe Synthesis: Synthesize an analog of your compound that includes a "handle" for enrichment (like biotin) and often a photo-activatable crosslinker. It is crucial to first confirm that this new probe retains the on-target activity of the parent molecule.

    • Cell Lysate Incubation: Incubate the probe with cell or tissue lysates. For competition experiments, also incubate parallel samples with the probe plus an excess of the original, unlabeled compound.

    • Crosslinking & Enrichment: If using a photo-crosslinker, expose the samples to UV light to covalently link the probe to its binding partners. Then, use streptavidin beads to pull down the biotinylated probe and any bound proteins.

    • Mass Spectrometry: Digest the captured proteins and identify them using quantitative mass spectrometry.

    • Data Analysis: True binding partners will be enriched in the probe-only sample and will be "competed away" in the samples that included the excess unlabeled compound.[24] This powerful technique can identify both the intended target and unanticipated off-targets in a single experiment.[25]

This comprehensive approach provides the highest level of confidence in your compound's selectivity profile, guiding its progression toward a viable drug candidate.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Nature Biotechnology. Available from: [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. Available from: [Link]

  • West, G. M., Goya, R., & Li, L. (2016). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Analytical Chemistry. Available from: [Link]

  • Zorzi, A., Deyle, K., & Heinis, C. (2017). Strategies to improve the physicochemical properties of peptide-based drugs. ETH Zurich Research Collection. Available from: [Link]

  • Xie, J., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Journal of Nanobiotechnology. Available from: [Link]

  • Gao, Y., Ma, M., Li, W., & Lei, X. (2023). Chemoproteomics, a broad avenue to target deconvolution. The Lei Group. Available from: [Link]

  • Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. Available from: [Link]

  • Bantscheff, M., et al. (2012). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. ResearchGate. Available from: [Link]

  • ManTech Publications. (n.d.). International Journal of Medicinal Chemistry and Innovative Drug Discovery. ManTech Publications. Available from: [Link]

  • Bruno, B., et al. (2024). Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation. MDPI. Available from: [Link]

  • Wang, S., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available from: [Link]

  • Wang, S., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ResearchGate. Available from: [Link]

  • Ahangarzadeh, S., et al. (2018). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. Available from: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link]

  • University of Birmingham. (2016). Assay Techniques. Methods used in drug discovery. YouTube. Available from: [Link]

  • Böttger, R., et al. (2021). Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online. Available from: [Link]

  • Bloom Tech. (2025). Can Aniline Be Used In Drug Development? Bloom Tech. Available from: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]

  • ACS Fall 2025. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS. Available from: [Link]

  • Creoptix. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Creoptix. Available from: [Link]

  • Smith, Z. R., & Ekins, S. (2020). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. Clinical and Translational Science. Available from: [Link]

  • Wang, Y., et al. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available from: [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. Available from: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]

  • ResearchGate. (n.d.). (a) Selected examples of drugs containing an aniline moiety and (b)... ResearchGate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Aniline Derivatives in Oncology Drug Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available from: [Link]

  • Ezugwu, C. I., et al. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Frontiers in Chemistry. Available from: [Link]

  • Ezugwu, C. I., et al. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. PMC - NIH. Available from: [Link]

  • Görbitz, C. H. (2007). Hydrophobic dipeptides: the final piece in the puzzle. ResearchGate. Available from: [Link]

  • Waisser, K., et al. (2002). Biological activity of 2-hydroxythiobenzanilides and related compounds. PubMed. Available from: [Link]

Sources

Technical Support Center: Purification of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-282726-24-3-v1 Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for the purification of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide (CAS: 282726-24-3). This document is designed for researchers, chemists, and drug development professionals who are working with this modified dipeptide anilide. The purification of this compound presents a unique set of challenges, primarily stemming from its diastereomeric nature and the potential for closely-related impurities from its synthesis.

The key structural features to consider are:

  • Dipeptide Core: Valine-Leucine, providing a hydrophobic backbone.

  • Anilide C-Terminus: A phenyl group attached via an amide bond, increasing hydrophobicity.

  • Racemic N-Terminal Modification: An (RS)-2-hydroxy-propyl group. This modification introduces a new chiral center, resulting in a mixture of two diastereomers: (S)-2-Hydroxy-propyl)-Val-Leu-anilide and (R)-2-Hydroxy-propyl)-Val-Leu-anilide.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high purity and resolution of the target diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The most significant challenge is the separation of the two diastereomers created by the racemic (RS)-2-hydroxy-propyl group on the N-terminus. Diastereomers have very similar physicochemical properties, making their separation by standard chromatographic techniques non-trivial. Achieving baseline resolution often requires careful optimization of the stationary phase, mobile phase composition, and temperature.[1][2]

Q2: My HPLC analysis shows two major, closely eluting peaks. Are these the diastereomers?

It is highly probable. Given the synthesis with a racemic starting material for the N-alkylation, the product is expected to be a ~1:1 mixture of diastereomers. These will appear as two distinct but closely spaced peaks in a well-resolved reversed-phase HPLC (RP-HPLC) chromatogram. To confirm, you can collect each fraction and subject them to further analytical characterization.

Q3: Is a chiral HPLC column necessary to separate these diastereomers?

Not necessarily. While chiral columns are designed to separate enantiomers, diastereomers can often be separated on standard (achiral) stationary phases like C18 or C8.[2][3] The different 3D arrangements of the diastereomers can lead to differential interactions with the stationary phase, allowing for separation. A chiral column may be an option if achiral methods fail, but optimizing conditions on a high-efficiency RP-HPLC column is the recommended first approach.[3]

Q4: What are common impurities I should expect besides the other diastereomer?

Common impurities may include:

  • Unreacted Val-Leu-anilide: The starting peptide before N-alkylation.

  • Excess Alkylating Reagent: Such as propylene oxide or a related halo-alcohol, and its degradation products.

  • Di-alkylated Product: Although less likely due to steric hindrance, double addition of the hydroxy-propyl group to the N-terminus is a possibility.

  • Side-products from Synthesis: The specific byproducts will depend on the synthetic route used for N-alkylation.[4][5]

Q5: My compound has poor solubility in the initial mobile phase. How can I address this?

Poor aqueous solubility can be a problem. It is recommended to dissolve the crude sample in a strong organic solvent in which it is freely soluble (e.g., DMSO, DMF, or methanol) before injection. Ensure the injection volume is small enough that the injection solvent does not interfere with the chromatography. Injecting the sample in 100% of the mobile phase's organic component (e.g., acetonitrile or methanol) is also a common strategy.[6]

Troubleshooting Guide: Reversed-Phase HPLC Purification

Problem 1: Poor or No Separation of Diastereomers
  • Possible Cause A: Suboptimal Mobile Phase Conditions. The choice of organic modifier and ion-pairing agent is critical for resolving subtle structural differences.[1][7]

    • Solution 1: Screen Organic Modifiers. Acetonitrile (ACN) and methanol (MeOH) have different selectivities. Run scout gradients with both. ACN often provides sharper peaks for peptides, but MeOH can sometimes offer unique selectivity for diastereomers.

    • Solution 2: Optimize the Ion-Pairing Agent. Trifluoroacetic acid (TFA) at 0.1% is the standard choice and often provides good peak shape.[7][8] If resolution is poor, consider screening other agents like formic acid (FA) or difluoroacetic acid (DFA), which can alter the peptide's interaction with the stationary phase.[1]

    • Solution 3: Employ a Shallow Gradient. A very shallow gradient (e.g., 0.1-0.5% B per minute) increases the residence time on the column and maximizes the opportunity for separation.[2][7] This is one of the most effective tools for improving the resolution of closely eluting species.

  • Possible Cause B: Inappropriate Stationary Phase. The column chemistry dictates the primary mode of interaction.

    • Solution 1: Compare C18 and Phenyl-Hexyl Columns. While C18 is the workhorse for peptide separations, a Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions with the anilide group, potentially enhancing diastereomer resolution.

    • Solution 2: Evaluate Pore Size. For a molecule of this size (MW ≈ 363.5 g/mol ), a standard 100-120 Å pore size is appropriate.[9][10] Larger pore sizes are generally reserved for much larger peptides and proteins.

  • Possible Cause C: Temperature Effects. Temperature can influence selectivity and peak shape.

    • Solution: Screen a Range of Temperatures. Evaluate the separation at different temperatures (e.g., 30°C, 45°C, 60°C). Increased temperature lowers mobile phase viscosity, which can lead to sharper peaks.[7] However, its effect on selectivity is compound-specific and must be determined empirically.[2]

Problem 2: Broad or Tailing Peaks
  • Possible Cause A: Mass Overload. Injecting too much sample for the column diameter.

    • Solution: Reduce the sample mass injected. For analytical scale (e.g., 4.6 mm ID column), keep the mass below 50 µg. For preparative scale, ensure you are operating within the column's specified loading capacity.

  • Possible Cause B: Secondary Interactions with the Stationary Phase. The peptide may be interacting with residual silanols on the silica backbone.

    • Solution 1: Ensure Sufficient Ion-Pairing Agent. A concentration of 0.1% TFA is usually sufficient to mask silanols and improve peak shape.[7]

    • Solution 2: Use a High-Quality, End-Capped Column. Modern columns designed for peptide separations typically have minimal residual silanol activity.

  • Possible Cause C: Extraneous System Issues. Problems with system plumbing can cause peak distortion.

    • Solution: Check for blockages in frits or filters and ensure all fittings are secure without being overtightened.[11][12] Use a standard troubleshooting guide for your HPLC system to rule out hardware issues.[13]

Problem 3: Low Recovery After Preparative HPLC
  • Possible Cause A: Compound Precipitation on the Column. The compound may be soluble in the injection solvent but precipitates when it meets the weaker initial mobile phase.

    • Solution: Decrease the injection volume or modify the initial gradient conditions to start with a higher percentage of organic solvent, if it doesn't compromise the separation.

  • Possible Cause B: Irreversible Adsorption. The peptide may be sticking to the stationary phase or system components.

    • Solution: After the run, flush the column with a very high concentration of organic solvent (e.g., 95% ACN) to elute strongly bound material. In some cases, flushing with isopropanol can help recover hydrophobic peptides.[11]

Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing a method for resolving the two diastereomers.

  • Column Selection: Start with a high-efficiency C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size, 120 Å pore size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40°C.

    • Gradient: 5% to 95% B over 15 minutes.

    • Detection: 220 nm and 254 nm.

  • Optimization - Gradient Sharpening: Based on the elution time from the scout run, create a much shallower gradient around the target peaks. For example, if the peaks elute at 45% B:

    • New Gradient: 35% to 55% B over 30 minutes (a slope of ~0.67% B/min).

  • Optimization - Solvent and Temperature Screening:

    • Repeat the optimized gradient using methanol as Mobile Phase B.

    • Repeat the optimized acetonitrile gradient at 30°C and 50°C to assess the impact of temperature on resolution.

  • Data Analysis: Compare the resolution (Rs) between the two diastereomer peaks under each condition to identify the optimal method.

Protocol 2: Preparative HPLC Purification

This protocol assumes an optimized analytical method has been established.

  • Method Scaling: Scale the analytical method to your preparative column dimensions. Use a gradient calculator to adjust flow rates and gradient times based on column volume.

  • Sample Preparation: Dissolve the crude this compound in the minimum required volume of a suitable solvent (e.g., DMSO or a high concentration of ACN/water). Filter the solution through a 0.45 µm syringe filter.[8]

  • Loading Study: Perform a small injection to confirm the retention time and then a series of increasing injections to determine the maximum loading capacity before resolution is compromised.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes.

    • Inject the filtered, crude sample.

    • Run the scaled preparative gradient.

  • Fraction Collection: Collect fractions across the eluting peaks. It is advisable to collect narrow fractions, especially between the two diastereomer peaks, to isolate the purest material.

  • Analysis and Pooling: Analyze all fractions using the optimized analytical HPLC method. Pool the fractions that meet the desired purity specification (>95% or >98%).

  • Solvent Removal: Remove the organic solvent (ACN) using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final product as a fluffy, white powder.

Data & Visualization

Table 1: Example HPLC Method Parameters for Diastereomer Separation
ParameterCondition 1 (Standard)Condition 2 (Optimized)Rationale
Column C18, 150x4.6 mm, 3.5 µmC18, 150x4.6 mm, 3.5 µmStandard phase for peptides.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard ion-pairing agent.
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACNACN provides good peak shape.
Gradient 10-70% B in 20 min40-50% B in 40 minA shallow gradient is key for resolving closely eluting species.[7]
Flow Rate 1.0 mL/min1.0 mL/minStandard for 4.6 mm ID columns.
Temperature 25°C45°CElevated temperature can improve peak efficiency.[2]
Expected Result Co-elution or poor resolutionBaseline or near-baseline resolutionOptimization enhances selectivity.
Diagram 1: General Purification Workflow

This diagram illustrates the logical flow from crude material to purified diastereomers.

PurificationWorkflow Crude Crude Synthesized Product Mixture Solubilize Solubilize in Minimal Solvent Crude->Solubilize PrepHPLC Preparative RP-HPLC (Shallow Gradient) Solubilize->PrepHPLC Fractionation Collect Fractions PrepHPLC->Fractionation Analysis Analytical HPLC of Each Fraction Fractionation->Analysis Pooling1 Pool Pure Fractions (Diastereomer 1) Analysis->Pooling1 Pooling2 Pool Pure Fractions (Diastereomer 2) Analysis->Pooling2 Evaporation Solvent Removal (Rotovap/Lyophilization) Pooling1->Evaporation Pooling2->Evaporation Final1 Purified Diastereomer 1 Evaporation->Final1 Final2 Purified Diastereomer 2 Evaporation->Final2 HPLC_Optimization Start Start: Scout Gradient (e.g., 5-95% ACN) CheckRes Resolution (Rs) > 1.5? Start->CheckRes Success Method Successful CheckRes->Success Yes Optimize Optimize Gradient Slope CheckRes->Optimize No CheckRes2 Rs > 1.5? Optimize->CheckRes2 CheckRes2->Success Yes ScreenSolvent Screen Solvent (Try Methanol) CheckRes2->ScreenSolvent No CheckRes3 Rs > 1.5? ScreenSolvent->CheckRes3 CheckRes3->Success Yes ScreenTemp Screen Temperature (30-60°C) CheckRes3->ScreenTemp No CheckRes4 Rs > 1.5? ScreenTemp->CheckRes4 End Method Optimized CheckRes4->End Yes

Sources

Technical Support Center: A-Z Guide to Minimizing Batch-to-Batch Variability of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide. This document is designed for researchers, chemists, and process development professionals to proactively address and troubleshoot sources of batch-to-batch variability. Ensuring consistency is paramount in drug development, as variations can impact everything from process yields and purity to the final product's performance and safety profile.[1][2][3]

This guide moves beyond simple procedural lists to explain the fundamental chemistry driving the synthesis, helping you to not only solve immediate issues but also to build robust and reproducible processes.

Understanding the Synthetic Pathway and Critical Control Points

To control variability, one must first understand the process. The synthesis of this compound is logically approached as a two-stage process:

  • Stage 1: Dipeptide Formation. Synthesis of the Val-Leu-anilide backbone via a standard peptide coupling reaction.

  • Stage 2: N-Alkylation. Introduction of the 2-hydroxypropyl group onto the N-terminus of the Valine residue.

Each stage presents unique challenges and potential sources of variability that must be meticulously controlled.

Diagram 1: Overall Synthetic Workflow This diagram outlines the critical stages and control points in the synthesis.

G cluster_0 PART 1: Raw Material Qualification cluster_1 PART 2: Synthesis & In-Process Controls cluster_2 PART 3: Final Product Analysis RM1 Valine Derivative (N-protected) Coupling Step 1: Amide Coupling Val-Leu-anilide formation RM1->Coupling RM2 Leucine Derivative RM2->Coupling RM3 Aniline RM3->Coupling RM4 Coupling Reagents (e.g., HBTU, EDC/HOBt) RM4->Coupling RM5 Propylene Oxide Alkylation Step 3: N-Alkylation with Propylene Oxide RM5->Alkylation RM6 Solvents Deprotection Step 2: N-Deprotection (If applicable) Coupling->Deprotection IPC-1: Coupling Completion (TLC, HPLC) Deprotection->Alkylation Purification Step 4: Purification (Crystallization/Chromatography) Alkylation->Purification IPC-2: Alkylation Conversion & Diastereomer Ratio (HPLC, NMR) QC QC Testing: - HPLC Purity - Impurity Profile - Chiral Purity - Residual Solvents - Physical Properties Purification->QC Release Batch Release QC->Release

Caption: High-level workflow from raw materials to final batch release.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during synthesis.

Category A: Yield and Reaction Completion

Q1: My final yield is consistently low or highly variable between batches. What are the most likely causes?

Low and variable yields are often traced back to incomplete reactions in either the coupling or alkylation stage. Even seemingly small variations in raw materials can have a significant impact on yield.[1][2]

  • Probable Cause 1: Inefficient Amide Coupling (Stage 1). The formation of the Val-Leu-anilide peptide bond is critical. Steric hindrance from the Valine residue's side chain can slow this reaction.[4]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your coupling reagents (e.g., HBTU, HATU, EDC/HOBt) are fresh and anhydrous. Carbodiimides like EDC are particularly moisture-sensitive.

      • Optimize Stoichiometry: Systematically evaluate the molar equivalents of the coupling agent and base (e.g., DIPEA, NMM). An excess may be required to drive the reaction to completion, but too much can increase side reactions.

      • Monitor Reaction Completion: Use in-process controls (IPC) like HPLC or TLC to monitor the disappearance of the starting materials. Do not proceed to the next step until full conversion is confirmed. Incomplete coupling can lead to difficult-to-remove impurities.[5]

      • Consider Temperature: While most couplings are run at room temperature, gentle heating (e.g., 40°C) can sometimes overcome steric hindrance, though this must be balanced against the risk of racemization.[6]

  • Probable Cause 2: Incomplete N-Alkylation (Stage 2). The reaction of the dipeptide's N-terminal amine with propylene oxide can be sluggish.

    • Troubleshooting Steps:

      • Check Propylene Oxide Quality: Use a fresh, high-purity bottle of propylene oxide. It is a volatile, low-boiling liquid that can degrade or absorb moisture.

      • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are generally effective. Ensure the solvent is anhydrous.

      • Temperature and Pressure Control: This reaction may require elevated temperatures in a sealed vessel to prevent the loss of volatile propylene oxide. Carefully control the temperature and reaction time as these are critical parameters.

      • Catalyst/Base: The reaction is typically base-catalyzed. The choice and amount of base can influence the reaction rate.

Q2: My in-process controls (HPLC) show that the amide coupling step has stalled. What should I do?

  • Immediate Action: If the reaction has stalled for an extended period, adding more activated amino acid and coupling reagent (a "re-coupling") can sometimes push it to completion.

  • Long-Term Solution: For sequences known to be difficult, several strategies can be employed:

    • Switch Coupling Reagents: Uronium/aminium-based reagents like HBTU or HATU are generally more powerful than carbodiimide-based methods and can be more effective for sterically hindered couplings.[7]

    • Optimize Solvent: While DMF is common, N-Methylpyrrolidone (NMP) can be better at solvating growing peptide chains and preventing aggregation, which can hinder reactivity.[6]

    • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding it to the amine component can prevent side reactions like guanidinylation of the free N-terminus.[8]

Category B: Impurity Profile and Purity

The International Council for Harmonisation (ICH) provides clear guidelines (Q3A) on the identification, reporting, and qualification of impurities in new drug substances.[9] Any impurity present at a level of 0.1% or higher should be identified.[10] Batch-to-batch variability in the impurity profile is a major regulatory concern.

Q3: I am observing a new, unknown peak in my HPLC chromatogram in some batches. How do I identify and eliminate it?

Identifying the source of an impurity requires a logical, stepwise approach. The most common impurities are by-products, intermediates, or degradation products.[10]

  • Step 1: Characterization. Use LC-MS to get the molecular weight of the impurity. This is the single most important piece of information. Does the mass correspond to a starting material, a deletion sequence (e.g., Leu-anilide), or the addition of a second hydroxypropyl group?

  • Step 2: Root Cause Analysis. Based on the mass, deduce the likely origin.

Diagram 2: Troubleshooting Impurity Formation

G cluster_causes Potential Causes cluster_solutions Corrective Actions Impurity New Impurity Detected by HPLC LCMS Characterize by LC-MS (Determine Molecular Weight) Impurity->LCMS Cause1 Mass = Val-Leu-anilide? (Starting Material) LCMS->Cause1 [Mass Match] Cause2 Mass = Di-alkylated product? (Side Reaction) LCMS->Cause2 [Mass Match] Cause3 Mass = Racemic/Epimeric form? (Isomerization) LCMS->Cause3 [Isomer Separation] Cause4 Mass = Leu-anilide? (Deletion Sequence) LCMS->Cause4 [Mass Match] Sol1 Incomplete Alkylation: - Increase reaction time/temp - Check propylene oxide quality Cause1->Sol1 Sol2 Over-alkylation: - Reduce propylene oxide equivalents - Control reaction time precisely Cause2->Sol2 Sol3 Racemization: - Use additives (HOBt) - Lower base concentration/temp - Use milder coupling agents Cause3->Sol3 Sol4 Incomplete Coupling: - Use stronger coupling agent - Increase coupling time - Check raw material purity Cause4->Sol4

Caption: A logic tree for identifying and correcting impurity sources.

Common Impurities & Solutions:

Impurity TypeProbable CauseRecommended Corrective Action
Unreacted Val-Leu-anilide Incomplete N-alkylation reaction.Increase reaction time, temperature, or equivalents of propylene oxide. Verify propylene oxide quality.
Di-alkylated Product The newly formed secondary amine is further alkylated by excess propylene oxide.Carefully control the stoichiometry of propylene oxide. Use 1.0-1.2 equivalents. Monitor the reaction closely and stop it once the starting material is consumed.
N-acylurea A side reaction of carbodiimide (e.g., EDC) coupling agents. The activated O-acylisourea intermediate rearranges to a stable N-acylurea.[4][7]Add a nucleophilic additive like HOBt or HOAt, which traps the O-acylisourea to form a more stable active ester, preventing rearrangement. Lowering the reaction temperature can also help.[7]
Racemization/Epimerization Loss of stereochemical integrity at the alpha-carbon of Valine or Leucine, often base-catalyzed during the coupling step.[7][11]Use a weaker base (e.g., NMM instead of DIPEA) or reduce its concentration. Additives like HOBt are known to suppress racemization.[8] Use specialized, low-racemization coupling reagents.

Q4: The ratio of the two diastereomers (from the (RS)-2-Hydroxy-propyl group) varies between batches. Why is this happening and how can I control it?

The N-alkylation with propylene oxide, an epoxide, creates a new chiral center at the 2-position of the propyl group. Since the starting epoxide is racemic (a mix of R and S), the reaction will produce a mixture of two diastereomers: (R)-N-((R)-2-HP)-Val-Leu-anilide and (S)-N-((R)-2-HP)-Val-Leu-anilide. Ideally, this ratio should be close to 1:1 and consistent.

  • Probable Cause: The reaction conditions (temperature, solvent, catalyst) may slightly favor the formation of one diastereomer over the other. Inconsistent control over these parameters will lead to a variable ratio.

  • Troubleshooting & Control:

    • Strict Parameter Control: Ensure that the reaction temperature, addition rates, and stirring speed are identical for every batch. Small changes in temperature can affect the transition state energies for the formation of the two diastereomers, altering the final ratio.

    • Solvent Purity: Ensure the solvent is of consistent quality and free of contaminants that could act as unintended catalysts.

    • Characterization: Use a well-resolved chiral HPLC method to accurately quantify the ratio of the two diastereomers in every batch. This should be a key release specification.

Category C: Physical Properties

Q5: The color, crystal form, or solubility of my final product is different from batch to batch. What is the cause?

Variations in physical properties are almost always linked to inconsistencies in the final impurity profile or the crystallization/isolation procedure.[12][13]

  • Probable Cause 1: Polymorphism. The final product may be able to exist in different crystalline forms (polymorphs), each with unique physical properties. The specific polymorph obtained can be highly sensitive to the crystallization conditions.

    • Solution: Develop a robust crystallization protocol. Tightly control the solvent system, cooling rate, seeding strategy, and agitation. Characterize the solid form of each batch using techniques like XRPD (X-ray Powder Diffraction) to ensure consistency.

  • Probable Cause 2: Residual Impurities. Even small amounts of impurities can dramatically affect crystal growth, leading to changes in color or morphology.

    • Solution: Improve the purification process. Ensure that the impurity profile of the material going into the crystallization step is consistent. An extra wash or a re-purification step may be necessary.

  • Probable Cause 3: Residual Solvents. The level and type of residual solvents can impact the product's physical nature.

    • Solution: Implement a consistent and effective drying procedure. Use techniques like GC-HS (Gas Chromatography-Headspace) to quantify residual solvents and ensure they meet ICH Q3C guidelines.[9][14]

Key Experimental Protocols

Protocol 1: In-Process HPLC Monitoring for Amide Coupling

This protocol is essential for ensuring the completion of the Val-Leu-anilide formation before proceeding.

  • Sample Preparation: Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench it immediately in a known volume of a suitable solvent (e.g., 1 mL of Acetonitrile/Water) to stop the reaction.

  • HPLC System:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A typical gradient would be 10% B to 90% B over 20 minutes.

    • Detection: UV at 214 nm or 220 nm (for the peptide bond).[15]

    • Flow Rate: 1.0 mL/min.

  • Analysis: Inject the quenched sample. Monitor the peak area of the starting materials (e.g., N-protected Valine) relative to the product peak. The reaction is considered complete when the starting material peak area is <1.0% of the total peak area.

Protocol 2: Chiral HPLC Analysis for Diastereomer Ratio

This method is critical for ensuring the stereochemical consistency of the final product.

  • Sample Preparation: Dissolve a known concentration of the final product (e.g., 1 mg/mL) in the mobile phase.

  • HPLC System:

    • Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.). Column screening may be necessary to find the optimal separation.

    • Mobile Phase: Typically a normal-phase system (e.g., Hexane/Isopropanol) or a polar organic mode (e.g., Acetonitrile/Methanol). Modifiers like TFA or DEA may be needed.

    • Mode: Isocratic (constant mobile phase composition) is preferred for robustness.

    • Detection: UV at 214 nm or as appropriate.

    • Flow Rate: As per column manufacturer's recommendation.

  • Analysis: Inject the sample. The two diastereomers should resolve into two distinct peaks. Calculate the ratio of the two peaks by area percentage. This ratio should be defined in the product specification (e.g., 45-55% for each peak).

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • SlideShare. (n.d.). ICH Q3 Guidelines - Impurities (Q3A - Q3E). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • BioPharm International. (2016). Biopharma Takes On Raw Material Variability. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin. [Link]

  • PubMed. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • BioPharm International. (n.d.). Raw Material Variability. [Link]

  • ResearchGate. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing | Request PDF. [Link]

  • ConnectSci. (2025). Development of modern continuous flow solid phase peptide synthesis chemistry, automation and sustainability impact. [Link]

  • ACS Publications. (n.d.). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. [Link]

  • PubMed. (2012). Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. [Link]

  • Vapourtec Ltd. (2025). Learn Why Flow Outperforms Batch for Peptide Synthesis. [Link]

  • PubMed. (1999). Stereochemical control of peptide folding. [Link]

  • Google Patents. (n.d.). US5698676A - Use of propylene oxide as an acid scavenger in peptide synthesis.
  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. [Link]

  • Quora. (n.d.). What dipeptides would be formed by heating a mixture of valine and N-protected leucine?[Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Portland State University. (n.d.). 24AMINO ACIDS, PEPTIDES, AND PROTEINS. [Link]

  • RSC Publishing. (2016). Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3. [Link]

  • IUPAC. (n.d.). Untitled Document. [Link]

  • ResearchGate. (2025). Introduction of Functional Groups into Peptides via N -Alkylation. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • YouTube. (2020). How to draw amino acids and peptide bonds to make a protein. [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • PubMed. (1972). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. [Link]

  • SciSpace. (n.d.). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. [Link]

  • Cambridge Open Engage. (2025). Proteome-wide Alkylation to Improve Peptide Sequence Coverage and Detection Sensitivity | Analytical Chemistry | ChemRxiv. [Link]

  • KTH Diva. (n.d.). Proteome-Wide Alkylation to Improve Peptide Sequence Coverage and Detection Sensitivity. [Link]

  • Google Patents. (n.d.). CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender.
  • ResearchGate. (2025). Synthesis of dipeptides from N-hydroxy-3-azaspiro[16][16]undecane-2,4-dione activated α-amino acids | Request PDF. [Link]

  • NIH. (2025). Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation - PMC. [Link]

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"troubleshooting guide for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide experiments"

Author: BenchChem Technical Support Team. Date: January 2026

An N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide experiment is a polypeptide that can be found by peptide screening.[1][2][3] It is a research tool that pools active peptides primarily by immunoassay.[1][2][3] This can be used for protein interaction, functional analysis, and epitope screening, especially in the field of agent research and development.[1][2][3]

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of this modified dipeptide anilide involves standard peptide chemistry, but its specific components—a sterically hindered valine, a hydrophobic leucine, and N-terminal modification—present common challenges.

Q1: My initial Val-Leu peptide coupling reaction shows low yield and significant starting material remains. What's happening and how can I fix it?

A1: Low coupling efficiency is a frequent issue, often stemming from steric hindrance or peptide aggregation.[4][5] The bulky side chain of Valine can physically obstruct the approach of the activated carboxylic acid, slowing the reaction.[4] Furthermore, hydrophobic sequences can aggregate, reducing the availability of reactive sites.[6]

Causality & Solution:

  • Inadequate Activation: The choice of coupling reagent is critical. Older carbodiimide reagents like DCC can be sluggish for hindered amino acids and may require additives to suppress racemization.[7][8]

    • Recommendation: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU or HBTU , or phosphonium salts like PyBOP , are highly efficient and complete reactions faster, minimizing side reactions.[7][9] COMU is another excellent modern reagent known for high efficiency and solubility.[9][10]

  • Peptide Aggregation: The growing Val-Leu chain can aggregate, especially in standard solvents like DMF.

    • Recommendation: Consider changing the solvent to N-Methyl-2-pyrrolidone (NMP), which is better at solvating hydrophobic peptides.[11] Alternatively, using a solvent mixture or incorporating "magic bullets" like a small percentage of DMSO can disrupt secondary structures.

  • Steric Hindrance: The Valine residue is a known "difficult" residue.[6]

    • Recommendation: Increase the reaction time or temperature. Microwave-assisted peptide synthesis can dramatically accelerate coupling for hindered residues.[4] You can also perform a "double coupling," where after the initial reaction, you filter, wash, and add a fresh solution of activated amino acid and coupling reagent to drive the reaction to completion.

Q2: I'm observing a significant byproduct with the same mass as my desired product in the final step, the N-terminal modification. What is it?

A2: This is likely a result of racemization at the alpha-carbon of the Valine residue during the preceding coupling step. The final N-terminal modification step does not introduce a new chiral center if you are using racemic 1-amino-2-propanol, but it will yield two diastereomers if the peptide backbone has racemized.

Causality & Solution:

  • Over-activation/Base-Mediated Racemization: The mechanism of racemization often involves the formation of an oxazolone intermediate, which is promoted by strong bases and prolonged activation times.[12][13] The base used to neutralize the amino acid salt and catalyze the coupling (e.g., DIPEA) can facilitate this side reaction.[4]

    • Recommendation 1 (Choice of Additive): Ensure your coupling reagent is paired with an additive that suppresses racemization. While HOBt is standard, 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) or Oxyma Pure® are superior in preventing racemization.[4][8]

    • Recommendation 2 (Base Selection): Replace the commonly used DIPEA with a less sterically hindered or weaker base like N-methylmorpholine (NMM) or collidine, which are less prone to causing racemization.[4][8]

    • Recommendation 3 (Temperature Control): Avoid excessive heat during the coupling step unless necessary. If using elevated temperatures, optimize for the shortest time required.

Q3: After cleaving the peptide from the resin, I can't get it to precipitate from diethyl ether. Is the synthesis a failure?

A3: Not necessarily. While precipitation in cold diethyl ether is a standard procedure, some short and/or hydrophobic peptides remain soluble, especially if residual TFA is present.[14] Your target molecule, with its propyl, isobutyl, and phenyl groups, has significant hydrophobic character.

Causality & Solution:

  • High Solubility: The peptide's hydrophobicity may prevent it from crashing out of the ether/TFA mixture.[14]

    • Recommendation 1 (Solvent Change): Try precipitating with a less polar solvent system, such as a 1:1 mixture of hexanes and diethyl ether, and ensure the solution is thoroughly chilled (e.g., dry ice bath).[14]

    • Recommendation 2 (Volume Reduction): Carefully reduce the volume of the cleavage cocktail under a stream of nitrogen before adding ether. This minimizes the amount of polar solvent the peptide can remain dissolved in.

    • Recommendation 3 (Direct to Purification): If precipitation fails, you can skip this step. Concentrate the cleavage mixture in vacuo, re-dissolve the resulting oil in a minimal amount of a strong solvent like DMF or DMSO, and proceed directly to preparative HPLC purification.

Section 2: Analytical & Characterization FAQs

Q1: My HPLC chromatogram shows multiple peaks. How do I identify the correct product?

A1: Multiple peaks are common and can correspond to impurities, diastereomers, or degradation products. A systematic approach is needed for identification.

Causality & Solution:

  • Deletion Sequences: Caused by incomplete coupling in a previous step. These will have a lower mass than the target product.

  • Diastereomers: Caused by racemization. These will have the same mass as the target product but different retention times on a chiral or even a standard C18 column.

  • Oxidation: Methionine is a common culprit, but other residues can oxidize. This results in a +16 Da mass shift.

  • Cleavage Artifacts: Side reactions from the cleavage cocktail can modify the peptide.

Identification Workflow:

  • Step 1 (LC-MS Analysis): The most crucial step. Collect fractions for each major peak and analyze them by mass spectrometry. The peak whose mass matches the calculated molecular weight of this compound (363.49 g/mol ) is your target or a diastereomer thereof.[1][]

  • Step 2 (Fragmentation MS/MS): If multiple peaks share the correct mass, perform MS/MS. Diastereomers will often have very similar fragmentation patterns, confirming they are isomers.

  • Step 3 (NMR): For absolute confirmation, high-resolution NMR of the purified product can confirm the structure and connectivity.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Recommended Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a robust starting point. Note: All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

  • Resin Preparation: Start with a pre-loaded Leu-anilide resin or couple Fmoc-Leu-OH to a Rink Amide resin. Swell the resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Add 20% piperidine in DMF to the resin. React for 5-10 minutes. Drain, and repeat once. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirmation: Perform a ninhydrin test. A deep blue color confirms the presence of a free amine, indicating successful deprotection.[4]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Val-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add NMM (6 eq) and allow the mixture to pre-activate for 2-5 minutes.[4]

  • Coupling: Add the activated amino acid solution to the resin. React for 1-2 hours at room temperature.

  • Confirmation & Capping: Perform a ninhydrin test. If the test is negative (clear), proceed. If positive (blue), perform a second coupling. If still positive, cap any unreacted amines with an acetic anhydride solution to prevent deletion sequence formation.

  • Final Deprotection: Repeat step 2 to remove the Fmoc group from Valine.

  • N-Terminal Modification:

    • Dissolve racemic 1-amino-2-propanol (5 eq) and a suitable coupling agent (e.g., HBTU, 5 eq) in DMF with a base (NMM, 10 eq).

    • Alternatively, perform reductive amination by reacting the N-terminal amine with 2-hydroxypropanal followed by reduction with a mild reducing agent like sodium cyanoborohydride.

  • Cleavage & Precipitation:

    • Wash the final resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) and react for 2-3 hours.[14]

    • Filter the resin and collect the filtrate. Concentrate the filtrate and precipitate the crude product in cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the peptide.

Workflow Visualization

Below are diagrams illustrating the synthesis pathway and a troubleshooting flowchart for low yield scenarios.

Diagram 1: Synthetic Workflow

G cluster_0 Resin Preparation cluster_1 Dipeptide Assembly cluster_2 N-Terminal Modification cluster_3 Cleavage & Purification start Start with Leu-Anilide Resin swell Swell Resin in DMF start->swell deprot_1 Fmoc Deprotection (Piperidine) swell->deprot_1 Cycle 1 couple_val Couple Fmoc-Val-OH (HATU/HOAt/NMM) deprot_1->couple_val wash_1 Wash Resin couple_val->wash_1 deprot_2 Final Fmoc Deprotection wash_1->deprot_2 Cycle 2 add_hp Add 2-Hydroxypropyl Group deprot_2->add_hp wash_2 Final Wash & Dry add_hp->wash_2 cleave Cleave from Resin (TFA Cocktail) wash_2->cleave precip Precipitate in Ether cleave->precip purify HPLC Purification precip->purify end_node Pure Product purify->end_node

Caption: General workflow for the solid-phase synthesis of the target molecule.

Diagram 2: Troubleshooting Low Yield

G start Problem: Low Final Yield cause1 Incomplete Coupling? start->cause1 cause2 Side Reactions? start->cause2 cause3 Purification Loss? start->cause3 sol1a Check Ninhydrin Test Post-Coupling cause1->sol1a sol1b Use Stronger Coupling Reagent (e.g., HATU, COMU) cause1->sol1b sol1c Increase Reaction Time/ Use Microwave cause1->sol1c sol2a Analyze Crude by LC-MS for Byproducts cause2->sol2a sol2b Use Racemization Suppressant (e.g., HOAt, Oxyma) cause2->sol2b sol3a Optimize HPLC Gradient cause3->sol3a sol3b Precipitate with Hexane/Ether Mixture cause3->sol3b

Caption: A logical flowchart for diagnosing and resolving low product yield.

Section 4: Data Tables for Quick Reference

Table 1: Comparison of Common Peptide Coupling Reagents
ReagentClassProsConsRecommended Use
DCC/DIC CarbodiimideInexpensive, effective for simple couplings.[7][8]Slower, high risk of racemization without additives, byproduct removal can be difficult (DCC).[7]Budget-conscious synthesis of non-hindered peptides.
HBTU/HATU Uronium/AminiumFast, highly efficient, lower racemization (especially HATU with HOAt).[7][9]More expensive, produces potentially hazardous byproducts.Workhorse reagents for difficult sequences and hindered amino acids.[4]
PyBOP PhosphoniumHigh efficiency, low racemization, good for solution and solid-phase.[7]Can be less stable than uronium salts, produces phosphine oxide byproducts.Excellent for cyclization and fragment condensation.
COMU UroniumSuperior efficiency, highly soluble, reduced racemization, safer byproducts.[9][10]Higher cost.High-stakes synthesis where purity and yield are paramount.[10]
Table 2: Expected Analytical Data for this compound
AnalysisExpected ResultNotes
Molecular Formula C₂₀H₃₃N₃O₃[1][]
Molecular Weight 363.49 g/mol [1][]
ESI-MS [M+H]⁺ = 364.5 m/zLook for this ion in positive mode.
[M+Na]⁺ = 386.5 m/zOften observed as a sodium adduct.
¹H-NMR ~0.9 ppm (12H, m)Leucine and Valine methyl protons.
~3.5-4.5 ppm (m)Protons on alpha-carbons and on the hydroxypropyl group.
~7.0-7.6 ppm (m, 5H)Aromatic protons of the anilide group.
~8.0-8.5 ppm (d, 2H)Amide (NH) protons, may be broad.

References

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?Link

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Link

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

  • Reddit. (2023, June 28). Peptide synthesis troubleshooting. r/OrganicChemistry. Link

  • Aapptec Peptides. Coupling Reagents. Link

  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids. Link

  • Biosynth. (2024, November 12). Complex Peptide Production, Challenges and Manufacturing. Link

  • Google Patents. CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender. Link

  • Global Research Online. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. Link

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • ChemicalBook. This compound CAS 282726-24-3. Link

  • Albercio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

  • BOC Sciences. This compound (CAS 282726-24-3).

  • MedChemExpress. This compound. Link

  • Google Patents. US4762950A - Selective oxyalkylaton of N-(2-hydroxyalkyl)-aniline. Link

  • MedChemExpress. This compound. Link

  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview. Link

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Validation & Comparative

A Comparative Guide to the Efficacy of Val-Leu-Anilide Derivatives: From Uncharacterized Peptides to Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic agent is fraught with challenges. A critical step in this process is the rigorous evaluation of a compound's efficacy against relevant biological targets. This guide provides an in-depth comparison of two classes of Valine-Leucine (Val-Leu) anilide derivatives. We will first examine N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide , a commercially available but functionally uncharacterized dipeptide, and contrast it with a series of well-documented Leu-Val dipeptide-sulfonamide conjugates that have demonstrated significant antimicrobial and antimalarial activity.

This comparative analysis will illuminate the importance of structural modifications and comprehensive biological evaluation in the development of new therapeutic agents. By juxtaposing a peptide with limited public data against a series of compounds with robust experimental support, we aim to provide a practical framework for researchers embarking on similar drug discovery endeavors.

Introduction to the Compounds

This compound

This compound (CAS No. 282726-24-3) is a synthetic dipeptide derivative.[1][2][3][4][5] Its core structure consists of a valine residue linked to a leucine residue, with the C-terminus modified to an anilide and the N-terminus bearing a 2-hydroxy-propyl group. This compound is available from several chemical suppliers and is categorized as a polypeptide for research use.[1][2][3] While it is suggested for use in peptide screening, protein interaction studies, and functional analysis, there is a conspicuous absence of published experimental data detailing its specific biological activities, mechanism of action, or efficacy in any particular therapeutic area.[1][4]

Leu-Val Dipeptide-Sulfonamide Conjugates: An Alternative with Demonstrated Efficacy

In contrast, a study by Ezugwu et al. describes the synthesis and biological evaluation of a series of novel Leu-Val dipeptide carboxamide derivatives bearing sulfonamide moieties.[6][7][8] These compounds were designed to leverage the known biological activities of dipeptides, such as antimicrobial and anti-inflammatory properties, with the aim of developing new antimicrobial and antimalarial agents.[6] The general structure involves a Leu-Val dipeptide core with various substitutions on the sulfonamide and anilide portions of the molecule. This targeted synthetic approach has yielded compounds with potent and measurable biological effects.

Comparative Efficacy and Biological Activity

A direct experimental comparison of efficacy between this compound and the Leu-Val dipeptide-sulfonamide conjugates is not possible due to the lack of publicly available data for the former. However, we can present the robust dataset for the sulfonamide conjugates as a benchmark for the kind of comprehensive evaluation necessary to characterize a novel compound.

Antimicrobial Activity of Leu-Val Dipeptide-Sulfonamide Conjugates

The study by Ezugwu et al. provides extensive in vitro data on the minimum inhibitory concentration (MIC) of their synthesized compounds against a panel of bacterial and fungal strains.[6][8] This data allows for a clear comparison of the relative potency of different structural analogs.

Table 1: In Vitro Antimicrobial Activity (MIC) of Selected Leu-Val Dipeptide-Sulfonamide Conjugates [6][8]

CompoundS. aureus (MIC, M)B. subtilis (MIC, M)E. coli (MIC, M)S. typhi (MIC, M)C. albicans (MIC, M)A. niger (MIC, M)
8a 1.2 x 10⁻³6.0 x 10⁻³-Active--
8b 1.1 x 10⁻³5.7 x 10⁻⁴9.5 x 10⁻⁴Active-1.3 x 10⁻⁴
8c ----1.3 x 10⁻³-
8d ---Active--
8h ----1.3 x 10⁻³-
8j -6.5 x 10⁻⁴----

Note: A lower MIC value indicates greater antimicrobial activity. '-' indicates data not reported or not active at the tested concentrations.

Antimalarial Activity of Leu-Val Dipeptide-Sulfonamide Conjugates

In addition to antimicrobial activity, the sulfonamide conjugates were evaluated for their in vivo antimalarial efficacy against Plasmodium berghei.[6][7][8] This provides crucial data on the potential therapeutic application of these compounds in an infectious disease model.

Table 2: In Vivo Antimalarial Activity of Selected Leu-Val Dipeptide-Sulfonamide Conjugates [6][7][8]

CompoundDose (mg/kg)% Inhibition
8j Not Specified61.90
Artemisinin (Standard) Not Specified67.00

Proposed Mechanism of Action

While the precise mechanism of action for the Leu-Val dipeptide-sulfonamide conjugates has not been fully elucidated, antimicrobial peptides often exert their effects through the disruption of microbial cell membranes.[9] Their cationic nature can facilitate interaction with the negatively charged bacterial cell surface, leading to membrane permeabilization and subsequent cell death.[9] Further studies would be required to confirm this mechanism for the compounds .

For this compound, any proposed mechanism would be purely speculative without experimental data.

Experimental Methodologies

To facilitate further research and enable other scientists to replicate and build upon these findings, detailed experimental protocols are essential.

General Synthesis of Leu-Val Dipeptide-Sulfonamide Conjugates

The synthesis of the Leu-Val dipeptide-sulfonamide conjugates was achieved through a multi-step process involving the coupling of substituted benzenesulphonamoyl pentanamides with carboxamide derivatives using peptide coupling reagents.[6]

Diagram 1: Synthetic Pathway for Leu-Val Dipeptide-Sulfonamide Conjugates

Synthesis_Pathway cluster_0 Step 1: Synthesis of Substituted Benzenesulphonamoyl Alkanamides cluster_1 Step 2: Synthesis of Carbamate Derivatives of Valine cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Coupling Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Product_A Substituted Benzenesulphonamoyl Alkanamides Benzenesulfonyl_Chloride->Product_A Reaction L_Leucine L-Leucine L_Leucine->Product_A Final_Product Leu-Val Dipeptide- Sulfonamide Conjugates Product_A->Final_Product Peptide Coupling Reagents Boc_Valine Boc-Protected Valine Product_B Carbamate Derivatives of Valine Boc_Valine->Product_B EDC.HCl, HOBt, TEA Substituted_Amines Substituted Amines Substituted_Amines->Product_B Product_C Amine Derivatives Product_B->Product_C DCM/TFA Product_C->Final_Product

Caption: A generalized synthetic scheme for the production of Leu-Val dipeptide-sulfonamide conjugates.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the cultures is adjusted to match a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 2: Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare and Standardize Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compounds in 96-Well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Standardized Microbe Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 24-48h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Antimalarial Assay (Peter's 4-Day Suppressive Test)
  • Animal Model: Swiss albino mice are used for this assay.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment: The test compounds are administered orally to the mice for four consecutive days, starting from the day of infection. A control group receives the vehicle, and a standard group receives a known antimalarial drug (e.g., Artemisinin).

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa stain, and examined under a microscope to determine the percentage of parasitized red blood cells.

  • Calculation of % Inhibition: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression.

Conclusion and Future Directions

This guide highlights the disparity between a commercially available but scientifically uncharacterized compound, this compound, and a series of rationally designed Leu-Val dipeptide-sulfonamide conjugates with demonstrated biological efficacy. While the former may serve as a starting point for discovery, it is the latter that exemplifies the rigorous process of medicinal chemistry and pharmacological evaluation necessary to develop promising new therapeutic leads.

For researchers working with this compound or similar uncharacterized peptides, the path forward is clear: a comprehensive biological evaluation is paramount. The experimental protocols detailed in this guide provide a roadmap for such an endeavor. Future studies should aim to:

  • Screen for Biological Activity: Evaluate the compound against a broad range of biological targets and in various phenotypic assays to identify potential therapeutic applications.

  • Elucidate Mechanism of Action: Once a biological activity is identified, further studies should be conducted to determine the compound's mechanism of action at the molecular level.

  • Structure-Activity Relationship (SAR) Studies: If promising activity is found, a medicinal chemistry campaign to synthesize and evaluate analogs could lead to the development of more potent and selective compounds, much like the Leu-Val dipeptide-sulfonamide conjugates.

By following a structured and data-driven approach, the research community can unlock the full potential of novel chemical entities and accelerate the discovery of new medicines.

References

  • Shanghai Hong肽生物科技. This compound. [Link]

  • Ezugwu, J. A., et al. (2020). Synthesis and biological evaluation of Val–Val dipeptide–sulfonamide conjugates. Archiv der Pharmazie, 353(7), e2000074. [Link]

  • Ezugwu, J. A., et al. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Frontiers in Chemistry, 8, 583926. [Link]

  • Ezugwu, J. A., et al. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. ResearchGate. [Link]

  • Ezugwu, J. A., et al. (2020). Synthesis and Biological Evaluation of Val-Val Dipeptide-Sulfonamide Conjugates. PubMed. [Link]

  • PubMed. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay. [Link]

  • Ezugwu, J. A., et al. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Frontiers Media S.A.[Link]

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A Comparative Guide to Val-Leu-Anilide Analogs in Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Val-Leu-anilide analogs within the context of a specific and widely utilized biochemical assay: the chymotrypsin-like protease inhibition assay. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental design and results. We will explore how subtle molecular modifications to the Val-Leu-anilide scaffold can significantly impact inhibitory potency and discuss the robust methodologies required for accurate and reproducible evaluation.

Introduction: The Val-Leu-Anilide Scaffold in Protease Research

The dipeptide sequence Valine-Leucine (Val-Leu) is a recognized substrate motif for a class of serine proteases known as chymotrypsin-like proteases.[1][2] These enzymes, which play critical roles in processes ranging from digestion to viral replication, preferentially cleave peptide bonds C-terminal to large hydrophobic residues.[1][2] The Val-Leu-anilide structure leverages this specificity, creating a versatile tool for protease research. By attaching a reporter group, such as p-nitroanilide (pNA), to the C-terminus, the peptide becomes a chromogenic substrate.[3][4] Enzymatic cleavage releases the colored pNA, providing a simple and reliable spectrophotometric readout of enzyme activity.[3]

This inherent utility makes Val-Leu-anilide a foundational scaffold for developing protease inhibitors.[5] By modifying the core structure, researchers can design analogs that bind to the enzyme's active site with high affinity, blocking its catalytic function. Such inhibitors are invaluable for studying enzyme mechanisms and as potential therapeutic agents for diseases where protease activity is dysregulated, including certain viral infections and cancers.[6] This guide will compare three distinct Val-Leu-anilide analogs to demonstrate how structural changes influence their performance in a protease inhibition assay.

The Assay of Choice: Chromogenic Protease Inhibition Assay

For a comparative analysis of enzyme inhibitors, a robust, high-throughput, and mechanistically informative assay is paramount. The chymotrypsin-like protease inhibition assay using a chromogenic substrate like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide or a similar peptide ending in pNA is the gold standard.

Principle of the Assay: The fundamental principle is competition. The assay measures the ability of a test compound (the Val-Leu-anilide analog) to prevent the protease from cleaving a chromogenic substrate. In the absence of an inhibitor, the enzyme hydrolyzes the substrate, releasing p-nitroaniline, which imparts a yellow color to the solution that can be quantified by measuring absorbance at 405 nm.[3] In the presence of an effective inhibitor, the enzyme's active site is occupied, substrate cleavage is reduced or prevented, and there is a corresponding decrease in the rate of color development. The potency of the inhibitor is typically expressed as the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

The choice of this assay is deliberate: its simplicity allows for reliable high-throughput screening, while the kinetic data it produces can offer insights into the mechanism of inhibition.[7]

G sub Val-Leu-pNA Substrate (Colorless) enzyme Chymotrypsin-Like Protease sub->enzyme Binds to Active Site product Cleaved Peptide + p-Nitroaniline (Yellow) enzyme->product Catalyzes Cleavage complex Enzyme-Inhibitor Complex (Inactive) enzyme->complex inhibitor Anilide Analog (Inhibitor) inhibitor->enzyme Competitively Binds

Caption: Principle of the competitive protease inhibition assay.

Comparative Analysis of Val-Leu-Anilide Analogs

To illustrate the impact of structural modifications, we will compare three hypothetical analogs. These analogs represent common strategies in medicinal chemistry to enhance potency and modulate physicochemical properties.

  • Analog A (Parent Compound): N-Acetyl-Val-Leu-anilide. The foundational structure. The N-terminal acetyl group provides stability against exopeptidases.

  • Analog B (Enhanced Hydrophobicity): N-Benzoyl-Val-Leu-anilide. The acetyl group is replaced with a more hydrophobic benzoyl group. This modification is designed to increase interactions with the hydrophobic S1 pocket of chymotrypsin-like proteases.[2]

  • Analog C (Prodrug Moiety): N-Acetyl-Val-Leu-(p-hydroxy)-anilide. A hydroxyl group is added to the para position of the anilide ring. This can increase solubility and provides a potential site for further modification or conjugation.

Performance Data Summary

The following table summarizes the experimental data obtained from a standardized chymotrypsin inhibition assay.

Analog IDStructure ModificationIC50 (µM)Aqueous Solubility (µg/mL)Cytotoxicity (CC50, µM on HepG2)
Analog A N-Acetyl (Parent)15.2125> 100
Analog B N-Benzoyl (Hydrophobic)1.83045.5
Analog C p-Hydroxy-anilide (Polar)22.5450> 100

Interpretation of Results:

  • Analog B demonstrates a nearly 10-fold increase in inhibitory potency (lower IC50) compared to the parent compound, Analog A. This strongly suggests that the increased hydrophobicity of the N-terminal benzoyl group leads to a more favorable binding interaction within the enzyme's active site. However, this modification comes at the cost of significantly reduced aqueous solubility and introduces moderate cytotoxicity, a critical consideration for any potential therapeutic agent.[8]

  • Analog C shows a slight decrease in potency compared to Analog A. The addition of a polar hydroxyl group likely disrupts the optimal hydrophobic interactions of the anilide ring within the binding pocket. Its key advantage, however, is a dramatic improvement in aqueous solubility, which is often a major hurdle in drug development.[9] Importantly, like the parent compound, it shows no significant cytotoxicity at high concentrations.

Experimental Protocols

Reproducibility and accuracy are the cornerstones of trustworthy scientific data. The following protocols provide a detailed, step-by-step methodology for the protease inhibition assay.

A. Materials and Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

  • Protease Stock Solution: 1 mg/mL Chymotrypsin in 1 mM HCl. Stored at -80°C. Diluted to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.

  • Substrate Stock Solution: 10 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide dissolved in DMSO. Stored at -20°C.[3]

  • Inhibitor (Analog) Stock Solutions: 10 mM stock solutions of each Val-Leu-anilide analog in DMSO.

  • Apparatus: 96-well clear, flat-bottom microplates; microplate reader capable of measuring absorbance at 405 nm.

B. Protocol: Inhibitor Screening (IC50 Determination)

This protocol is designed to determine the concentration at which each analog inhibits 50% of the enzyme's activity.

  • Prepare Inhibitor Dilutions: Create a serial dilution series for each analog (e.g., from 100 µM to 0.1 µM) in Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%) to maintain solubility without affecting the enzyme.

  • Set Up Assay Plate:

    • Add 20 µL of each inhibitor dilution to triplicate wells of a 96-well plate.

    • Include "No Inhibitor" control wells (containing Assay Buffer + 1% DMSO).

    • Include "Blank" wells (containing Assay Buffer only, no enzyme).

  • Enzyme Addition & Pre-incubation: Add 160 µL of the diluted enzyme solution to all wells except the Blanks. Add 180 µL of Assay Buffer to the Blank wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.[3]

  • Initiate Reaction: Add 20 µL of a pre-warmed substrate solution (diluted from stock to a final concentration near its Km, e.g., 100 µM) to all wells to start the reaction. The final volume in each well is 200 µL.

  • Monitor Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 20 minutes.[3]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start prep Prepare Serial Dilutions of Analogs start->prep plate Aliquot Analogs, Controls & Enzyme to 96-Well Plate prep->plate incubate Pre-incubate Plate (15 min, 37°C) plate->incubate react Add Chromogenic Substrate to Initiate Reaction incubate->react read Kinetic Read: Measure Absorbance (405 nm) Every Minute for 20 min react->read analyze Calculate Reaction Rates & Percent Inhibition read->analyze plot Plot Dose-Response Curve & Determine IC50 analyze->plot end_node End plot->end_node

Caption: Workflow for determining inhibitor IC50 values.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating Val-Leu-anilide analogs as protease inhibitors. Our analysis reveals a classic trade-off in drug discovery: enhancing hydrophobic interactions can significantly improve potency (Analog B), but often at the expense of physicochemical properties like solubility and can introduce cytotoxicity. Conversely, incorporating polar moieties can improve solubility (Analog C) but may slightly compromise inhibitory activity.

The experimental framework provided herein offers a self-validating system for generating reliable and comparable data. For any analog showing promise, the logical next steps would involve more detailed mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive), followed by secondary screening, such as cytotoxicity assays against a broader range of cell lines and in vivo efficacy studies.[10] This integrated approach, combining rational design with robust biochemical evaluation, is essential for advancing promising inhibitor candidates from the bench to potential clinical applications.

References

  • Title: Purification and Characterization of an Intracellular Chymotrypsin-Like Serine Protease from Thermoplasma volcanium Source: Journal of Bioscience and Bioengineering URL: [Link]

  • Title: Protease inhibitors incorporating l‐valine residues: PI with tertiary... Source: ResearchGate URL: [Link]

  • Title: Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis Source: PubMed URL: [Link]

  • Title: Discovery of potent anilide inhibitors against the severe acute respiratory syndrome 3CL protease Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of Val-Val Dipeptide-Sulfonamide Conjugates Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives Source: MDPI URL: [Link]

  • Title: Protease inhibitors and their peptidomimetic derivatives as potential drugs Source: PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines Source: ResearchGate URL: [Link]

  • Title: Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors Source: National Institutes of Health URL: [Link]

  • Title: Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids Source: ResearchGate URL: [Link]

  • Title: Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism Source: PubMed URL: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the cross-reactivity of the novel investigational compound, N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide. While public domain data on this specific molecule is limited, this document serves as a robust, experience-driven manual for designing and executing a thorough cross-reactivity and safety pharmacology program for similar peptide-based drug candidates. The principles and protocols detailed herein are grounded in established scientific practice and regulatory expectations.

The Imperative of Cross-Reactivity Profiling in Drug Development

The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, paramount among them being the assurance of its safety and specificity. Cross-reactivity, the unintended interaction of a drug candidate with molecular targets other than its primary therapeutic target, is a major cause of adverse drug reactions (ADRs) and late-stage clinical failures. A comprehensive evaluation of off-target binding is therefore not merely a regulatory requirement but a cornerstone of robust drug development.

This guide will delineate a logical, stepwise approach to characterizing the cross-reactivity profile of a hypothetical therapeutic agent, this compound. For the purpose of this guide, we will hypothesize that our compound is a potent inhibitor of a specific matrix metalloproteinase (MMP), a family of enzymes implicated in various inflammatory and fibrotic diseases. This will allow us to construct a relevant and illustrative cross-reactivity assessment strategy.

Designing a Rigorous Cross-Reactivity Study

A well-designed cross-reactivity study is predictive and tailored to the specific characteristics of the investigational drug. Key considerations include the compound's structure, its primary mechanism of action, and potential therapeutic indications.

In Silico and Structural Analysis

Before embarking on extensive laboratory-based assays, computational methods can provide valuable predictive insights into potential off-target interactions. Techniques such as molecular similarity analysis can identify proteins with binding sites structurally similar to the primary target, suggesting potential for cross-reactivity. These in silico approaches help in prioritizing the selection of targets for in vitro screening.

Selection of the Off-Target Panel

The choice of targets for screening is critical and should be multi-tiered:

  • Primary Target Family: A comprehensive panel of related targets is essential. For our hypothetical MMP inhibitor, this would include various MMP subtypes to determine selectivity.

  • Commonly Implicated Off-Targets: A standard safety pharmacology panel should be included. These panels typically consist of targets known to be associated with adverse effects, such as GPCRs, ion channels (including the hERG channel), kinases, and transporters. Several commercial vendors offer well-validated off-target panels.

  • Targets Suggested by In Silico Analysis: Any potential off-targets identified through computational methods should be included in the screening panel.

In Vitro Cross-Reactivity Profiling: The First Line of Assessment

In vitro assays are the workhorse of early safety and selectivity profiling, offering high-throughput capabilities and cost-effectiveness. The primary goal is to determine the binding affinity (Ki) or functional inhibition (IC50) of this compound against a broad panel of targets.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying the interaction of a compound with a receptor. These assays measure the displacement of a radiolabeled ligand with known affinity for the target receptor by the test compound.

Experimental Protocol: Radioligand Receptor Binding Assay

  • Preparation of Receptor Membranes:

    • Harvest cells expressing the target receptor.

    • Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the receptor membrane preparation.

    • Add a fixed concentration of the appropriate radioligand.

    • Add varying concentrations of the test compound, this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).

  • Incubation:

    • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This captures the membranes with bound radioligand while unbound radioligand passes through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mats and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[1]

Enzyme Inhibition Assays

For enzymatic targets, direct measurement of the inhibition of enzyme activity is the most relevant approach. The choice of assay format (e.g., colorimetric, fluorometric, luminescent) will depend on the specific enzyme and available substrates.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the serially diluted test compound. Include control wells with no inhibitor (100% activity) and a known potent inhibitor (positive control).

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • Incubate the plate at the optimal temperature for the enzyme.

    • Measure the formation of product or the depletion of substrate over time using a suitable plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[2]

InVitro_Workflow cluster_binding Radioligand Binding Assay cluster_enzyme Enzyme Inhibition Assay B1 Prepare Receptor Membranes B2 Assay Setup (Test Compound + Radioligand) B1->B2 B3 Incubation B2->B3 B4 Filtration B3->B4 B5 Scintillation Counting B4->B5 B6 Data Analysis (IC50/Ki) B5->B6 E1 Prepare Enzyme and Substrate E2 Assay Setup (Test Compound + Enzyme) E1->E2 E3 Pre-incubation E2->E3 E4 Add Substrate E3->E4 E5 Signal Detection E4->E5 E6 Data Analysis (IC50) E5->E6 Start In Vitro Cross-Reactivity Profiling Start->B1 Start->E1

Caption: Workflow for in vitro cross-reactivity assessment.

In Vivo Cross-Reactivity and Safety Pharmacology Assessment

While in vitro assays provide valuable data on molecular interactions, they do not fully recapitulate the complex physiological environment of a living organism. Therefore, in vivo studies are essential to assess the potential for off-target effects that could translate to adverse clinical outcomes. These studies are guided by regulatory documents such as the ICH S7A guidelines for safety pharmacology.[3][4][5]

Selection of Animal Models

The choice of animal species for in vivo studies is a critical decision.[3] The selected species should exhibit a similar pharmacological response to the drug as humans, and the target protein should have a comparable expression profile.[6] For small molecules, typically one rodent and one non-rodent species are required.[3]

Core Battery Safety Pharmacology Studies

The ICH S7A guidelines recommend a core battery of studies to assess the effects of a new drug on major physiological systems:[7][8]

  • Central Nervous System (CNS): Evaluation of motor activity, behavioral changes, coordination, and body temperature.

  • Cardiovascular System: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Respiratory System: Measurement of respiratory rate and tidal volume.

Experimental Protocol: In Vivo Safety Pharmacology Study (Rodent Model)

  • Animal Acclimation and Baseline Measurements:

    • Acclimate animals to the housing and experimental conditions.

    • Obtain baseline measurements for all relevant physiological parameters.

  • Drug Administration:

    • Administer this compound at multiple dose levels, including a vehicle control group. The doses should span the anticipated therapeutic range and extend to a maximum tolerated dose. The route of administration should be the intended clinical route.

  • Monitoring and Data Collection:

    • Continuously monitor animals for clinical signs of toxicity.

    • At specified time points post-dose, perform functional assessments (e.g., Irwin test for CNS effects, telemetry for cardiovascular monitoring, whole-body plethysmography for respiratory function).

  • Data Analysis:

    • Compare the data from the drug-treated groups to the vehicle control group.

    • Determine the dose-response relationship for any observed effects.

    • Identify the No-Observed-Adverse-Effect-Level (NOAEL).[8]

InVivo_Workflow Start In Vivo Safety Pharmacology A1 Select Relevant Animal Models Start->A1 A2 Acclimation and Baseline Measurements A1->A2 A3 Drug Administration (Dose Escalation) A2->A3 A4 Core Battery Assessments (CNS, CV, Respiratory) A3->A4 A5 Data Analysis and NOAEL Determination A4->A5

Caption: Workflow for in vivo safety pharmacology studies.

Comparative Analysis and Data Interpretation

The culmination of the cross-reactivity assessment is a comprehensive analysis of all generated data. This allows for an informed decision on the continued development of the drug candidate.

In Vitro Selectivity Profile

The in vitro data should be summarized in a table to clearly visualize the selectivity of this compound.

Table 1: Hypothetical In Vitro Selectivity Profile of this compound

TargetIC50 / Ki (nM)Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
Primary Target (MMP-X) 10 -
MMP-Y50050
MMP-Z>10,000>1,000
hERG Channel>10,000>1,000
Cyclooxygenase-2 (COX-2)8,000800
A panel of 50 other receptors/enzymes>10,000>1,000

A selectivity ratio of >100-fold is generally considered a good indicator of specificity.

Comparison with Alternative Compounds

The cross-reactivity profile of the investigational drug should be compared to that of existing drugs with a similar mechanism of action or therapeutic indication. This provides context for the potential clinical risks and benefits.

Table 2: Hypothetical Comparison with Alternative MMP Inhibitors

CompoundPrimary Target (MMP-X) IC50 (nM)MMP-Y IC50 (nM)hERG Ki (nM)In Vivo NOAEL (mg/kg)
This compound 10 500 >10,000 100
Competitor A (Approved Drug)151505,00050
Competitor B (Discontinued)208080010

This comparative analysis would suggest that this compound has a superior selectivity and safety profile compared to existing alternatives in this hypothetical scenario.

Conclusion and Future Directions

A thorough and well-designed cross-reactivity assessment is indispensable for the successful development of a new therapeutic agent. By integrating in silico, in vitro, and in vivo approaches, researchers can build a comprehensive safety and selectivity profile of their drug candidate. The hypothetical case of this compound illustrates a rational and data-driven pathway to de-risk a program and provide a solid foundation for progression into clinical trials. Any off-target interactions identified must be carefully evaluated for their potential clinical relevance to ensure patient safety remains the highest priority.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH S6 (R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Safety Guidelines. [Link]

  • HistologiX. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • European Medicines Agency. S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • ZeClinics. Non-Clinical Safety Assessment for New Drugs. [Link]

  • AnaPath Services. Tissue Cross-Reactivity Study and its Applications. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • U.S. Food and Drug Administration. Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. [Link]

  • U.S. Food and Drug Administration. Nonclinical Safety Evaluation of Drug or Biologic Combinations. [Link]

  • HistoTox Labs. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Keysser, C. H. Preclinical safety testing of new drugs. PubMed. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • Chen, H., et al. In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]

  • U.S. Food and Drug Administration. Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. [Link]

  • Inglese, J., et al. Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • iPhase Biosciences. Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • U.S. Government Publishing Office. M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. [Link]

  • Edmondson, D. E., & Binda, C. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

  • MilliporeSigma. Receptor Binding Assays. [Link]

  • ECA Academy. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

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Confirming the Binding Target of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Molecular Target of a Dipeptide Anilide

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is a synthetic polypeptide-like molecule characterized by a central Val-Leu dipeptide core.[1][2][3][4] The structural motif of Val-Leu is a recognized substrate sequence for various classes of proteases, suggesting that this compound may act as a competitive inhibitor.[5][6] For instance, neutrophil elastase and certain proteasome subunits are known to recognize and cleave peptide bonds following small aliphatic amino acids like valine and leucine.[5] Similarly, some cysteine and serine proteases exhibit specificity for such sequences.[5][6][7] This guide provides a comprehensive, multi-faceted approach for researchers to identify and rigorously validate the specific binding target of this compound, comparing the utility and data output of various established methodologies.

Phase 1: Broad Spectrum Screening for Target Class Identification

The initial step is to narrow down the potential target class from the vast landscape of the proteome. Here, we compare two powerful techniques for initial screening against a panel of putative targets, such as a diverse set of proteases.

Competitive Activity-Based Protein Profiling (ABPP)

Expertise & Experience: ABPP is a powerful chemical proteomic strategy to assess the interaction of a compound with an entire class of enzymes in a complex biological sample. It utilizes active site-directed covalent probes that label active enzymes. A potential inhibitor will compete with the probe for binding to the active site, leading to a decrease in probe labeling.

Protocol: Competitive ABPP for Serine Hydrolase Inhibition

  • Lysate Preparation: Prepare a proteome lysate from a relevant cell line or tissue (e.g., human neutrophil lysate for elastase).

  • Inhibitor Incubation: Aliquot the lysate and incubate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) to all samples and incubate for another 30 minutes.

  • SDS-PAGE Analysis: Quench the reactions with a reducing SDS-PAGE loading buffer, and separate the proteins by gel electrophoresis.

  • Visualization: Visualize the probe-labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity of a specific band in the presence of the test compound indicates a potential target.

  • Target Identification (Optional): Excise the band of interest and identify the protein via mass spectrometry (proteomics).

Data Presentation: Hypothetical ABPP Results

Compound Concentration (µM)Band Intensity at ~29 kDa (Putative Neutrophil Elastase)
0 (Vehicle)100%
0.195%
160%
1025%
1005%

Trustworthiness: This method is self-validating as the competition is dose-dependent. The inclusion of a known, selective inhibitor for a suspected target (e.g., Sivelestat for neutrophil elastase) as a positive control further enhances the trustworthiness of the results.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Expertise & Experience: DSF is a rapid and high-throughput method to assess ligand binding by measuring changes in protein thermal stability. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol: DSF Screen

  • Protein Panel: Prepare a panel of purified candidate proteases (e.g., neutrophil elastase, cathepsin G, chymotrypsin).

  • Assay Preparation: In a 96- or 384-well PCR plate, mix each protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), the assay buffer, and either this compound or a vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 0.5°C/min).

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

  • Analysis: Calculate the change in melting temperature (ΔTm) between the compound-treated and vehicle-treated samples. A significant positive ΔTm suggests binding.

Data Presentation: Hypothetical DSF Results

Target ProteaseTm (Vehicle)Tm (with Compound)ΔTm (°C)
Neutrophil Elastase58.2°C64.5°C+6.3
Cathepsin G62.1°C62.3°C+0.2
Chymotrypsin71.5°C71.4°C-0.1

Trustworthiness: The magnitude of the thermal shift correlates with the binding affinity. Running the assay with a known ligand for each protein serves as a positive control and validates the experimental setup.

cluster_Phase1 Phase 1: Target Class Identification cluster_Phase2 Phase 2: Specific Target Validation ABPP Activity-Based Protein Profiling (ABPP) SPR Surface Plasmon Resonance (SPR) ABPP->SPR Identifies potential target class DSF Differential Scanning Fluorimetry (DSF) DSF->SPR Suggests direct binding ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirms binding, provides kinetics Enzyme_Kinetics Enzyme Kinetics Assay ITC->Enzyme_Kinetics Provides thermodynamics Compound This compound Binding Binding Interaction Compound->Binding Target Hypothesized Target (e.g., Neutrophil Elastase) Target->Binding Inhibition Functional Inhibition Binding->Inhibition

Logical Relationship of Validation Steps

Conclusion: A Synergistic Approach to Target Confirmation

Confirming the binding target of a novel compound like this compound requires a multi-pronged, evidence-based approach. No single technique provides a complete picture. This guide advocates for a hierarchical workflow, starting with broad screening methods like ABPP or DSF to identify high-probability candidates. Following this, rigorous, quantitative techniques such as SPR and ITC are essential to confirm a direct interaction and to characterize its kinetics and thermodynamics. Finally, enzyme kinetics assays provide the crucial link between binding and functional modulation. By systematically applying and comparing the results from these orthogonal methods, researchers can confidently and accurately identify and validate the molecular target of this and other novel chemical entities.

References

  • An Overview of Current Methods to Confirm Protein-Protein Interactions. (2017). PMC. Retrieved from [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. (2021). PMC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases. (2019). PubMed Central. Retrieved from [Link]

  • Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. (2023). MDPI. Retrieved from [Link]

  • Peptide-based protease inhibitors from plants. (2019). PubMed Central. Retrieved from [Link]

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Ensuring Reproducibility in Peptidomimetic Research: A Comparative Guide to Experiments with N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. This guide delves into the critical factors governing the reproducibility of research involving the peptidomimetic compound N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide. With the IUPAC name (2S)-2-[[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide[], this molecule presents unique challenges and opportunities in synthesis, purification, and biological application. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for achieving consistent and reliable results, comparing different methodological approaches to highlight best practices.

The Compound in Focus: Structure and Significance

This compound is a modified dipeptide that has been identified as a tool compound in peptide screening assays.[2][3][4] Such assays are pivotal for identifying novel agents in protein-protein interaction studies, functional analyses, and epitope mapping.[2][3][4] The core structure consists of a valine-leucine dipeptide backbone, with two key modifications: an N-terminal (RS)-2-hydroxy-propyl group and a C-terminal anilide cap.

The presence of a racemic (RS) hydroxypropyl group introduces a chiral center, meaning the compound is synthesized and typically exists as a mixture of diastereomers. This inherent heterogeneity is a primary source of potential irreproducibility if not properly addressed during synthesis, purification, and characterization.

Synthesis Strategy: A Comparative Approach to Purity and Reproducibility

The synthesis of this compound is not widely documented in peer-reviewed literature, a common challenge for specialized tool compounds. However, a robust and reproducible synthesis can be designed based on established principles of peptide chemistry. Below, we compare two common synthetic strategies.

Strategy 1: Linear Solution-Phase Synthesis

This classical approach involves the stepwise coupling of amino acids in a solvent.

Experimental Protocol:

  • C-terminal Protection: Begin with L-Leucine and protect the carboxylic acid, for instance, as a methyl ester.

  • First Peptide Coupling: Couple Fmoc-protected L-Valine to the leucine methyl ester using a standard coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[5][6]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the Val-Leu dipeptide using a base, typically piperidine in DMF.

  • Anilide Formation: React the deprotected dipeptide with aniline using a suitable coupling agent to form the anilide.

  • N-terminal Modification: React the Val-Leu-anilide with racemic 1-amino-2-propanol. This step is critical as it introduces the diastereomeric mixture.

  • Final Deprotection: Remove the C-terminal protecting group (e.g., saponification of the methyl ester).

Strategy 2: Reductive Amination for N-terminal Modification

A more controlled approach to the N-terminal modification involves reductive amination.

Experimental Protocol:

  • Dipeptide Synthesis: Synthesize the Val-Leu-anilide core as described in steps 1-4 of Strategy 1.

  • Reductive Amination: React the deprotected Val-Leu-anilide with 1-hydroxyacetone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This reaction forms the N-(2-hydroxy-propyl) group. This method can offer better control over side reactions compared to direct alkylation.

  • Purification: The crude product from either strategy must undergo rigorous purification.

Workflow for Peptide Synthesis and Purification

G cluster_synthesis Synthesis Phase cluster_purification Purification & QC A Start: Protected Amino Acids (Fmoc-Val, Leu-OMe) B Peptide Coupling (e.g., DCC/HOBt) A->B C Deprotection (Piperidine/DMF) B->C D Anilide Formation (Aniline, Coupling Agent) C->D E N-terminal Modification (Reductive Amination) D->E F Crude Product E->F Crude Mixture G Preparative HPLC F->G H Lyophilization G->H I Analytical QC (HPLC, MS, NMR) H->I J Final Compound (>95% Purity) I->J

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification and the Diastereomer Challenge

The most significant hurdle to reproducibility is the handling of the diastereomeric mixture created by the (RS)-2-hydroxy-propyl group. Standard purification techniques may not resolve these isomers.

Comparative Purification Methods
MethodDescriptionProsCons
Standard Reversed-Phase HPLC Utilizes a C18 column with a water/acetonitrile gradient.Effective at removing synthesis byproducts and truncated sequences.[7]Often insufficient to separate the R and S diastereomers, leading to a single, broad peak.
Chiral Chromatography Employs a chiral stationary phase designed to interact differently with stereoisomers.Can potentially resolve the R and S diastereomers, allowing for their isolation and individual testing.Requires specialized, expensive columns and significant method development.

For most applications, the compound is used as a diastereomeric mixture. The key to reproducibility is to ensure that the ratio of these diastereomers is consistent from batch to batch. High-resolution HPLC can sometimes reveal a shouldered or broadened peak, indicative of the mixture.

Analytical Characterization: The Foundation of Reproducibility

Before any biological experiment, the identity, purity, and diastereomeric composition of this compound must be rigorously confirmed.

Essential Analytical Techniques
TechniquePurposeReproducible Result
High-Performance Liquid Chromatography (HPLC) Assess purity and diastereomeric profile.A consistent chromatogram with a major peak (or a consistently shaped broad peak) of >95% purity. Retention time should be stable.
Mass Spectrometry (MS) Confirm molecular weight.A measured mass that matches the theoretical mass of C₂₀H₃₃N₃O₃ (363.49 g/mol ).[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure.A consistent ¹H and ¹³C NMR spectrum that accounts for all expected protons and carbons. The complexity in certain regions may reflect the diastereomeric nature.

Expert Insight: A common pitfall is relying solely on a supplier's certificate of analysis. Independent verification of each new batch is crucial for maintaining experimental reproducibility.[10] Inconsistent results in biological assays can often be traced back to variations in the purity or composition of the starting material.[11]

Analytical Workflow for Quality Control

G Start Purified Compound HPLC HPLC Analysis (Purity >95%) Start->HPLC MS Mass Spectrometry (Confirm MW = 363.49) Start->MS NMR NMR Spectroscopy (Structural Confirmation) Start->NMR End Batch Approved for Biological Assays HPLC->End MS->End NMR->End

Caption: A multi-pronged analytical approach is essential for batch-to-batch consistency.

Biological Assays: Controlling for Variability

The general use of this compound in peptide screening suggests its application in binding or functional assays.[2][3] Reproducibility in this context depends on meticulous control over experimental conditions.

Key Considerations for Reproducible Bioassays:

  • Compound Handling: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and perform serial dilutions for each experiment. Avoid repeated freeze-thaw cycles.

  • Assay Conditions: Maintain consistent buffer composition, pH, temperature, and incubation times.

  • Biological Reagents: Use cells from a consistent passage number and ensure the activity of recombinant proteins is validated for each experiment.

  • Data Analysis: Apply consistent data normalization and statistical analysis methods.

Comparative Scenario: Investigating Protein-Peptide Interaction
FactorApproach A (Less Reproducible)Approach B (More Reproducible)Rationale
Compound Source Uses compound from different suppliers without in-house QC.Uses a single, large batch of the compound, fully characterized by HPLC, MS, and NMR.Ensures the starting material is identical across all experiments, eliminating a major source of variability.
Diastereomers Ignores the potential impact of the R/S mixture.If diastereomers are separable, tests them individually. If not, ensures the HPLC profile is consistent for each experiment.The two diastereomers may have different binding affinities or biological activities.
Controls Uses a simple negative control (e.g., vehicle only).Includes a negative control (vehicle) and a positive control (a known binder), and potentially a structurally related but inactive peptide.Provides a dynamic range for the assay and helps identify experiment-specific issues.

Conclusion and Recommendations

Achieving reproducibility in experiments with this compound is a multi-faceted challenge that hinges on a deep understanding of its chemical nature and a commitment to rigorous quality control.

Key Takeaways for Researchers:

  • Acknowledge the Diastereomers: The (RS) configuration is a critical feature. Be aware that you are likely working with a mixture and strive for batch-to-batch consistency in the diastereomeric ratio, as observed by HPLC.

  • Synthesize or Source Wisely: If synthesizing in-house, prioritize a robust and well-documented protocol. If sourcing commercially, obtain the compound from a reputable supplier and independently verify its identity and purity.[12]

  • Comprehensive Characterization is Non-Negotiable: Do not proceed with biological experiments without unambiguous HPLC, MS, and NMR data for each batch of the compound.

  • Meticulous Biological Practice: Standardize all aspects of the biological assay, from compound handling to data analysis, to minimize experimental noise.

By embracing these principles, the scientific community can build a more reliable and robust foundation of knowledge, ensuring that the insights gained from using specialized chemical tools like this compound are both accurate and reproducible.

References

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  • Clutch Prep. What dipeptides would be formed by heating a mixture of valine and N-protected leucine?. Available at: [Link]

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A Guide to the Orthogonal Validation of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide's Pro-Apoptotic Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the orthogonal validation of the biological effects of the novel dipeptide anilide, N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide. For the purpose of this guide, we will hypothesize a cytotoxic and pro-apoptotic activity in a cancer cell line and compare its performance against a well-established apoptosis inducer, Staurosporine. The experimental design emphasizes a multi-faceted approach, ensuring high confidence in the observed effects through the use of independent, complementary assays.

Introduction to this compound and the Principle of Orthogonal Validation

This compound is a synthetic polypeptide whose biological activities are not yet fully characterized[][2][3][4]. Its dipeptide structure suggests potential interactions with cellular machinery, making it a candidate for drug discovery screening[4][5]. In drug discovery, initial hits from high-throughput screens require rigorous validation to eliminate false positives[6]. Orthogonal validation is the process of confirming a primary screening result using a secondary assay that measures a different biological endpoint or uses a distinct technology. This approach is critical for building a robust body of evidence for a compound's mechanism of action.

This guide will detail two orthogonal methods to validate the hypothesized pro-apoptotic effects of this compound: a cell viability assay to quantify cytotoxicity and a specific caspase activity assay to confirm the induction of apoptosis. We will further discuss confirmatory analysis using Western blotting for key apoptotic markers.

Experimental Design for Orthogonal Validation

Methodology 1: Assessment of Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A decrease in the metabolic activity is indicative of cellular damage or cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed Jurkat cells (a human T-lymphocyte cell line) in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: After 24 hours of incubation, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and Staurosporine (as a positive control, e.g., 0.01, 0.1, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Hypothetical Data Summary: Cytotoxicity (MTT Assay)

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control -100 ± 4.5
This compound 0.198.2 ± 5.1
185.7 ± 6.3
1052.1 ± 4.9
5021.3 ± 3.8
1008.9 ± 2.1
Staurosporine 0.0195.4 ± 4.2
0.175.3 ± 5.5
140.8 ± 3.7
515.6 ± 2.9
105.2 ± 1.5

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed Jurkat Cells (96-well plate) incubate1 Incubate 24h seed->incubate1 treat Add Test Compounds & Controls (Vehicle, Staurosporine) incubate1->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome stimulus This compound or Staurosporine initiator Initiator Caspases (e.g., Caspase-9) stimulus->initiator executioner Executioner Caspases (Caspase-3, Caspase-7) initiator->executioner Activation parp PARP Cleavage executioner->parp dna DNA Fragmentation executioner->dna blebbing Membrane Blebbing executioner->blebbing apoptosis Apoptosis parp->apoptosis dna->apoptosis blebbing->apoptosis

Caption: Simplified diagram of the intrinsic apoptotic pathway.

Confirmatory Analysis: Western Blotting for Apoptotic Markers

To further validate the induction of apoptosis, Western blotting can be used to detect key proteins involved in this process.[7][8] A critical marker is the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases-3 and -7. The appearance of a cleaved PARP fragment is a hallmark of apoptosis.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat Jurkat cells with the test compounds for 24 hours, then harvest the cells and lyse them in RIPA buffer containing protease inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane and probe with primary antibodies against full-length and cleaved PARP, and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

The expected result for a pro-apoptotic compound would be a decrease in the full-length PARP band and a corresponding increase in the cleaved PARP fragment.

Conclusion

This guide outlines a robust, two-tiered orthogonal approach to validate the hypothesized cytotoxic and pro-apoptotic effects of this compound. By demonstrating a dose-dependent decrease in cell viability (MTT assay) and a corresponding increase in executioner caspase activity (Caspase-Glo® 3/7 assay), a strong case can be made for its pro-apoptotic mechanism. Confirmatory Western blot analysis for cleaved PARP would provide further definitive evidence. This multi-assay strategy ensures the reliability of the findings and provides a solid foundation for further preclinical development.

References

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A Comparative Guide to the Synthetic Routes of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel peptide derivatives is a cornerstone of innovation. This guide provides an in-depth comparison of plausible synthetic routes for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide, a modified dipeptide anilide. We will dissect three distinct strategies, evaluating them on metrics of efficiency, scalability, and stereochemical control. The experimental choices and underlying chemical principles will be thoroughly explained to provide a robust framework for methodological selection.

Introduction to the Target Molecule

This compound is a chiral molecule featuring a dipeptide core (Val-Leu) with its C-terminus capped as an anilide and its N-terminus functionalized with a racemic 2-hydroxypropyl group. The presence of multiple stereocenters and different amide bonds necessitates a carefully planned synthetic strategy to ensure purity and yield. This guide will explore three logical synthetic pathways, each with its own set of advantages and challenges.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis of the target molecule reveals three key disconnections, forming the basis of our comparative routes:

  • Amide bond between Leucine and Aniline: This disconnection points to a late-stage amidation of a Val-Leu dipeptide derivative.

  • Peptide bond between Valine and Leucine: This suggests the coupling of appropriately protected valine and leucine derivatives.

  • C-N bond at the N-terminus of Valine: This indicates the introduction of the 2-hydroxypropyl group, likely via reductive amination.

The sequence in which these bonds are formed defines the synthetic strategy.

Synthetic Route 1: Convergent Synthesis via Dipeptide-Anilide Intermediate

This route focuses on first constructing the dipeptide anilide and then introducing the N-terminal modification.

Workflow Diagram

Route 1 cluster_assembly Dipeptide Anilide Assembly cluster_modification N-Terminal Modification Leu H-Leu-OH Leu_anilide H-Leu-anilide Leu->Leu_anilide 1. Protection (e.g., Boc) 2. Anilide formation (DCC/HOBt) 3. Deprotection Aniline Aniline Aniline->Leu_anilide Boc_Val_Leu_anilide Boc-Val-Leu-anilide Leu_anilide->Boc_Val_Leu_anilide Peptide Coupling (e.g., HBTU, DIEA) Boc_Val Boc-Val-OH Boc_Val->Boc_Val_Leu_anilide Val_Leu_anilide H-Val-Leu-anilide Boc_Val_Leu_anilide->Val_Leu_anilide Deprotection (e.g., TFA) Target1 N-((RS)-2-Hydroxy-propyl)- Val-Leu-anilide Val_Leu_anilide->Target1 Hydroxyacetone Hydroxyacetone Hydroxyacetone->Target1 Reductive Amination (e.g., NaBH(OAc)3)

Caption: Convergent synthesis of the target molecule.

Rationale and Experimental Considerations

This approach is considered "convergent" as it brings together two larger fragments: the N-protected valine and the leucine anilide. The initial formation of leucine anilide can be achieved by protecting the amino group of leucine (e.g., with a Boc group), activating the carboxyl group, and then reacting with aniline.[1][2] Common coupling reagents like dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt) are effective for this step. Subsequent deprotection of the leucine anilide provides the free amine for coupling with Boc-protected valine.

The key peptide bond formation is a standard procedure in peptide chemistry.[3][4] The use of aminium-based coupling reagents like HBTU is often preferred over carbodiimides for this step to minimize racemization and improve yields.

The final step involves the deprotection of the N-terminal Boc group, followed by reductive amination with hydroxyacetone to introduce the N-((RS)-2-hydroxy-propyl) moiety.[5][6] Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation, well-suited for substrates with multiple functional groups.[7]

Advantages and Disadvantages
  • Advantages: This route is generally high-yielding for the peptide coupling steps and allows for the purification of intermediates. The late-stage introduction of the N-terminal group can be beneficial if this moiety is sensitive to the conditions of peptide coupling.

  • Disadvantages: This route requires multiple protection and deprotection steps, which can add to the overall step count and reduce the overall yield.

Synthetic Route 2: Linear Synthesis with Late-Stage Anilide Formation

In this strategy, the N-modified dipeptide is first assembled, followed by the final amidation with aniline.

Workflow Diagram

Route 2 cluster_N_modification N-Terminal Modification of Valine cluster_peptide_assembly Peptide Assembly and Anilide Formation Boc_Val_OH Boc-Val-OH Boc_Val_ester Boc-Val-OR Boc_Val_OH->Boc_Val_ester Esterification Val_ester H-Val-OR Boc_Val_ester->Val_ester Deprotection (TFA) N_mod_Val_ester N-((RS)-2-Hydroxy-propyl)-Val-OR Val_ester->N_mod_Val_ester Reductive Amination N_mod_Val_OH N-((RS)-2-Hydroxy-propyl)-Val-OH N_mod_Val_ester->N_mod_Val_OH Hydrolysis N_mod_Val_Leu_anilide N-((RS)-2-Hydroxy-propyl)- Val-Leu-anilide N_mod_Val_OH->N_mod_Val_Leu_anilide Leu_anilide H-Leu-anilide Leu_anilide->N_mod_Val_Leu_anilide Peptide Coupling (e.g., EDC/HOBt) Route 3 cluster_starting_material Leucine Anilide Preparation cluster_elongation Stepwise Elongation and Modification Leu H-Leu-OH Leu_anilide H-Leu-anilide Leu->Leu_anilide 1. Protection (e.g., Fmoc) 2. Anilide formation (DCC/HOBt) 3. Deprotection Aniline Aniline Aniline->Leu_anilide Fmoc_Val_Leu_anilide Fmoc-Val-Leu-anilide Leu_anilide->Fmoc_Val_Leu_anilide Peptide Coupling Fmoc_Val Fmoc-Val-OH Fmoc_Val->Fmoc_Val_Leu_anilide Val_Leu_anilide H-Val-Leu-anilide Fmoc_Val_Leu_anilide->Val_Leu_anilide Deprotection (Piperidine) Target3 N-((RS)-2-Hydroxy-propyl)- Val-Leu-anilide Val_Leu_anilide->Target3 Reductive Amination

References

Independent Verification of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Val-Leu-anilide core structure has been investigated in various contexts, including as a potential protease inhibitor. The introduction of an N-terminal (RS)-2-hydroxy-propyl group introduces two new chiral centers, resulting in a mixture of four diastereomers. The precise characterization and separation of these stereoisomers are paramount for understanding their distinct biological activities. This guide provides the necessary experimental details to reproduce the synthesis and analysis of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide and compares its properties to an analogue with a phenyl-substituted hydroxy-ethyl group, which offers a different steric and electronic profile at the N-terminus.

Synthesis and Purification

The synthesis of this compound and its comparator can be approached in a two-step process: the initial synthesis of the Val-Leu-anilide backbone followed by N-terminal modification.

Part 1: Synthesis of Val-Leu-anilide Intermediate

The formation of the amide bond between Valine and Leucine-anilide is a standard peptide coupling reaction. Various coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a common and efficient choice.[1]

Experimental Protocol:

  • Preparation of Leucine-anilide: To a solution of Leucine (1 equiv.) and aniline (1 equiv.) in dichloromethane (DCM), add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv.). Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify the crude product by column chromatography.

  • Coupling of Valine: Dissolve Val-Leu-anilide (1 equiv.) and Boc-Valine (1.1 equiv.) in dimethylformamide (DMF). Add HATU (1.2 equiv.) and diisopropylethylamine (DIPEA) (2 equiv.). Stir the reaction at room temperature for 4-6 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting Boc-protected dipeptide anilide by flash chromatography.

  • Deprotection: Treat the purified product with a solution of 20% trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc protecting group. Evaporate the solvent to yield the Val-Leu-anilide trifluoroacetate salt.

Part 2: N-terminal Modification via Reductive Amination

Reductive amination is a versatile method for introducing the N-terminal substituent.[2][3] This reaction involves the formation of an imine or enamine intermediate between the free N-terminus of the dipeptide and an aldehyde or ketone, followed by reduction.

Experimental Protocol:

  • Reductive Amination with 1-Hydroxy-2-propanone: Dissolve Val-Leu-anilide (1 equiv.) and 1-hydroxy-2-propanone (1.5 equiv.) in methanol. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise. Stir the reaction at room temperature for 24 hours.

  • Reductive Amination with 2-Hydroxy-2-phenylacetaldehyde (for comparator): Follow the same procedure as above, substituting 1-hydroxy-2-propanone with 2-hydroxy-2-phenylacetaldehyde.

  • Quenching and Purification: Quench the reaction by adding a few drops of acetic acid. Concentrate the mixture and purify the crude product by reverse-phase HPLC to isolate this compound and N-((RS)-2-Hydroxy-2-phenyl-ethyl)-Val-Leu-anilide, respectively.

Synthesis_Workflow cluster_0 Part 1: Val-Leu-anilide Synthesis cluster_1 Part 2: N-terminal Modification Leu Leucine Coupling1 DCC, DMAP Leu->Coupling1 Anilide Aniline Anilide->Coupling1 Leu-anilide Leucine-anilide Coupling1->Leu-anilide Coupling2 HATU, DIPEA Leu-anilide->Coupling2 Boc-Val Boc-Valine Boc-Val->Coupling2 Boc-Val-Leu-anilide Boc-Val-Leu-anilide Coupling2->Boc-Val-Leu-anilide Deprotection TFA/DCM Boc-Val-Leu-anilide->Deprotection Val-Leu-anilide Val-Leu-anilide Deprotection->Val-Leu-anilide Reductive_Amination Reductive Amination (NaBH3CN) Val-Leu-anilide->Reductive_Amination Hydroxypropanone 1-Hydroxy-2-propanone Hydroxypropanone->Reductive_Amination Target_Molecule N-((RS)-2-Hydroxy-propyl)- Val-Leu-anilide Reductive_Amination->Target_Molecule

Figure 1: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical composition of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

Due to the presence of multiple chiral centers, this compound is a mixture of four diastereomers. Chiral HPLC is the preferred method for their separation and quantification.[4][5]

Experimental Protocol:

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).

  • Mobile Phase: A mixture of hexane/isopropanol or a suitable mobile phase for the chosen chiral column.

  • Detection: UV at 254 nm.

  • Analysis: Inject the purified sample and analyze the resulting chromatogram for the resolution of the diastereomeric peaks. The relative peak areas can be used to determine the diastereomeric ratio.

Illustrative Data:

CompoundDiastereomer 1 (t_R)Diastereomer 2 (t_R)Diastereomer 3 (t_R)Diastereomer 4 (t_R)
This compound10.2 min11.5 min12.8 min14.1 min
N-((RS)-2-Hydroxy-2-phenyl-ethyl)-Val-Leu-anilide15.3 min16.8 min18.2 min19.9 min

Table 1: Hypothetical HPLC retention times (t_R) for the diastereomers on a chiral column.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[6][7]

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Determine the m/z ratio of the protonated molecule [M+H]⁺.

Expected Results:

CompoundMolecular FormulaCalculated [M+H]⁺
This compoundC₂₀H₃₃N₃O₃364.2595
N-((RS)-2-Hydroxy-2-phenyl-ethyl)-Val-Leu-anilideC₂₅H₃₅N₃O₃426.2751

Table 2: Expected m/z values for the protonated molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compounds.[8][9][10]

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton and carbon signals to confirm the presence of all expected functional groups and the overall structure.

Illustrative ¹H NMR Data (Key Signals):

ProtonsThis compound (δ, ppm)N-((RS)-2-Hydroxy-2-phenyl-ethyl)-Val-Leu-anilide (δ, ppm)
Aromatic (anilide)7.0-7.67.0-7.6
Aromatic (phenyl)-7.2-7.4
Amide NH8.0-8.58.1-8.6
α-CH (Val, Leu)4.0-4.54.1-4.6
CH (2-hydroxy-propyl)3.8-4.0-
CH (2-hydroxy-2-phenyl-ethyl)-4.8-5.0
CH₂ (N-substituent)2.5-3.02.8-3.3
CH₃ (Val, Leu, propyl)0.8-1.20.8-1.2

Table 3: Hypothetical key ¹H NMR chemical shifts (δ) in CDCl₃.

Comparative Biological Activity: Protease Inhibition Assay

Given that Val-Leu sequences are recognized by some proteases, a relevant biological assay is to evaluate the inhibitory potential of the synthesized compounds against a model serine protease like chymotrypsin.[11][12]

Experimental Protocol:

  • Enzyme and Substrate: Use bovine pancreatic α-chymotrypsin and a chromogenic substrate such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.

  • Procedure: a. Prepare a series of dilutions of the test compounds in the assay buffer. b. In a 96-well plate, add the enzyme and the test compound (or buffer for control). c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the substrate. e. Monitor the absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protease_Assay_Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Dilutions Plate_Setup Add Enzyme and Inhibitor to 96-well plate Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate at 37°C Plate_Setup->Pre-incubation Reaction_Initiation Add Chromogenic Substrate Pre-incubation->Reaction_Initiation Measurement Monitor Absorbance at 405 nm Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Figure 2: Workflow for the protease inhibition assay.

Illustrative Results:

CompoundIC₅₀ (µM)
This compound50
N-((RS)-2-Hydroxy-2-phenyl-ethyl)-Val-Leu-anilide25
Val-Leu-anilide (unmodified)> 200

Table 4: Hypothetical IC₅₀ values against chymotrypsin.

The hypothetical data suggests that the N-terminal modifications enhance the inhibitory activity compared to the parent dipeptide anilide, with the bulkier and more aromatic phenyl-containing substituent potentially providing stronger inhibition.

Conclusion

This guide provides a detailed, step-by-step framework for the independent synthesis, purification, characterization, and biological evaluation of this compound. By including a structurally related comparator and presenting illustrative data, it is intended to serve as a valuable resource for researchers seeking to verify and build upon existing findings in the field of peptide chemistry and drug discovery. The protocols and analytical methods described herein are based on established scientific principles and can be adapted for the investigation of other N-substituted dipeptide derivatives.

References

  • Dormitzer, P. R., et al. (2001). Identification of Protein Modifications by Mass Spectrometry. Current Protocols in Protein Science, Chapter 16:Unit 16.2.
  • Zhang, Y., et al. (2013). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Analytical Chemistry, 85(2), 582-599.
  • Zhang, T., et al. (2012). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139-147.
  • Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Hussain, A., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(1), 58-64.
  • Waters Corporation. (2009). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • O'Connor, R. D., et al. (2004). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine Dipeptides. Journal of the American Chemical Society, 126(13), 4161-4172.
  • Ishii, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2883.
  • Siemion, I. Z., et al. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795.
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Waters Corporation. (n.d.). Does waters have a column to separate peptide enantiomers or peptide diastereomers? - WKB51804. Retrieved from [Link]

  • Nanda, J. (2014). How can I separate two diastreomeric peptides with a reverse phase column? ResearchGate. Retrieved from [Link]

  • Scott, D. E., et al. (2021). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Organic & Biomolecular Chemistry, 19(2), 268-277.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
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  • S, S., & K, S. (2015). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Journal of Proteins and Proteomics, 6(2), 133-140.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Equally crucial, yet often overlooked, is the development of robust and compliant disposal procedures for these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide (CAS No. 282726-24-3), a polypeptide utilized in peptide screening and other research applications.[1][2][3] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the scientific rationale behind each step, grounded in established safety protocols and chemical waste management principles.

Understanding the Compound: Chemical Profile and Hazard Assessment

Before establishing a disposal protocol, it is essential to understand the chemical nature of the substance .

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₂₀H₃₃N₃O₃[2][4]
Molecular Weight 363.5 g/mol [2][4]
Appearance White Solid[4]
CAS Number 282726-24-3[2][4]
The Core of Safe Disposal: The Chemical Hygiene Plan (CHP)

As mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450, all laboratories that handle hazardous chemicals must develop and implement a written Chemical Hygiene Plan (CHP).[6][7][8] The disposal procedures outlined here should be incorporated into your laboratory's specific CHP. The CHP serves as the foundational document that outlines standard operating procedures, control measures, and emergency protocols for the safe handling and disposal of all chemicals used in your facility.[9]

Segregation: The First and Most Critical Step

Proper waste segregation is fundamental to safe and cost-effective chemical waste management. Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Based on its chemical composition, this compound is classified as a non-halogenated organic solid waste .

Experimental Workflow: Waste Segregation

cluster_0 Waste Generation Point cluster_1 Decision Point cluster_2 Segregated Waste Streams Compound This compound (Solid) Decision Contains Halogens (F, Cl, Br, I)? Compound->Decision Halogenated Halogenated Organic Waste (e.g., Dichloromethane, Chloroform) Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Decision->NonHalogenated No

Caption: Waste segregation decision workflow for this compound.

Step-by-Step Segregation Protocol:

  • Identify the Waste: Confirm that the waste is indeed this compound, either in its pure solid form or as a residue on contaminated labware (e.g., weighing boats, spatulas).

  • Consult the Structure: Note the absence of fluorine (F), chlorine (Cl), bromine (Br), or iodine (I) in the molecular formula (C₂₀H₃₃N₃O₃).

  • Select the Correct Waste Container: Place the solid waste and any contaminated disposable materials into a designated container labeled "Non-Halogenated Organic Solid Waste."[10] Do not mix this waste with halogenated solvents or inorganic acids and bases.[10]

Proper Waste Accumulation and Labeling

The Environmental Protection Agency (EPA) has stringent regulations regarding the labeling and accumulation of hazardous waste.[11] These rules are designed to ensure that the contents of waste containers are clearly identifiable, preventing accidental mixing and ensuring proper final disposal.

Container Requirements:

  • Compatibility: The waste container must be made of a material compatible with the chemical. For a solid organic compound like this, a high-density polyethylene (HDPE) or glass container is suitable.[12]

  • Condition: The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top lid.[12]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[11] All constituents of a mixed waste stream must be listed.[10]

  • Closure: The container must be kept closed at all times except when waste is being added.[13][14] This is crucial to prevent the release of any potential vapors and to avoid spills.

Accumulation in a Satellite Accumulation Area (SAA):

Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][15]

  • Once the waste container is full, it must be dated and moved to the central accumulation area (CAA) within three days.[12]

  • A partially filled container can remain in the SAA for up to one year.[12]

Disposal Procedures for Different Forms of Waste

A. Solid Waste:

  • Collection: Carefully transfer the solid this compound into the designated, properly labeled "Non-Halogenated Organic Solid Waste" container using a dedicated spatula or scoop.

  • Contaminated Materials: Any disposable items that have come into direct contact with the compound, such as gloves, weighing paper, or pipette tips, should also be placed in this container.

  • Storage: Keep the container sealed and stored in your lab's SAA, away from incompatible materials.

B. Solutions of this compound:

If the compound is dissolved in a solvent for experimental use, the entire solution must be disposed of as hazardous waste.

  • Segregation: The waste stream is determined by the solvent used.

    • Non-Halogenated Solvent (e.g., ethanol, acetone, ethyl acetate): Dispose of the solution in the "Non-Halogenated Organic Liquid Waste" container.

    • Halogenated Solvent (e.g., dichloromethane, chloroform): The presence of the halogenated solvent dictates the waste stream. Dispose of the solution in the "Halogenated Organic Liquid Waste" container.[13][16]

  • Labeling: Ensure all components of the solution are listed on the hazardous waste tag.

  • pH Neutralization: If the solution is acidic or basic, it should be neutralized to a pH between 6 and 9 before being added to the organic liquid waste container, provided this can be done safely without causing a reaction.[17]

C. Decontamination of Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable non-halogenated solvent (e.g., acetone or ethanol). This initial rinseate is considered hazardous and must be collected and disposed of into the "Non-Halogenated Organic Liquid Waste" stream.

  • Subsequent Cleaning: After the initial hazardous rinse, the glassware can be washed using standard laboratory detergents and water.

Disposal Protocol Flowchart

cluster_0 Start: Identify Waste Form cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Step Start This compound Waste Solid Pure Solid or Contaminated Labware Start->Solid Liquid Solution Start->Liquid SolidWasteContainer Collect in Labeled 'Non-Halogenated Organic Solid Waste' Container Solid->SolidWasteContainer SolventCheck Check Solvent Type Liquid->SolventCheck EHS Arrange for Pickup by Environmental Health & Safety (EHS) SolidWasteContainer->EHS NonHalogenatedLiquid Collect in Labeled 'Non-Halogenated Organic Liquid Waste' Container SolventCheck->NonHalogenatedLiquid Non-Halogenated HalogenatedLiquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container SolventCheck->HalogenatedLiquid Halogenated NonHalogenatedLiquid->EHS HalogenatedLiquid->EHS

Caption: Step-by-step disposal protocol for different forms of the compound.

Final Disposal

Once your waste containers are full and properly labeled, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. Never dispose of this chemical down the drain or in the regular trash.[18] Your EHS department is responsible for consolidating waste and ensuring it is transported to a licensed hazardous waste disposal facility in compliance with all federal and state regulations.[19]

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the rigorous standards of scientific integrity and responsibility.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

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  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide. As a novel polypeptide, comprehensive hazard data is not yet available. Therefore, this guidance is rooted in a conservative approach, drawing parallels from the known risks associated with its core chemical structures: a peptide and an anilide. Our philosophy is to treat substances of unknown toxicity with the highest degree of caution.

Understanding the Potential Hazards: A Causal Analysis

This compound is a lyophilized, white powder.[1] Its structure as a dipeptide derivative with an anilide cap informs our safety protocol. While specific toxicity data for this compound is not available, we must consider the potential hazards of its constituent parts to establish a robust safety framework.

  • Anilide Group: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[2][3][4] They can cause a range of adverse health effects, including systemic toxicity targeting the blood, liver, and spleen.[3][5] The International Agency for Research on Cancer (IARC) classifies aniline as "probably carcinogenic to humans (Group 2A)".[6] Given these potential risks, dermal protection is of critical importance.

  • Peptide Nature and Physical Form: As a lyophilized powder, the primary physical hazard is the potential for aerosolization and inhalation during handling, such as weighing or reconstitution. Inhaling fine powders can lead to respiratory irritation and other serious health conditions.[7] Furthermore, some peptides can act as sensitizers.

Due to the lack of specific toxicological data for this compound, it must be handled as a substance with unknown toxicity.[8][9] This necessitates a higher level of personal protective equipment (PPE) than might be used for well-characterized, non-hazardous materials.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in its powdered form and when working with its solutions.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good chemical resistance for incidental contact. For prolonged contact or when handling concentrated solutions, consider a more robust glove material like neoprene.[10]
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face, especially crucial when handling powders that can become airborne or during procedures with a splash risk.[8][11]
Body Protection A lab coat with long sleeves and a closed front.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential when handling the powdered form to prevent inhalation of airborne particles. A surgical mask is insufficient.
Foot Protection Closed-toe shoes.Protects the feet from spills and falling objects.[12]

Operational Plans: From Receipt to Disposal

Handling Lyophilized Powder (e.g., Weighing, Aliquoting)

This phase presents the highest risk of inhalation and dermal exposure. All handling of the powdered form must be conducted within a certified chemical fume hood or a powder containment hood.

Step-by-Step PPE Donning Procedure:

  • Footwear Check: Ensure you are wearing closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: Don your N95 respirator, ensuring a proper seal around your nose and mouth. Perform a user seal check.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Gloves: Don your first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. Then, don the second pair of nitrile gloves over the first.

Workflow for Handling Powder:

cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Cleanup and Doffing A Verify Fume Hood is Operational B Don Full PPE (as per protocol) A->B C Carefully Weigh Powder in Fume Hood B->C D Reconstitute with Appropriate Solvent C->D E Decontaminate Work Surface D->E F Dispose of Contaminated Consumables in Designated Waste E->F G Doff PPE in Correct Order F->G

Workflow for handling powdered this compound.
Handling Solutions

While the inhalation risk is significantly reduced once the compound is in solution, the risk of dermal absorption remains.

PPE Requirements for Solutions:

  • Hand Protection: Double nitrile gloves.

  • Eye Protection: Chemical splash goggles.

  • Body Protection: Lab coat.

  • Foot Protection: Closed-toe shoes.

A face shield is recommended if there is a significant splash hazard. Respiratory protection is generally not required unless aerosols are being generated.

Disposal Plan: A Cradle-to-Grave Approach

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect all contaminated solid waste, including unused powder, pipette tips, weigh boats, and contaminated gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should read: "Hazardous Waste: this compound and contaminated materials."

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is known.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent or cleaning agent.

    • Dispose of the cleaning materials as solid hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[13][14]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area and prevent entry. For a small spill, and if you are trained and have the appropriate PPE and spill kit, contain the spill with an absorbent material. For a large spill, or if you are unsure, contact your institution's EHS department immediately.

Conclusion: A Culture of Safety

Handling novel chemical entities like this compound demands a proactive and cautious approach to safety. By understanding the potential hazards based on its chemical structure and adhering to the rigorous PPE and handling protocols outlined in this guide, you can protect yourself and your colleagues while maintaining the integrity of your research. Always consult your institution's specific safety guidelines and your Safety Data Sheets (SDS) for any chemicals used in conjunction with this compound.

References

  • Research Peptide. (2025, August 21). Handling: Safety Checklist. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • University of California, Los Angeles - Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP. [Link]

  • Scribd. Aniline. [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: aniline. [Link]

  • GenScript. Peptide Storage and Handling Guidelines. [Link]

  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. [Link]

  • SIA Toolbox. Safety Data Sheet: Aniline. [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

  • Oxford Lab Fine Chem LLP. aniline ar - msds cas. [Link]

  • ResearchGate. Research progress on health effects of aniline. [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Aniline and its salts - Evaluation statement. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]

  • PubMed. (2020, February 6). [Research progress on health effects of aniline]. [Link]

  • BFM Global. A Comprehensive Guide to Safe Powder Handling. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]

  • U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • University of Maryland - Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

Sources

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